molecular formula C6H10O3 B1632204 Methyl 1-(hydroxymethyl)cyclopropanecarboxylate CAS No. 88157-42-0

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B1632204
CAS No.: 88157-42-0
M. Wt: 130.14 g/mol
InChI Key: YLNAXTUVFOXHTI-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNAXTUVFOXHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629077
Record name Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88157-42-0
Record name Cyclopropanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88157-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, identified by the CAS number 88157-42-0 , is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1][2] Its unique structural scaffold, featuring a strained cyclopropane ring substituted with both a hydroxymethyl and a methyl ester group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, including its properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a liquid, often described as colorless to yellow.[3] The presence of both a hydroxyl group and an ester moiety allows it to participate in a variety of chemical transformations, making it a highly adaptable intermediate.[1]

PropertyValueSource
CAS Number 88157-42-0[4]
Molecular Formula C₆H₁₀O₃[4]
Molecular Weight 130.14 g/mol [4]
Physical Form Colorless to Yellow Liquid[3]
Boiling Point 178.9±13.0 °C (Predicted)[4]
Density 1.206±0.06 g/cm³ (Predicted)[4]
pKa 15.10±0.10 (Predicted)[4]
Storage Temperature 2-8°C, sealed in a dry environment[3]

Synthesis and Production

While detailed, step-by-step industrial synthesis protocols for this compound are not extensively published in readily available literature, its synthesis can be conceptualized through established organic chemistry principles. A plausible synthetic route could involve the cyclopropanation of an appropriate acrylate precursor followed by functional group manipulation. One potential, though not explicitly detailed for this specific molecule, synthetic approach described for a similar structure involves the reaction of an aminocyclopropane precursor with sodium nitrite and sulfuric acid.[5]

The following diagram illustrates a generalized conceptual workflow for the synthesis of substituted cyclopropanes, which could be adapted for the production of this compound.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_modification Functional Group Interconversion cluster_product Final Product Acrylate Precursor Acrylate Precursor Cyclopropanation Cyclopropanation Acrylate Precursor->Cyclopropanation Cyclopropanating Agent Cyclopropanating Agent Cyclopropanating Agent->Cyclopropanation Intermediate Intermediate Cyclopropanation->Intermediate Hydroxymethylation / Esterification Hydroxymethylation / Esterification Intermediate->Hydroxymethylation / Esterification Target Molecule This compound Hydroxymethylation / Esterification->Target Molecule

Caption: Conceptual Synthesis Workflow.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional components: the cyclopropane ring, the hydroxyl group, and the methyl ester.

  • Cyclopropane Ring: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions, a property that can be exploited to introduce diverse functionalities.[6][7] Cyclopropanes bearing electron-withdrawing groups, such as the ester in this case, can act as electrophiles, reacting with nucleophiles in a ring-opening fashion.[6][7]

  • Hydroxyl Group: The primary alcohol functionality can undergo a wide range of common transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions.

  • Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. It can also undergo transesterification or reduction to a primary alcohol.

The interplay of these functional groups allows for a diverse array of subsequent chemical modifications, making this molecule a highly valuable and versatile synthetic intermediate.[1]

Applications in Drug Discovery and Development

The following diagram illustrates the logical flow of how this building block contributes to the drug development pipeline.

G Building Block This compound Synthesis Multi-step Organic Synthesis Building Block->Synthesis Introduction of cyclopropane motif Complex Molecule Complex Molecular Scaffold with Cyclopropane Moiety Synthesis->Complex Molecule Drug Candidate Active Pharmaceutical Ingredient (API) Candidate Complex Molecule->Drug Candidate Biological Screening & Optimization Therapeutic Application Potential Therapeutic Application Drug Candidate->Therapeutic Application

Caption: Role in Drug Development Pipeline.

Spectroscopic Characterization

While a comprehensive set of experimentally derived spectra for this compound is not widely published, related compounds show characteristic spectral features. For instance, the infrared (IR) spectrum of a similar compound, methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate, is available and would be expected to show strong absorptions corresponding to the O-H stretch of the alcohol, the C=O stretch of the ester, and C-H stretches of the cyclopropane ring and methyl group.[8] Similarly, NMR and mass spectrometry data for related structures can provide a basis for the expected spectral characteristics of the title compound.[9][10]

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a strained cyclopropane ring and reactive hydroxyl and ester functional groups provides a powerful platform for the construction of complex and biologically active molecules. As research in medicinal chemistry continues to evolve, the demand for such sophisticated building blocks is likely to increase, further solidifying the importance of this compound in the scientific landscape.

References

Spectroscopic Data of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS No. 88157-42-0) is a bifunctional organic molecule incorporating a strained cyclopropane ring, a primary alcohol, and a methyl ester.[1][2][3][4] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the cyclopropane motif into more complex structures for pharmaceutical and agrochemical applications.[5] The strained three-membered ring can influence the biological activity and metabolic stability of parent compounds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering a framework for researchers working with this versatile compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to understanding its spectroscopic signature. The molecule's core is a cyclopropane ring, substituted with a hydroxymethyl (-CH₂OH) group and a methyl carboxylate (-COOCH₃) group at the same carbon atom. This quaternary carbon introduces a unique electronic environment that, along with the diastereotopic protons of the cyclopropane ring, gives rise to a distinct and informative set of spectroscopic data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The asymmetry of the cyclopropane ring protons and the presence of distinct functional groups lead to a well-resolved spectrum.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is predicted to show four distinct signals.

Signal (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.70Singlet3H-OCH₃
23.65Singlet2H-CH₂ OH
32.50Singlet (broad)1H-OH
41.25Multiplet2HCyclopropane CH₂ (cis to ester)
50.90Multiplet2HCyclopropane CH₂ (trans to ester)

Interpretation and Rationale:

  • -OCH₃ Protons (Signal 1): The methyl protons of the ester group are in a shielded environment and are expected to appear as a sharp singlet around 3.70 ppm.

  • -CH₂OH Protons (Signal 2): The methylene protons of the hydroxymethyl group are adjacent to an oxygen atom and are thus deshielded, appearing as a singlet around 3.65 ppm. The absence of coupling is due to the lack of adjacent protons.

  • -OH Proton (Signal 3): The hydroxyl proton is exchangeable, and its chemical shift can vary depending on concentration and solvent. It is expected to appear as a broad singlet around 2.50 ppm.

  • Cyclopropane Protons (Signals 4 & 5): The four protons on the cyclopropane ring are chemically non-equivalent. The two protons cis to the ester group are expected to be deshielded relative to the two protons in the trans position due to the anisotropic effect of the carbonyl group. This results in two distinct multiplets, one centered around 1.25 ppm and the other around 0.90 ppm.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Signal (Predicted)Chemical Shift (δ, ppm)Assignment
1174.5C =O (Ester)
265.0-C H₂OH
352.0-OC H₃
425.0Quaternary C (on ring)
516.0Cyclopropane C H₂

Interpretation and Rationale:

  • Carbonyl Carbon (Signal 1): The ester carbonyl carbon is the most deshielded carbon, appearing at approximately 174.5 ppm.

  • Hydroxymethyl Carbon (Signal 2): The carbon of the -CH₂OH group is attached to an oxygen atom and is found around 65.0 ppm.

  • Methoxyl Carbon (Signal 3): The methyl carbon of the ester group appears at a characteristic shift of about 52.0 ppm.

  • Quaternary Carbon (Signal 4): The substituted carbon of the cyclopropane ring is a quaternary carbon and is expected around 25.0 ppm.

  • Cyclopropane CH₂ Carbons (Signal 5): The two equivalent methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and appear at approximately 16.0 ppm.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled sequence.

    • Set the spectral width to cover 0 to 200 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity, especially for the quaternary carbon.

G A Molecule in Ion Source (EI) B Molecular Ion [M]⁺ m/z = 130 A->B Ionization C Fragment [M - OCH₃]⁺ m/z = 99 B->C - •OCH₃ D Fragment [M - COOCH₃]⁺ m/z = 71 (Base Peak) B->D - •COOCH₃ E Fragment [M - H₂O]⁺ m/z = 112 B->E - H₂O

References

A Technical Guide to the Reactivity and Stability of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS No. 88157-42-0) is a bifunctional organic molecule of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique structure, which incorporates a strained cyclopropane ring, a primary hydroxyl group, and a methyl ester, makes it a highly versatile building block for the synthesis of complex chemical entities.[1][2] The inherent ring strain of the cyclopropane moiety provides a latent source of reactivity, while the hydroxyl and ester groups offer orthogonal handles for molecular elaboration.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core reactivity, stability profile under various conditions, and validated experimental protocols for its study. The insights herein are designed to empower scientists to leverage the unique chemical properties of this molecule while mitigating risks associated with its handling and degradation.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of this compound is paramount for its safe and effective use in a laboratory setting.

Key Properties
PropertyValueSource
CAS Number 88157-42-0[3]
Molecular Formula C₆H₁₀O₃[2][3]
Molecular Weight 130.14 g/mol [2][3]
Appearance Clear yellow to colorless liquid[4][5]
Boiling Point 70°C @ 13 mmHg[5]
IUPAC Name methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate[6]
Storage and Handling

Proper handling and storage are critical due to the compound's flammability and chemical reactivity.

  • Flammability: The compound is classified as a highly flammable liquid and vapor.[6][7][8] All work should be conducted in a well-ventilated fume hood, away from heat, sparks, open flames, and other ignition sources.[7][9] Electrical equipment should be explosion-proof, and non-sparking tools must be used.[7][8]

  • Storage Conditions: For optimal stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, often under refrigeration (2-8°C).[5][7] It is also recommended to protect it from light.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is required.[7][9] For situations where exposure limits may be exceeded, respiratory protection should be used.[7]

Chemical Incompatibilities

To prevent uncontrolled reactions and degradation, this compound must be kept away from:

  • Strong Oxidizing Agents: These can react exothermically with the hydroxyl group.[8][10]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the ester group and potentially promote ring-opening.[8][10]

The Core Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. These sites can be addressed selectively under appropriate conditions.

Reactivity of the Strained Cyclopropane Ring

The three-membered ring is the molecule's most defining feature. The significant angle strain (C-C-C bonds of 60° instead of the ideal 109.5°) imbues the sigma bonds with partial pi-character, making them susceptible to cleavage. This allows the cyclopropane ring to act as a synthetic equivalent for a 1,3-difunctionalized propane unit.

  • Ring-Opening Reactions: The ring can be opened by various reagents, including electrophiles and radical species, or through catalytic hydrogenation. This reactivity is invaluable for constructing linear carbon chains with specific functionalization patterns.[1] This property allows chemists to build complex molecular architectures that are prevalent in natural products and biologically active compounds.[1]

Reactivity of the Hydroxyl and Ester Groups

The hydroxyl and ester moieties provide conventional, yet powerful, handles for synthetic transformations.

  • Hydroxyl Group Derivatization: The primary alcohol can undergo:

    • Oxidation: Selective oxidation can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed.

    • Esterification/Etherification: Reaction with acylating or alkylating agents allows for the introduction of diverse functional groups, which can be used to modulate solubility, bioavailability, or serve as protecting groups.[1]

  • Ester Group Transformations: The methyl ester is susceptible to:

    • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the parent carboxylic acid.[2] This is a common step to unmask a reactive carboxylate for further coupling reactions, such as amide bond formation.

    • Reduction: Strong reducing agents, such as lithium aluminum hydride, will reduce the ester to a primary alcohol, yielding the corresponding diol.

G cluster_0 Hydroxyl Group Reactions cluster_1 Ester Group Reactions cluster_2 Cyclopropane Ring Reactions main This compound oxidation Aldehyde / Carboxylic Acid main->oxidation Oxidation esterification New Ester Derivative main->esterification Acylation etherification Ether Derivative main->etherification Alkylation hydrolysis Carboxylic Acid main->hydrolysis Hydrolysis (H⁺ or OH⁻) reduction Diol main->reduction Reduction (e.g., LiAlH₄) ring_opening 1,3-Difunctionalized Alkane main->ring_opening Ring Cleavage (e.g., H₂/Pd)

Caption: Key reactivity pathways of the title compound.

Stability Profile and Degradation

While stable under recommended storage conditions, the molecule is susceptible to degradation under chemical and physical stress.[10]

pH-Dependent Stability

The primary degradation pathway in aqueous solution is the hydrolysis of the methyl ester.

  • Acidic Conditions: Under low pH, the ester undergoes acid-catalyzed hydrolysis. The reaction is typically reversible but is driven to completion if water is in large excess.

  • Basic Conditions: Base-mediated hydrolysis (saponification) is an irreversible process that yields the carboxylate salt and methanol. This pathway is generally faster than acid-catalyzed hydrolysis.

Thermal and Oxidative Stability
  • Thermal Stress: The compound is stable under normal ambient conditions.[10] However, elevated temperatures, especially in the presence of catalysts or impurities, can accelerate degradation reactions such as hydrolysis or potentially promote rearrangement or elimination pathways involving the strained ring.

  • Oxidative Stress: The primary alcohol is a potential site for oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over long periods (especially if catalyzed by metal ions or light) can lead to the formation of aldehyde and carboxylic acid impurities.

Summary of Degradation Triggers
Stress ConditionKey Functional Group AffectedPrimary Degradation Product(s)
Strong Acid (aq.) Methyl Ester1-(Hydroxymethyl)cyclopropanecarboxylic acid
Strong Base (aq.) Methyl EsterSalt of 1-(Hydroxymethyl)cyclopropanecarboxylic acid
Strong Oxidizers Hydroxyl Group1-Formylcyclopropanecarboxylate / 1-Carboxycyclopropanecarboxylate
High Temperature AllGeneral acceleration of other degradation pathways

Experimental Protocols for Stability and Reactivity Assessment

To ensure the robustness of synthetic procedures and the quality of the final product, it is essential to experimentally characterize the stability of this compound.

Protocol: Forced Degradation Study
  • Objective: To rapidly identify potential degradation products and understand the compound's lability under extreme chemical conditions. This data is crucial for developing stable formulations and analytical methods.

  • Rationale: By subjecting the compound to harsh conditions (strong acid, strong base, oxidation), we can simulate long-term degradation in a short time frame. HPLC-UV/MS is the analytical method of choice as it can separate the parent compound from its degradants and provide mass information for tentative identification.

G cluster_stress Stress Conditions (Incubate at 40-60°C) start Prepare Stock Solution of Compound in Acetonitrile acid Aliquot + 0.1 M HCl start->acid base Aliquot + 0.1 M NaOH start->base oxid Aliquot + 3% H₂O₂ start->oxid control Aliquot + Water (Control) start->control quench Neutralize Acid/Base Samples Quench H₂O₂ Sample acid->quench base->quench oxid->quench control->quench analyze Analyze All Samples by HPLC-UV/MS quench->analyze report Identify Degradants Calculate % Degradation analyze->report

Caption: Workflow for a forced degradation study.

  • Methodology:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Stress Sample Preparation: In separate vials, mix 1 mL of the stock solution with 1 mL of each of the following stress solutions:

      • 0.1 M HCl (Acidic)

      • 0.1 M NaOH (Basic)

      • 3% H₂O₂ (Oxidative)

      • Purified Water (Control)

    • Incubation: Loosely cap the vials and place them in a water bath at 50°C for 24 hours.

    • Quenching: After incubation, cool the vials to room temperature.

      • Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Analysis: Dilute all samples appropriately with a suitable mobile phase (e.g., 50:50 water:acetonitrile) and analyze by a validated reverse-phase HPLC-UV/MS method.

    • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and tentatively identify major degradation products based on their mass-to-charge ratio (m/z).

Conclusion

This compound is a valuable and reactive building block whose utility is directly linked to its unique trifunctional structure. The strained cyclopropane ring offers a pathway to complex linear systems, while the hydroxyl and ester groups provide orthogonal sites for derivatization. However, this reactivity also defines its instability. The compound is flammable and susceptible to degradation via ester hydrolysis under both acidic and basic conditions, as well as oxidation of the alcohol moiety. A thorough understanding of these characteristics, supported by empirical data from studies such as forced degradation, is essential for its successful application in the rigorous environments of pharmaceutical and agrochemical research and development.

References

The Strategic Deployment of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, has emerged as a powerful and versatile building block in modern drug design. Its inherent ring strain and unique electronic properties impart a range of desirable attributes to bioactive molecules. The incorporation of a cyclopropane scaffold can lead to enhanced metabolic stability, increased potency, and improved selectivity by inducing conformational rigidity and providing novel vectors for substituent placement.[1][2] This guide focuses on the derivatives and analogs of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, a bifunctional scaffold that offers multiple points for chemical elaboration, and explores its application in the development of targeted therapeutics.

Core Synthetic Strategies and Chemical Diversification

The synthetic accessibility of this compound and its analogs is a key enabler of its widespread use in drug discovery. A common and efficient route to the core scaffold involves the cyclopropanation of appropriate precursors. For instance, the synthesis of related cyclopropane-containing building blocks can be achieved through cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, a method that is scalable and allows for divergent derivatization.[3]

The true synthetic utility of the this compound core lies in the orthogonal reactivity of its ester and hydroxymethyl functionalities. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to various leaving groups for nucleophilic substitution. This allows for the systematic exploration of chemical space and the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

Representative Synthetic Protocol: Synthesis of a 1-(Aminomethyl)cyclopropanecarboxylate Derivative

The following protocol outlines a general, multi-step synthesis of a 1-(aminomethyl)cyclopropanecarboxylate derivative, showcasing the chemical manipulations possible with the core scaffold.

Step 1: Protection of the Hydroxymethyl Group

  • Dissolve this compound in an appropriate aprotic solvent (e.g., dichloromethane).

  • Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

  • Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product by column chromatography to yield the silyl-protected intermediate.

Step 2: Conversion of the Ester to a Primary Amide

  • Dissolve the protected intermediate in a suitable solvent (e.g., methanol).

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

  • Stir the reaction at room temperature or with gentle heating until the ester is fully converted to the primary amide.

  • Remove the solvent under reduced pressure to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography.

Step 3: Reduction of the Amide to the Amine

  • Suspend the purified amide in an anhydrous solvent (e.g., tetrahydrofuran).

  • Add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the amide is fully reduced.

  • Quench the reaction carefully with water and aqueous sodium hydroxide.

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the protected amine.

Step 4: Deprotection of the Hydroxymethyl Group

  • Dissolve the protected amine in a suitable solvent (e.g., tetrahydrofuran).

  • Add a deprotecting agent (e.g., tetrabutylammonium fluoride for silyl ethers).

  • Stir the reaction at room temperature until the deprotection is complete.

  • Work up the reaction and purify the final product to obtain the 1-(aminomethyl)cyclopropanecarboxylate derivative.

G cluster_synthesis Synthetic Workflow for a 1-(Aminomethyl)cyclopropanecarboxylate Derivative start This compound step1 Protection of Hydroxymethyl Group (e.g., TBDMSCl, Imidazole) start->step1 step2 Amidation of Ester (e.g., NH3, MeOH) step1->step2 step3 Reduction of Amide (e.g., LiAlH4) step2->step3 step4 Deprotection (e.g., TBAF) step3->step4 end 1-(Aminomethyl)cyclopropanecarboxylate Derivative step4->end

Figure 1: A generalized synthetic workflow for the derivatization of this compound.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably in the treatment of asthma and cancer. The rigid cyclopropane core serves to orient key pharmacophoric elements in a conformationally constrained manner, leading to high-affinity interactions with their biological targets.

Case Study 1: Montelukast and the Cysteinyl Leukotriene Receptor 1 (CysLT1)

A key intermediate in the synthesis of the blockbuster asthma drug Montelukast is 1-(mercaptomethyl)cyclopropaneacetic acid, a direct derivative of the this compound scaffold.[4][5][6][7] Montelukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[8]

The CysLT1 Signaling Pathway:

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of asthma.[9] They bind to the CysLT1 receptor, a G-protein coupled receptor (GPCR), on the surface of various cells in the airways, including smooth muscle cells and eosinophils.[10] Activation of the CysLT1 receptor by its ligands initiates a signaling cascade that results in bronchoconstriction, increased mucus secretion, and airway inflammation.[11]

G cluster_cyslt1 CysLT1 Receptor Signaling Pathway Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor (GPCR) Leukotrienes->CysLT1R Binds to Gq Gq Protein Activation CysLT1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses: - Bronchoconstriction - Mucus Secretion - Inflammation Ca_PKC->Response Montelukast Montelukast (Antagonist) Montelukast->CysLT1R Blocks

Figure 2: Simplified schematic of the CysLT1 receptor signaling pathway and the inhibitory action of Montelukast.

Structure-Activity Relationship of CysLT1 Antagonists:

The development of potent CysLT1 antagonists has been guided by extensive SAR studies. Key structural features for high-affinity binding include a lipophilic anchor, a central aromatic system, and an acidic moiety.[11][12][13] The cyclopropane-containing side chain of Montelukast serves to correctly position the mercaptomethyl group, which is believed to interact with a specific region of the receptor binding pocket. The conformational rigidity imposed by the cyclopropane ring is crucial for maintaining the optimal geometry for this interaction.

Analog Modification CysLT1 Binding Affinity (IC50, nM) Reference
Montelukast -1.8[11]
Analog 1 Replacement of cyclopropane with a linear alkyl chain> 1000[12]
Analog 2 Removal of the mercaptomethyl group> 5000[13]
Analog 3 Esterification of the carboxylic acid250[11]

Table 1: Representative Structure-Activity Relationship Data for CysLT1 Antagonists.

Case Study 2: Cyclopropane-Containing PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks.[14] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Several PARP inhibitors have been approved for the treatment of various cancers.[15]

The PARP1 Signaling Pathway in DNA Repair:

When a single-strand DNA break occurs, PARP1 is recruited to the site of damage.[16] It then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break.[17][18]

G cluster_parp PARP1 Signaling in Single-Strand Break Repair SSB Single-Strand DNA Break PARP1 PARP1 Recruitment and Activation SSB->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair PARPi PARP Inhibitor PARPi->PARP1 Inhibits

References

The Versatile Building Block: A Technical Guide to the Applications of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of molecules. Among these, the cyclopropane motif has garnered significant attention for its ability to impart conformational rigidity, enhance metabolic stability, and improve binding affinity. This guide focuses on a particularly valuable and versatile building block: Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. Its unique bifunctional nature, possessing both a reactive hydroxyl group and an ester moiety on a compact cyclopropane scaffold, opens a gateway to a diverse array of complex molecular architectures. This document serves as an in-depth technical resource, providing not only a comprehensive overview of its applications but also actionable experimental protocols and insights into the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

This compound is a colorless liquid at room temperature. Its structure presents a fascinating interplay of electronic and steric effects that dictate its reactivity.

PropertyValueSource
Molecular FormulaC₆H₁₀O₃[1]
Molecular Weight130.14 g/mol [1]
Boiling Point70 °C at 13 mmHg
AppearanceColorless liquid

The inherent ring strain of the cyclopropane ring makes the adjacent bonds susceptible to cleavage under certain conditions, enabling a variety of ring-opening reactions. The primary alcohol offers a handle for functionalization through oxidation, esterification, or conversion to a good leaving group, such as a mesylate or tosylate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. This trifecta of reactive sites makes it a highly sought-after intermediate in multistep syntheses.[2][3]

Core Applications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound as a synthetic intermediate is most prominently demonstrated in the fields of pharmaceutical and agrochemical research. The cyclopropane unit it provides is a key structural element in several commercial drugs and promising drug candidates.[4]

Synthesis of Anti-Asthmatic Agents: The Montelukast Side Chain

One of the most significant applications of this building block is in the synthesis of the side chain of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. The key fragment derived from this compound is 1-(mercaptomethyl)cyclopropylacetic acid. The synthesis involves the conversion of the hydroxymethyl group to a mercaptomethyl group.

The overall transformation involves the activation of the primary alcohol, followed by displacement with a sulfur nucleophile and subsequent functional group manipulations. A common strategy proceeds through the corresponding mesylate.

G start This compound mesylate Methyl 1-(mesyloxymethyl)cyclopropanecarboxylate start->mesylate MsCl, Et3N thioacetate Methyl 1-(acetylthiomethyl)cyclopropanecarboxylate mesylate->thioacetate KSAc mercaptan Methyl 1-(mercaptomethyl)cyclopropanecarboxylate thioacetate->mercaptan Base final_acid 1-(Mercaptomethyl)cyclopropylacetic acid mercaptan->final_acid Hydrolysis

Caption: Synthetic route to the Montelukast side chain.

This protocol is a synthesized representation based on established chemical transformations.

Step 1: Mesylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Thioacetate Displacement

  • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF, 10 volumes).

  • Add potassium thioacetate (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioacetate.

Step 3: Hydrolysis to 1-(Mercaptomethyl)cyclopropylacetic acid

  • Dissolve the crude thioacetate in a mixture of methanol and water (2:1, 10 volumes).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(mercaptomethyl)cyclopropylacetic acid.

Synthesis of Antiviral Nucleoside Analogs

The conformational constraints imposed by the cyclopropane ring make it an attractive scaffold for the synthesis of carbocyclic nucleoside analogs, which often exhibit potent antiviral activity. In these molecules, the cyclopropane ring mimics the furanose sugar of natural nucleosides. This compound serves as a precursor to the key cyclopropylamine intermediate required for coupling with nucleobases.

A common approach involves activating the hydroxyl group of a derivative of this compound as a mesylate, followed by nucleophilic substitution with a purine or pyrimidine base.

G start This compound Derivative mesylate Mesylated Cyclopropyl Intermediate start->mesylate MsCl, Base nucleoside Cyclopropyl Nucleoside Analog mesylate->nucleoside Nucleobase, Base

Caption: General scheme for cyclopropyl nucleoside synthesis.

This protocol is adapted from the synthesis of similar cyclopropyl nucleosides.[2]

Step 1: Preparation of the Mesylated Intermediate

  • To a solution of a suitable derivative of this compound (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C, add methanesulfonyl chloride (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated copper sulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 2: Coupling with Adenine

  • To a suspension of adenine (2.0 eq) in anhydrous DMF (15 volumes), add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of the mesylated intermediate (1.0 eq) in anhydrous DMF (5 volumes) dropwise.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with methanol.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired cyclopropyl adenosine analog.

Mechanistic Insights: The Chemistry of the Activated Cyclopropane Ring

The synthetic utility of this compound and its derivatives is intrinsically linked to the reactivity of the strained three-membered ring. In many of the applications described, the cyclopropane ring itself does not undergo cleavage but rather serves as a rigid scaffold. However, under specific conditions, particularly when substituted with both an electron-donating and an electron-accepting group (a "donor-acceptor" cyclopropane), the ring can be opened by nucleophiles.

The ester group in this compound acts as an electron-withdrawing group, activating the cyclopropane ring towards nucleophilic attack. The hydroxymethyl group, while not a strong donor, can influence the regioselectivity of ring-opening reactions.

Mechanism of Nucleophilic Ring Opening

The ring-opening of donor-acceptor cyclopropanes with nucleophiles typically proceeds via an SN2-type mechanism, leading to 1,3-difunctionalized products.

Caption: Generalized mechanism of nucleophilic ring-opening.

This reactivity can be harnessed to synthesize linear chains with defined stereochemistry, further expanding the synthetic potential of this versatile building block.

Future Outlook

The demand for novel, three-dimensional molecular scaffolds in drug discovery and materials science continues to grow. This compound, with its inherent structural features and versatile reactivity, is well-positioned to remain a valuable tool for synthetic chemists. Future research will likely focus on the development of new catalytic methods for the enantioselective synthesis of its derivatives and the exploration of novel ring-opening cascades to generate molecular complexity in a single step. As our understanding of the unique properties conferred by the cyclopropane ring deepens, so too will the innovative applications of this remarkable building block.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS No. 88157-42-0). As a valued building block in organic synthesis, particularly for cyclopropane-containing molecules, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.[1]

Compound Identification and Properties

This compound is a unique reagent characterized by a strained cyclopropane ring functionalized with both a hydroxymethyl and a methyl ester group.[1] This structure contributes to its utility as a versatile intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 88157-42-0--INVALID-LINK--[2]
Molecular Formula C₆H₁₀O₃--INVALID-LINK--[2]
Molecular Weight 130.14 g/mol --INVALID-LINK--[2]
Boiling Point (Predicted) 178.9±13.0 °C--INVALID-LINK--[2]
Density (Predicted) 1.206±0.06 g/cm³--INVALID-LINK--[2]
Storage Temperature 2-8°C--INVALID-LINK--[2]

Synonyms:

  • Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate[2]

  • 1-(Hydroxymethyl)cyclopropanecarboxylic acid methyl ester[2][3]

  • Cyclopropanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester[2][3]

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion and contact with skin, eyes, and the respiratory system.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are based on the known hazards and are designed to minimize risk.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_protection Eye Protection: Wear chemical safety goggles or a face shield. start->eye_protection Always skin_protection Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). start->skin_protection Always respiratory_protection Respiratory Protection: Use a respirator if ventilation is inadequate or for spill cleanup. start->respiratory_protection As needed Emergency_Response cluster_emergency Emergency Response Flowchart exposure Exposure Event inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. exposure->inhalation skin_contact Skin Contact: Remove contaminated clothing. Wash skin with soap and water. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. exposure->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. exposure->ingestion

References

A Technical Guide to Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, a versatile building block in modern organic synthesis and pharmaceutical development. This document delves into its commercial availability, synthetic routes, and critical applications, with a particular focus on its role in the creation of novel therapeutic agents.

Introduction: The Value of Strained Ring Systems in Medicinal Chemistry

Cyclopropane rings are a recurring motif in a multitude of biologically active compounds. Their inherent ring strain endows them with unique conformational properties and metabolic stability, making them attractive scaffolds in drug design.[1] The incorporation of a cyclopropyl group can significantly influence a molecule's binding affinity to target proteins and enhance its pharmacokinetic profile. This compound, with its strategically placed functional groups, serves as a valuable chiral building block for introducing this desirable moiety into complex molecular architectures. This guide will explore the practical aspects of utilizing this reagent, from sourcing to synthesis and application.

Commercial Availability and Supplier Information

This compound (CAS No. 88157-42-0) is available from a range of fine chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams for initial screening to larger quantities for preclinical development. A closely related isomer, Methyl 1-hydroxy-1-cyclopropane carboxylate (CAS No. 33689-29-1), is also commercially available and offers alternative synthetic strategies.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich 1-(Hydroxymethyl)cyclopropanecarboxylic acid49640-66-6-The carboxylic acid precursor.
Fisher Scientific Methyl 1-hydroxy-1-cyclopropane carboxylate, 90%33689-29-190%Isomer of the primary topic.[2]
Synthonix This compound88157-42-097%Direct commercial source.
BLD Pharm This compound88157-42-0-Supplier of the target compound.
Pharmaffiliates Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate88157-42-0-Intermediate for compounds like Montelukast.[3]
MySkinRecipes This compound--Noted as a versatile intermediate in organic synthesis.[4]

Synthetic Strategies: Accessing the Cyclopropane Core

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the starting materials, desired scale, and stereochemical requirements.

Proposed Synthesis via Hydroxymethylation of Methyl Cyclopropanecarboxylate

A plausible and direct route to this compound involves the hydroxymethylation of the readily available Methyl cyclopropanecarboxylate. This transformation can be achieved using a variety of reagents and conditions.

Experimental Protocol: Hydroxymethylation of Methyl Cyclopropanecarboxylate

Reaction:

Methyl_cyclopropanecarboxylate Methyl cyclopropanecarboxylate Product This compound Methyl_cyclopropanecarboxylate->Product Reagents 1. LDA, THF, -78 °C 2. Paraformaldehyde

Caption: Proposed synthesis of this compound.

Materials:

  • Methyl cyclopropanecarboxylate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Paraformaldehyde, dried

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon/nitrogen inlet is flame-dried and cooled under a stream of inert gas.

  • Deprotonation: Anhydrous THF is added to the flask, followed by cooling to -78 °C using a dry ice/acetone bath. A solution of LDA is added dropwise via syringe. Methyl cyclopropanecarboxylate, dissolved in a small amount of anhydrous THF, is then added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.

  • Hydroxymethylation: Dried paraformaldehyde is added portion-wise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-3 hours, then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive lithium enolate intermediate from reacting with atmospheric oxygen and moisture.

  • Low Temperature (-78 °C): The deprotonation and subsequent reaction with paraformaldehyde are performed at low temperatures to control the reactivity of the strong base (LDA) and the enolate, minimizing side reactions such as self-condensation.

  • Anhydrous Conditions: All solvents and reagents must be anhydrous to prevent the quenching of the LDA and the enolate intermediate.

  • Paraformaldehyde: This is used as a convenient source of anhydrous formaldehyde for the hydroxymethylation step.

Synthesis of the Isomer: Methyl 1-hydroxy-1-cyclopropane carboxylate

For comparative purposes and as a potential precursor for further derivatization, the synthesis of the isomeric Methyl 1-hydroxy-1-cyclopropane carboxylate is also presented. A common route involves the diazotization of Methyl 1-aminocyclopropanecarboxylate followed by hydrolysis.[5]

Experimental Protocol: Synthesis of Methyl 1-hydroxy-1-cyclopropane carboxylate

Reaction:

Start Methyl 1-aminocyclopropanecarboxylate Product Methyl 1-hydroxy-1-cyclopropane carboxylate Start->Product Reagents 1. H₂SO₄, H₂O 2. NaNO₂, H₂O, 0-5 °C 3. Reflux

Caption: Synthesis of Methyl 1-hydroxy-1-cyclopropane carboxylate.

Materials:

  • Methyl 1-aminocyclopropanecarboxylate

  • Concentrated sulfuric acid (98%)

  • Sodium nitrite (NaNO₂)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization: Methyl 1-aminocyclopropanecarboxylate is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C in an ice bath.[5] An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. The mixture is stirred at room temperature for 1 hour.[5]

  • Hydrolysis: The reaction mixture containing the diazonium salt is added dropwise to a refluxing aqueous solution of sulfuric acid.[5] After the addition is complete, heating is stopped, and the mixture is allowed to cool to room temperature.[5]

  • Workup and Purification: The reaction mixture is extracted three times with ethyl acetate.[5] The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 1-hydroxy-1-cyclopropane carboxylate as a colorless oily liquid.[5]

Applications in Drug Development

The unique structural features of this compound and its derivatives make them valuable intermediates in the synthesis of various pharmaceuticals, particularly antiviral agents.

Synthesis of Antiviral Nucleoside Analogs

Cyclopropyl carbocyclic nucleosides have demonstrated significant antiviral activity. The hydroxymethyl group on the cyclopropane ring can be readily converted to a leaving group (e.g., a mesylate), allowing for the condensation with various purine and pyrimidine bases to form the desired nucleoside analogs.[6]

cluster_0 Activation cluster_1 Nucleophilic Substitution Start Methyl 1-(hydroxymethyl) cyclopropanecarboxylate Activated Mesylated Intermediate Start->Activated MsCl, Et₃N Product Cyclopropyl Nucleoside Analog Activated->Product Base Purine or Pyrimidine Base Base->Product

Caption: General scheme for the synthesis of cyclopropyl nucleoside analogs.

Studies have shown that adenine and guanine derivatives of these cyclopropyl nucleosides exhibit moderate antiviral activity against HIV-1 and HBV.[6] Furthermore, analogs with a single hydroxymethyl group have shown a broader spectrum of antiviral activity, including activity against herpes simplex viruses and varicella-zoster virus.[7][8]

Intermediate for Montelukast Synthesis

The related compound, 1-hydroxymethylcyclopropylacetic acid, is a key intermediate in the synthesis of Montelukast, a widely used medication for the treatment of asthma.[9] This highlights the importance of the 1-(hydroxymethyl)cyclopropane scaffold in the pharmaceutical industry.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its functional groups and the strained cyclopropane ring.

  • Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a good leaving group for nucleophilic substitution reactions.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions.

  • Cyclopropane Ring: The strained ring can undergo ring-opening reactions under certain conditions, providing access to linear carbon chains with specific functionalization.

The relative positioning of the hydroxymethyl and carboxylate groups in the two isomers discussed influences their reactivity and the stereochemical outcome of subsequent reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the development of new pharmaceutical agents. Its commercial availability and the well-established chemistry of its functional groups make it an attractive starting material for researchers in both academia and industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the design and creation of novel, biologically active molecules.

References

A Theoretical Exploration of the Conformational Landscape of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, a seemingly simple molecule, packs a significant punch in the world of organic synthesis and medicinal chemistry. Its rigid cyclopropane core, adorned with flexible hydroxymethyl and methoxycarbonyl substituents, makes it a valuable building block for creating complex molecular architectures.[1] The precise three-dimensional arrangement of these functional groups, or its conformation, is paramount as it dictates the molecule's reactivity, physical properties, and, crucially, its biological activity. Understanding the conformational preferences of this molecule is therefore not merely an academic exercise but a critical step in the rational design of novel therapeutics and functional materials.

This technical guide delves into the theoretical studies of the conformational landscape of this compound. We will explore the interplay of steric and electronic effects, with a particular focus on the role of intramolecular hydrogen bonding in dictating the molecule's preferred shapes. By leveraging the power of computational chemistry, we can illuminate the subtle forces that govern its structure and function.

The Conformational Degrees of Freedom

The conformational flexibility of this compound arises primarily from the rotation around two key single bonds:

  • The C1-C(hydroxymethyl) bond: Rotation around this bond alters the orientation of the hydroxyl group relative to the cyclopropane ring and the ester group.

  • The C1-C(ester) bond: Rotation around this bond changes the position of the carbonyl group and the methyl ester.

The interplay of these rotations gives rise to a complex potential energy surface with several local minima, each corresponding to a stable conformation. The relative energies of these conformers determine their population at a given temperature.

The Decisive Role of Intramolecular Hydrogen Bonding

A key determinant of the conformational preferences in this compound is the potential for the formation of an intramolecular hydrogen bond.[2][3] This occurs when the hydroxyl group (-OH) acts as a hydrogen bond donor and the carbonyl oxygen of the ester group (C=O) acts as a hydrogen bond acceptor. The formation of this bond creates a pseudo-cyclic arrangement, which can significantly stabilize the molecule.[2]

The strength of this intramolecular hydrogen bond is highly dependent on the geometry of the molecule, specifically the distance and angle between the donor and acceptor atoms. Theoretical calculations are instrumental in predicting the conformations that allow for optimal hydrogen bonding.[4]

Computational Approaches to Conformational Analysis

Modern computational chemistry provides a powerful toolkit for exploring the conformational landscape of molecules. Density Functional Theory (DFT) and ab initio methods are at the forefront of these investigations, offering a balance of accuracy and computational cost.[5][6]

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: A starting 3D structure of the molecule is built.

  • Conformational Search: A systematic or random search of the conformational space is performed by rotating the key dihedral angles.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized to find the nearest local minimum on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Single-Point Energy Calculations: Higher-level theoretical methods or larger basis sets can be used to refine the relative energies of the optimized conformers.

Computational Workflow for Conformational Analysis cluster_workflow Computational Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Rotate Dihedrals Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Identify Low-Energy Structures Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minima Energy Refinement Energy Refinement Frequency Calculation->Energy Refinement Refine Energies Stable Conformers Stable Conformers Energy Refinement->Stable Conformers Determine Relative Stabilities Key Conformational Features cluster_features Factors Influencing Conformation Intramolecular H-Bonding Intramolecular H-Bonding Stable Conformation Stable Conformation Intramolecular H-Bonding->Stable Conformation Stabilizing Steric Hindrance Steric Hindrance Steric Hindrance->Stable Conformation Destabilizing Electronic Effects Electronic Effects Electronic Effects->Stable Conformation Stabilizing/Destabilizing

References

Methodological & Application

Synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a valuable bifunctional building block in organic synthesis, particularly relevant to medicinal chemistry and drug development. Its rigid cyclopropane core, combined with both a nucleophilic hydroxyl group and an electrophilic ester, offers a versatile scaffold for the synthesis of complex molecules with well-defined three-dimensional architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction for researchers, scientists, and drug development professionals.

Reaction Overview

The synthesis proceeds via a diazotization of Methyl 1-Aminocyclopropanecarboxylate. The primary amine is converted to an unstable diazonium salt, which then undergoes nucleophilic substitution by water to yield the desired alcohol. Careful control of temperature and the rate of addition of reagents is critical for maximizing yield and minimizing side reactions.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
Methyl 1-Aminocyclopropanecarboxylate≥98%e.g., Sigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)98%, ACS Reagente.g., Fisher ScientificUsed to form the acidic medium and protonate the amine.
Sodium Nitrite (NaNO₂)≥99%, ACS Reagente.g., Sigma-AldrichDiazotizing agent.
Ethyl Acetate (EtOAc)ACS Reagent Gradee.g., VWRExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Gradee.g., VWRDrying agent.
Deionized Water (H₂O)High PurityIn-houseUsed for preparing aqueous solutions and for washing.
Round-bottom flasksVarious sizesStandard lab supplierReaction vessels.
Magnetic stirrer and stir bars-Standard lab supplierFor agitation.
Ice bath-In-houseFor temperature control.
Separatory funnel-Standard lab supplierFor liquid-liquid extraction.
Rotary evaporator-Standard lab supplierFor solvent removal.
Column chromatography setup-Standard lab supplierFor purification.
Silica gel60 Å, 230-400 meshStandard lab supplierStationary phase for chromatography.

Experimental Protocol

Step 1: Preparation of the Amine Salt Solution
  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve Methyl 1-Aminocyclopropanecarboxylate (11.5 g, 100 mmol) in a freshly prepared aqueous solution of sulfuric acid (10.8 mL of 98% H₂SO₄ in 100 mL of deionized water).

  • Cool the resulting solution to 0-5 °C using an ice bath with constant stirring. The formation of the amine salt is an exothermic process, and maintaining a low temperature is crucial for the subsequent diazotization step.

Step 2: Diazotization
  • Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in 30 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.[1][2][3]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The solution may appear pale yellow.

Step 3: Hydrolysis of the Diazonium Salt
  • In a separate, larger flask (e.g., 1 L), bring a dilute aqueous solution of sulfuric acid (5.4 mL of 98% H₂SO₄ in 200 mL of deionized water) to a gentle reflux.

  • Carefully add the cold diazonium salt solution dropwise to the refluxing acidic solution. Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to maintain a steady rate of gas evolution.

  • Once the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Step 4: Work-up and Extraction
  • Transfer the cooled reaction mixture to a 1 L separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL). The cyclopropane product is moderately polar and will partition into the organic phase.

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate (1 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil.[1][2]

Step 5: Purification
  • Purify the crude oil by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 40%) to isolate the pure this compound.

  • Combine the fractions containing the product (as determined by thin-layer chromatography) and remove the solvent under reduced pressure to afford the final product.

Experimental Workflow Diagram

G cluster_prep Step 1: Amine Salt Formation cluster_diazotization Step 2: Diazotization cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Work-up & Extraction cluster_purification Step 5: Purification Amine Methyl 1-Aminocyclopropanecarboxylate Amine_Salt Amine Salt Solution (0-5 °C) Amine->Amine_Salt H2SO4_sol Aqueous H₂SO₄ H2SO4_sol->Amine_Salt Diazonium_Salt Diazonium Salt Solution (0-5 °C) Amine_Salt->Diazonium_Salt NaNO2_sol Aqueous NaNO₂ NaNO2_sol->Diazonium_Salt Reaction_Mixture Reaction Mixture with N₂ evolution Diazonium_Salt->Reaction_Mixture Reflux_H2SO4 Refluxing Aqueous H₂SO₄ Reflux_H2SO4->Reaction_Mixture Extraction Ethyl Acetate Extraction Reaction_Mixture->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product (Oil) Concentration->Crude_Product Chromatography Silica Gel Column Chromatography Crude_Product->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights

The synthesis of this compound via diazotization of the corresponding primary amine is a classic example of generating a carbocation from an amine.

  • Formation of Nitrous Acid and the Nitrosonium Ion: In the acidic solution, sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[4]

  • N-Nitrosation: The lone pair of electrons on the nitrogen atom of Methyl 1-Aminocyclopropanecarboxylate attacks the nitrosonium ion. This is followed by deprotonation to yield an N-nitrosamine intermediate.

  • Formation of the Diazonium Ion: The N-nitrosamine is then protonated at the oxygen atom, and after a series of tautomerization and dehydration steps, the aliphatic diazonium ion (R-N₂⁺) is formed.

  • Instability and Decomposition: Aliphatic diazonium salts are notoriously unstable, unlike their aromatic counterparts which are stabilized by resonance.[5][6][7] The C-N bond is weak, and the dinitrogen molecule (N₂) is an excellent leaving group due to its high thermodynamic stability. The diazonium ion rapidly decomposes, even at low temperatures, to release nitrogen gas and form a primary carbocation on the cyclopropane ring.

  • Nucleophilic Attack: The carbocation is then attacked by a nucleophile present in the reaction mixture. In this case, water acts as the nucleophile, attacking the carbocation to form an oxonium ion. A final deprotonation step yields the desired product, this compound. The use of a refluxing aqueous solution in the hydrolysis step ensures the rapid decomposition of the diazonium salt and provides the water nucleophile for the reaction.

Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle it in a fume hood.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Diazonium Salts: Aliphatic diazonium salts are unstable and can be explosive in a concentrated or dry state. It is imperative to keep the reaction temperature low during their formation and to use the solution in situ without isolation.

  • Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.

  • General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting the experiment.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the methyl ester, the cyclopropyl protons, and the hydroxymethyl group.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • FT-IR: To detect the characteristic stretching frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the specified experimental conditions and safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and organic synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopropanes in Modern Chemistry

The cyclopropane motif, a fundamental three-membered carbocycle, is a recurring structural element in a myriad of bioactive natural products and pharmaceutical agents.[1][2] Its inherent ring strain and unique electronic properties confer conformational rigidity and novel metabolic profiles to parent molecules, making it a prized component in drug design. "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate," a bifunctionalized cyclopropane, represents a versatile chiral building block. The stereochemical orientation of its ester and hydroxymethyl groups at the C1 position is critical for its application in the synthesis of complex molecular architectures, where precise three-dimensional arrangement dictates biological activity.

This guide provides an in-depth exploration of advanced stereoselective strategies for the synthesis of enantiomerically enriched this compound. We will delve into the mechanistic underpinnings of catalytic asymmetric cyclopropanation and the strategic use of chiral auxiliaries, offering detailed, field-proven protocols for researchers and professionals in organic synthesis and drug development.

Strategic Approaches to Stereocontrol in Cyclopropane Synthesis

The construction of the sterically congested and stereochemically defined 1,1-disubstituted cyclopropane core of our target molecule necessitates a robust and highly selective synthetic methodology. Two principal strategies have emerged as powerful tools for achieving high levels of enantio- and diastereocontrol in cyclopropanation reactions:

  • Catalytic Asymmetric Cyclopropanation: This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction between an olefin and a carbene precursor. Transition metal catalysts, particularly those based on rhodium and copper, have proven to be highly effective.[3][4] More recently, biocatalysts, such as engineered myoglobins, have demonstrated exceptional selectivity.[2]

  • Chiral Auxiliary-Mediated Cyclopropanation: In this strategy, a chiral auxiliary is temporarily attached to the substrate. This auxiliary directs the cyclopropanation reaction to occur from a specific face of the molecule, thereby inducing asymmetry. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

The choice between these strategies often depends on substrate scope, catalyst/auxiliary availability and cost, and the desired scale of the reaction.

Protocol I: Rhodium-Catalyzed Asymmetric Cyclopropanation of a Functionalized Acrylate

This protocol details a plausible and robust method for the enantioselective synthesis of this compound utilizing a chiral rhodium(II) carboxylate catalyst. The strategy involves the cyclopropanation of an acrylate bearing a protected hydroxyl group, followed by deprotection. Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate), often referred to as Rh₂(S-DOSP)₄, is a well-established catalyst for highly enantioselective cyclopropanations.[5]

Reaction Scheme & Mechanism

The proposed reaction proceeds via the catalytic decomposition of a diazo compound by the chiral rhodium catalyst to form a rhodium-carbene intermediate. This electrophilic carbene then undergoes a [2+1] cycloaddition with the electron-rich alkene. The chiral ligands on the rhodium center create a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product.

Rhodium-Catalyzed Cyclopropanation cluster_0 Catalytic Cycle cluster_1 Deprotection Rh_cat Rh₂(S-DOSP)₄ Carbene Rh(II)=CHCO₂Me (Chiral Carbene) Rh_cat->Carbene + Diazo - N₂ Diazo N₂CH₂CO₂Me Product_complex Rh(II)-Product Complex Carbene->Product_complex + Alkene Alkene CH₂=C(CO₂Me)CH₂OTBDMS Product_complex->Rh_cat - Product Product Cyclopropane (Protected) Product_complex->Product Final_Product Methyl 1-(hydroxymethyl) cyclopropanecarboxylate Product->Final_Product + TBAF Deprotection_step TBAF Chiral Auxiliary-Directed Simmons-Smith cluster_0 Synthesis of Chiral Substrate cluster_1 Diastereoselective Cyclopropanation cluster_2 Auxiliary Cleavage Chiral_Alcohol (-)-8-Phenylmenthol Chiral_Acrylate Chiral Acrylate Ester Chiral_Alcohol->Chiral_Acrylate + Acryloyl Chloride Acryloyl_Chloride Acryloyl Chloride Cyclopropanated_Aux Cyclopropanated Adduct Chiral_Acrylate->Cyclopropanated_Aux + Simmons-Smith Reagent Simmons_Smith Et₂Zn, CH₂I₂ Final_Product_II Methyl 1-(hydroxymethyl) cyclopropanecarboxylate Cyclopropanated_Aux->Final_Product_II 1. Hydrolysis 2. Esterification Hydrolysis LiOH, THF/H₂O Esterification CH₂N₂ or (CH₃)₃SiCHN₂

References

Application Notes and Protocols: Reaction Conditions for the Hydrolysis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The hydrolysis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate to its corresponding carboxylic acid, 1-(hydroxymethyl)cyclopropanecarboxylic acid, is a critical transformation in synthetic chemistry. The resulting acid is a valuable building block, incorporating a structurally rigid cyclopropane ring functionalized with both a carboxylic acid and a hydroxymethyl group. This unique motif is of significant interest in the development of novel pharmaceuticals and fine chemicals, where precise molecular architecture is paramount.

While ester hydrolysis is a fundamental reaction, the substrate's cyclopropyl group introduces specific electronic and steric considerations. Esters of cyclopropanecarboxylic acid can exhibit enhanced stability under certain hydrolytic conditions compared to their acyclic analogs.[1] Therefore, a robust and well-characterized protocol is essential for achieving efficient and high-yielding conversion.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the primary hydrolytic methodologies—base-catalyzed saponification and acid-catalyzed hydrolysis—supported by detailed, field-proven protocols. We will explore the causality behind experimental choices, present comparative data to inform methods selection, and provide visual aids to clarify reaction mechanisms and workflows.

Comparative Analysis of Hydrolysis Methodologies

The choice between base- and acid-catalyzed hydrolysis depends on factors such as substrate stability, desired reaction kinetics, and downstream processing requirements. Saponification is generally favored for its irreversible nature, which typically drives the reaction to completion.[2][3] Acid-catalyzed hydrolysis, being an equilibrium process, requires specific conditions to achieve high conversion rates.[2][4]

Parameter Base-Catalyzed Hydrolysis (Saponification) Acid-Catalyzed Hydrolysis
Catalyst/Reagent Strong Base (e.g., LiOH, NaOH, KOH)[5]Strong Acid (e.g., H₂SO₄, HCl)[6]
Solvent System Alcohol/Water or THF/Water mixtures[5][7]Aqueous, often with a co-solvent (e.g., Dioxane, THF)[6]
Temperature Room Temperature to Reflux (e.g., 30-80 °C)[5][7]Typically elevated (Reflux, 80-100 °C) to drive equilibrium[6][8]
Reaction Nature Irreversible[2][9]Reversible (Equilibrium)[2][10]
Driving Force Formation of a stable carboxylate salt[2][11]Use of a large excess of water (Le Châtelier's Principle)[4][8]
Key Advantage High conversion and yield due to irreversibility.Useful for base-sensitive substrates.
Workup Requires a distinct acidification step to protonate the carboxylate.[5]Direct extraction of the carboxylic acid.

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The hydrolysis of this compound proceeds via nucleophilic acyl substitution, with distinct pathways depending on the catalyst.

Base-Catalyzed Mechanism (Saponification)

This pathway is a two-stage process. It begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. The final, irreversible step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base (either methoxide or hydroxide) to form a stable carboxylate salt.[3][11] This final step effectively removes the product from the equilibrium, driving the reaction to completion.

G cluster_0 Saponification Mechanism Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ (Nucleophilic Attack) Acid 1-(Hydroxymethyl)cyclopropanecarboxylic Acid Tetrahedral->Acid - CH₃O⁻ (Elimination) Carboxylate Carboxylate Salt (Product) Acid->Carboxylate + OH⁻ (Irreversible Deprotonation) FinalAcid Final Acid (after workup) Carboxylate->FinalAcid + H₃O⁺ (Acidic Workup) OH OH⁻ MeOH CH₃O⁻ H2O H₂O

Caption: Base-catalyzed hydrolysis (Saponification).

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[4][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. A series of proton transfers follows, ultimately leading to the elimination of methanol as a neutral leaving group and regeneration of the acid catalyst.[10] All steps in this mechanism are reversible.

G cluster_1 Acid-Catalyzed Mechanism Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ / - H₂O Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O ProtonatedAcid Protonated Carboxylic Acid Tetrahedral->ProtonatedAcid - CH₃OH (Proton Transfers) Acid Carboxylic Acid ProtonatedAcid->Acid - H₃O⁺ / + H₂O H3O H₃O⁺ H2O H₂O MeOH CH₃OH

Caption: Reversible mechanism of acid-catalyzed hydrolysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide

This protocol is adapted from established procedures for the hydrolysis of similar esters and is favored for its mild conditions and high yield.[7] Lithium hydroxide is often effective where other bases might be slower.[5][12]

A. Materials and Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Water, deionized

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate (EtOAc), reagent grade

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, stir bar, and standard glassware

B. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 to 5:2 v/v ratio, using approximately 10 mL of total solvent per gram of ester).

  • Reagent Addition: To the stirring solution, add Lithium hydroxide monohydrate (2.0 - 3.0 eq) portion-wise. Using a slight excess of base ensures the reaction goes to completion.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 30-40 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 50% Ethyl Acetate in Hexanes. The product carboxylic acid will have a lower Rf value (be more polar) than the starting ester. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add 2 M HCl to neutralize the excess LiOH and protonate the carboxylate product. Adjust the pH to approximately 2-3 (verify with pH paper).

    • Causality Note: This acidification step is critical. The carboxylate salt is water-soluble, while the neutral carboxylic acid is significantly more soluble in organic solvents, enabling its extraction.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude 1-(hydroxymethyl)cyclopropanecarboxylic acid.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Protocol 2: Considerations for Alternative Hydrolysis Conditions

While Protocol 1 is robust, certain substrates may prove resistant. For sterically hindered esters, alternative conditions can be more effective. A mild protocol using a non-aqueous medium has been shown to rapidly saponify hindered esters at room temperature.[13][14]

  • Methodology: This involves using sodium hydroxide in a 1:9 mixture of methanol and dichloromethane (CH₂Cl₂).[14]

  • Mechanism: The low concentration of protic solvent (methanol) and the non-aqueous environment minimize the solvation of hydroxide anions, increasing their nucleophilicity and accelerating the reaction rate compared to conventional aqueous systems.[14]

  • Application: This method could be employed if standard conditions result in slow or incomplete conversion of this compound. The reaction progress is often visualized by the precipitation of the sodium carboxylate salt.[14]

General Experimental Workflow Visualization

The overall process from starting material to purified product follows a logical sequence of operations common to many organic transformations.

G Start Dissolve Ester in Solvent React Add Base (e.g., LiOH) Heat/Stir Start->React Monitor Monitor by TLC React->Monitor Workup Cool & Acidify (e.g., HCl) to pH ~2-3 Monitor->Workup Reaction Complete Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Dry Dry Combined Organic Layers (e.g., MgSO₄) Extract->Dry Concentrate Filter & Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purify Crude Product (if necessary) Concentrate->Purify Product Isolated 1-(hydroxymethyl) cyclopropanecarboxylic acid Purify->Product

Caption: General workflow for base-catalyzed hydrolysis.

References

Application Note: High-Purity Isolation of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate using Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a valuable building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical and agrochemical agents due to its unique cyclopropyl motif.[1] The introduction of this strained ring structure can significantly influence a molecule's biological activity and metabolic stability. Synthetic routes to this compound, however, often yield a crude product containing unreacted starting materials, by-products, and other impurities. The presence of a polar hydroxyl group and a moderately polar ester functional group necessitates a robust purification strategy to achieve the high purity required for subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography on silica gel, complete with method development, execution, and analysis.

Principle of Chromatographic Separation

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[2] The separation is governed by the differential affinity of the compounds in the mixture for the stationary phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups act as hydrogen bond donors and acceptors.

  • Target Molecule Polarity: this compound (Molecular Formula: C₆H₁₀O₃) possesses two key functional groups that dictate its polarity: a primary alcohol (-CH₂OH) and a methyl ester (-COOCH₃).[3] The hydroxyl group is highly polar and can engage in strong hydrogen bonding with the silica gel. The ester group contributes moderate polarity.

  • Separation Mechanism: The target molecule will be retained on the silica column through polar interactions, primarily hydrogen bonding between its hydroxyl group and the silanol groups of the silica gel.

    • Less Polar Impurities: By-products lacking the hydroxyl group (e.g., Methyl cyclopropanecarboxylate) will have a much weaker affinity for the silica gel and will be eluted quickly with a solvent of low polarity.[4]

    • More Polar Impurities: Highly polar impurities, such as the corresponding carboxylic acid (1-(hydroxymethyl)cyclopropanecarboxylic acid), which can form from ester hydrolysis, will adsorb more strongly to the silica and require a more polar mobile phase to elute.[5][6]

By carefully selecting and systematically increasing the polarity of the mobile phase (a gradient elution), we can effectively separate the target compound from both faster-eluting non-polar impurities and slower-eluting polar contaminants.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica Gel230-400 mesh (for flash chromatography)Standard lab supplier
Ethyl Acetate (EtOAc)ACS Grade or higherStandard lab supplier
HexanesACS Grade or higherStandard lab supplier
Dichloromethane (DCM)ACS Grade or higherStandard lab supplier
Methanol (MeOH)ACS Grade or higherStandard lab supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard lab supplier
Glass Chromatography ColumnAppropriate size for scaleStandard lab supplier
Rotary EvaporatorStandard laboratory modelN/A
TLC Developing Chamber & UV LampStandard laboratory equipmentN/A

Experimental Protocols

This process is divided into three key stages: method development via Thin-Layer Chromatography (TLC), preparative column purification, and fraction analysis.

Part 1: Method Development using Thin-Layer Chromatography (TLC)

The causality behind this step is to efficiently determine the optimal mobile phase composition before committing the bulk of the material to the preparative column. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.30-0.35, which generally provides the best separation in column chromatography.[6]

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of three separate TLC plates.

  • Solvent System Screening: Prepare three different eluent systems in TLC developing chambers. Good starting points for a polar compound like this are mixtures of hexanes and ethyl acetate.[7]

    • Chamber 1: 70:30 Hexanes:EtOAc (Low polarity)

    • Chamber 2: 50:50 Hexanes:EtOAc (Medium polarity)

    • Chamber 3: 30:70 Hexanes:EtOAc (High polarity)

  • Development: Place one spotted TLC plate into each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (if UV-active) and/or by staining with a potassium permanganate (KMnO₄) dip, which reacts with the alcohol functional group.

  • Rƒ Calculation & Selection: Calculate the Rƒ value for the target compound spot in each system (Rƒ = distance traveled by spot / distance traveled by solvent front). Choose the solvent system that gives an Rƒ value of ~0.30-0.35 for the desired product and shows good separation from other spots. This system will be the primary eluent for the column.

Part 2: Preparative Column Chromatography Workflow

The following workflow diagram illustrates the logical progression from the crude material to the final, purified product.

Purification_Workflow Crude Crude Product Mixture TLC_Dev Method Development (TLC) Select Optimal Eluent (Rf ≈ 0.3) Crude->TLC_Dev 1. Optimize Packing Column Packing (Slurry Method) TLC_Dev->Packing 2. Prepare Loading Sample Loading (Dry Loading Recommended) Packing->Loading 3. Load Elution Gradient Elution & Fraction Collection Loading->Elution 4. Run TLC_Analysis Fraction Analysis (TLC) Elution->TLC_Analysis 5. Analyze Pooling Pool Pure Fractions TLC_Analysis->Pooling Identify & Combine Evaporation Solvent Removal (Rotary Evaporator) Pooling->Evaporation Pure_Product Pure Methyl 1-(hydroxymethyl)- cyclopropanecarboxylate Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size. A good rule of thumb is to use 30-50 g of silica gel for every 1 g of crude material to be purified.[6]

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, measure the required amount of silica gel.

    • Add the initial, low-polarity eluent (e.g., 90:10 Hexanes:EtOAc) to the silica gel to create a free-flowing slurry.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed uniformly and remove air bubbles. Never let the top of the silica bed run dry.[8]

    • Once the bed is stable, add a thin protective layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Gently add this powder onto the top layer of sand in the packed column, creating a small, uniform band.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column. Use a gradient elution for optimal separation.

    • Step 1 (Initial Elution): Begin eluting with a low-polarity solvent system (e.g., 90:10 Hexanes:EtOAc) to remove very non-polar impurities. Collect fractions in test tubes.

    • Step 2 (Gradient Increase): Gradually increase the polarity of the eluent. This can be done stepwise (e.g., 90:10 -> 80:20 -> 70:30 Hexanes:EtOAc) or via a continuous gradient. The polarity is increased to overcome the target compound's affinity for the silica gel, allowing it to move down the column.

    • Step 3 (Eluting the Product): Use the optimal solvent system determined by TLC (e.g., 50:50 Hexanes:EtOAc) to elute the target compound.

    • Step 4 (Final Wash): After the desired product has been collected, flush the column with a highly polar solvent (e.g., 100% EtOAc or 5% MeOH in DCM) to elute any strongly retained impurities.[7]

    • Continuously collect fractions of equal volume throughout the process.

Part 3: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions onto a TLC plate. Develop the plate using the optimal solvent system identified in Part 1.

  • Identify Pure Fractions: Under a UV lamp or after staining, identify the fractions that contain only the spot corresponding to the pure product.

  • Pooling and Solvent Removal: Combine all the identified pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.

  • Final Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Expected Results & Data Summary

The following table provides a summary of typical parameters and expected outcomes for this purification.

ParameterTypical Value / ObservationRationale
Crude Purity 70-85% (Varies by synthesis)Crude products often contain starting materials and by-products from the reaction.[9][10]
TLC Rƒ (Target Compound) ~0.35 in 1:1 Hexanes:EtOAcThis Rƒ value provides a good balance between retention and mobility for effective column separation.[2]
Silica:Crude Ratio 40:1 (w/w)A higher ratio provides better separation for closely eluting compounds.[6]
Elution Gradient Start: 90:10 Hexanes:EtOAc -> End: 30:70 Hexanes:EtOAcA gradient ensures that non-polar impurities are removed first, followed by the target and then polar impurities.
Post-Column Purity >98% (by NMR or GC)Demonstrates the effectiveness of the chromatographic method.
Expected Yield 85-95% recovery from the columnSome material loss on the column is unavoidable, but a well-executed protocol minimizes this.

Troubleshooting

  • Problem: The compound will not elute from the column.

    • Cause & Solution: The eluent is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[8]

  • Problem: Poor separation between the product and an impurity (streaking or overlapping bands).

    • Cause & Solution: The sample may have been overloaded, or the eluent is too polar, causing compounds to move too quickly. Reduce the amount of sample or decrease the polarity of the eluent.[8] Dry loading the sample can also improve resolution.

  • Problem: Cracks appear in the silica bed.

    • Cause & Solution: The column has run dry. This will ruin the separation. The column must be repacked. Always maintain a level of solvent above the silica bed.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Organic solvents (Hexanes, Ethyl Acetate, Dichloromethane) are flammable and/or toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Fine silica gel dust can cause respiratory irritation. Handle silica gel carefully in a fume hood to avoid generating dust.

References

Application Note: Scalable Synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance the potency of drug candidates.[1] The unique three-dimensional structure of the cyclopropane ring allows for precise control over the spatial arrangement of substituents, making it an invaluable design element in drug discovery.[2] Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, in particular, is a versatile building block, featuring both a nucleophilic hydroxyl group and an electrophilic ester, which can be orthogonally functionalized to create diverse molecular scaffolds.[3][4] This application note provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate, focusing on a robust and scalable two-step process.

Strategic Approach: From Alkene to Target Molecule

For the large-scale synthesis of this compound, a two-step synthetic sequence is employed. This strategy begins with the synthesis of Methyl 1-formylcyclopropanecarboxylate, followed by a selective reduction of the aldehyde functionality to the desired primary alcohol. This approach is advantageous for its use of readily available starting materials and its amenability to industrial scale-up.

Logical Flow of the Synthetic Pathway

G cluster_0 Step 1: Synthesis of the Aldehyde Intermediate cluster_1 Step 2: Selective Reduction Starting_Materials Methyl Acrylate + Methyl Diazoacetate Intermediate Methyl 1-formylcyclopropanecarboxylate Starting_Materials->Intermediate Rh(II)-catalyzed cyclopropanation & oxidation Final_Product This compound Intermediate->Final_Product Selective Aldehyde Reduction

Caption: Synthetic workflow for this compound.

Part 1: Large-Scale Synthesis of Methyl 1-formylcyclopropanecarboxylate

The initial step involves the synthesis of the key aldehyde intermediate, Methyl 1-formylcyclopropanecarboxylate. While several methods exist for the formation of cyclopropane rings, for large-scale production, a rhodium-catalyzed reaction of methyl acrylate with a diazo compound, followed by oxidation, provides a reliable route. A well-documented procedure for a related transformation can be found in Organic Syntheses, which serves as a basis for this protocol.[5]

Experimental Protocol: Synthesis of Methyl 1-formylcyclopropanecarboxylate

This protocol is adapted for a 100 g scale production.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyl Acrylate86.09500 mL5.23Use freshly distilled.
Methyl diazoacetate100.08100 g1.00Caution: Potentially explosive. Handle with care.
Rhodium(II) octanoate dimer778.61.95 g0.0025Catalyst
Dichloromethane (DCM)84.932 L-Anhydrous
Pyridinium chlorochromate (PCC)215.56323 g1.50Oxidizing agent
Celite®-100 g-Filtration aid

Procedure:

  • Reaction Setup: A 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with rhodium(II) octanoate dimer (1.95 g, 0.0025 mol) and anhydrous dichloromethane (1 L).

  • Initiation: The mixture is stirred under a nitrogen atmosphere, and methyl acrylate (500 mL, 5.23 mol) is added.

  • Addition of Diazoacetate: A solution of methyl diazoacetate (100 g, 1.00 mol) in anhydrous dichloromethane (500 mL) is added dropwise from the dropping funnel over 4-6 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 30 °C. Evolution of nitrogen gas will be observed.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the diazoacetate.

  • Intermediate Oxidation: Once the cyclopropanation is complete, the reaction mixture is cooled to 0 °C. A mixture of pyridinium chlorochromate (PCC) (323 g, 1.50 mol) and Celite® (100 g) is added portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Oxidation Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Workup: The reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane (3 x 200 mL). The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation (84–86 °C at 19–25 mmHg) to yield Methyl 1-formylcyclopropanecarboxylate as a colorless liquid.[5]

Part 2: Selective Reduction to this compound

The second stage of the synthesis is the selective reduction of the aldehyde group in Methyl 1-formylcyclopropanecarboxylate to the primary alcohol. Sodium borohydride is an effective and cost-efficient reducing agent for this transformation on a large scale. The presence of the ester functionality requires careful control of the reaction conditions to avoid its reduction.

Experimental Protocol: Selective Aldehyde Reduction

This protocol is designed for the reduction of 100 g of the aldehyde intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyl 1-formylcyclopropanecarboxylate128.13100 g0.78Starting material
Methanol32.041 L-Solvent
Sodium borohydride (NaBH₄)37.8317.7 g0.47Reducing agent
Dichloromethane (DCM)84.931 L-Extraction solvent
1 M Hydrochloric acid36.46As needed-For quenching
Saturated sodium bicarbonate solution-500 mL-For washing
Brine-500 mL-For washing
Anhydrous magnesium sulfate120.3750 g-Drying agent

Procedure:

  • Reaction Setup: A 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer is charged with Methyl 1-formylcyclopropanecarboxylate (100 g, 0.78 mol) and methanol (1 L).

  • Cooling: The solution is cooled to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (17.7 g, 0.47 mol) is added portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting aldehyde. The reaction is typically complete within 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0-5 °C until the pH of the solution is ~6-7. Vigorous gas evolution will occur.

  • Solvent Removal: The methanol is removed under reduced pressure.

  • Extraction: The remaining aqueous residue is extracted with dichloromethane (3 x 300 mL).

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford the final product as a colorless oil.

Alternative Large-Scale Route: Catalytic Hydrogenation

An alternative and highly efficient method for the large-scale synthesis of the parent compound, cyclopropylmethanol, is through the catalytic hydrogenation of methyl cyclopropanecarboxylate.[6] This method avoids the use of stoichiometric reagents and is environmentally friendly. A patent describes a process using a chromium-free zinc oxide catalyst, which is a safer alternative to traditional zinc chromite catalysts.[6]

Conceptual Workflow for Catalytic Hydrogenation

G Starting_Material Methyl Cyclopropanecarboxylate Product Cyclopropylmethanol Starting_Material->Product H₂, High Pressure & Temperature Catalyst ZnO Catalyst Catalyst->Product

Caption: Catalytic hydrogenation of methyl cyclopropanecarboxylate.

This process typically involves passing the ester and hydrogen gas over a fixed-bed catalyst at high temperature (150-350 °C) and pressure (50-350 bar).[6] While this method is highly effective for producing cyclopropylmethanol, it is important to note that it would also reduce the ester group in the target molecule of this application note. Therefore, for the synthesis of this compound, the selective reduction of the formyl group remains the preferred method.

Safety and Handling

  • Methyl diazoacetate: This reagent is potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Avoid friction, shock, and exposure to high temperatures.

  • Pyridinium chlorochromate (PCC): PCC is a toxic and oxidizing agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Sodium borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled in a dry environment.

  • Catalytic Hydrogenation: This process involves high pressures and temperatures and should only be performed in appropriate high-pressure reactors by trained personnel.

Conclusion

The two-step synthesis of this compound presented in this application note provides a reliable and scalable route to this valuable building block. The methodology leverages established chemical transformations and offers a practical approach for producing kilogram quantities of the target molecule. The alternative catalytic hydrogenation route is also discussed as a highly efficient method for the synthesis of the parent alcohol, highlighting the importance of selecting the appropriate synthetic strategy based on the desired final product.

References

The Strategic Integration of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate in the Synthesis of Advanced Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclopropane Motif in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the myriad of structural motifs employed, the cyclopropane ring has emerged as a uniquely powerful tool for drug designers. Its rigid, three-dimensional geometry offers a strategic advantage over more flexible aliphatic chains, enabling precise control over the conformation of a molecule. This conformational restriction can lead to a significant increase in binding affinity and selectivity for the target protein. Furthermore, the cyclopropane moiety is often utilized as a bioisostere for gem-dimethyl groups or alkenes, offering improvements in metabolic stability and pharmacokinetic properties. The incorporation of this small, strained ring system can profoundly influence a compound's lipophilicity, solubility, and membrane permeability, making it a key component in the "escape from flatland" strategy in drug discovery.

This application note provides a detailed guide to the synthesis and utility of a key functionalized cyclopropane building block, Methyl 1-(hydroxymethyl)cyclopropanecarboxylate . We will explore its synthesis from readily available starting materials and, critically, detail its application in the construction of more complex, medicinally relevant scaffolds. The protocols provided herein are designed to be a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

Synthesis of the Key Building Block: this compound

The efficient and scalable synthesis of this compound is paramount to its widespread application. A reliable method involves the diazotization of Methyl 1-aminocyclopropanecarboxylate followed by hydroxylation. This procedure offers a high yield and produces the target molecule with excellent purity.

Reaction Scheme: Synthesis of this compound

G start Methyl 1-aminocyclopropanecarboxylate intermediate Diazonium Intermediate start->intermediate NaNO2, H2SO4, H2O, 0-5 °C product This compound intermediate->product H2O, Reflux G start This compound intermediate Cyclopropane-1,1-diyldimethanol start->intermediate LiAlH4, THF product (1-(Bromomethyl)cyclopropane-1-yl)methanol intermediate->product HBr, Acetic Acid

Unlocking the Synthetic Potential of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Modern Drug Discovery

The cyclopropane ring, once considered a mere curiosity of strained ring systems, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and "bent" C-C bonds with significant p-character, impart a range of desirable attributes to bioactive molecules.[2][3] These include enhanced metabolic stability, improved potency and selectivity through conformational rigidity, and the ability to serve as a bioisosteric replacement for larger, more flexible, or less stable functional groups like gem-dimethyl groups or alkenes.[2][4][5] "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate" is a versatile and readily available building block that offers multiple handles for chemical modification, making it an attractive starting point for the synthesis of novel drug candidates and complex molecular probes.[6][7]

This technical guide provides a comprehensive overview of the key functionalization strategies for "this compound," focusing on the practical application and rationale behind various synthetic transformations. We will explore manipulations of the existing ester and alcohol functionalities, as well as reactions that engage the cyclopropane ring itself.

I. Functional Group Interconversion: Tailoring the Periphery

The most direct approach to diversifying the "this compound" scaffold involves the modification of its two pendant functional groups: the methyl ester and the primary alcohol. These transformations are generally high-yielding and allow for the introduction of a wide array of functionalities.

Manipulation of the Ester Group: Hydrolysis and Amidation

The methyl ester of our title compound can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further derivatization, such as amidation to form novel amides.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

Base-catalyzed hydrolysis, or saponification, is often preferred over acid-catalyzed methods due to its irreversibility, which typically leads to higher yields and simpler product isolation.[8]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1–1.5 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of cold 1 M hydrochloric acid (HCl).

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropanecarboxylic acid.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Solvent Aqueous, often with a co-solventAlcohol/Water mixture
Temperature Reflux (typically 80-100 °C)Room temperature to mild heating (e.g., 40-50 °C)
Reversibility ReversibleIrreversible
Typical Reaction Time 6-18 hours1-4 hours
Yield Generally good to highGenerally high to excellent

Table 1: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis.

Workflow for Base-Catalyzed Hydrolysis (Saponification):

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start This compound react Dissolve in MeOH/H₂O Add NaOH (aq) Stir at RT or 40-50 °C start->react workup1 Remove MeOH (rotovap) react->workup1 workup2 Wash with Et₂O workup1->workup2 workup3 Acidify with HCl workup2->workup3 workup4 Extract with EtOAc workup3->workup4 workup5 Dry (Na₂SO₄) & Concentrate workup4->workup5 product 1-(hydroxymethyl)cyclopropanecarboxylic acid workup5->product G A Methyl 1-(hydroxymethyl) cyclopropanecarboxylate B Methyl 1-formyl cyclopropanecarboxylate A->B Mild Oxidation (e.g., DMP, Swern) C 1-carboxycyclopropanecarboxylic acid methyl ester B->C Strong Oxidation (e.g., Jones, KMnO₄) G cluster_mechanism Proposed Mechanism Start Cyclopropane Ester + Lewis Acid (LA) Coordination LA coordinates to carbonyl oxygen Start->Coordination Polarization Increased polarization of C-C bond Coordination->Polarization Attack Nucleophile (Nu⁻) attacks a distal carbon Polarization->Attack Opening Ring opening to form a stabilized intermediate Attack->Opening Product Protonolysis/work-up to give the final product Opening->Product

References

Characterization of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Comprehensive Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a bifunctional organic molecule of increasing interest in the pharmaceutical and fine chemical industries. Its unique structure, incorporating a cyclopropane ring, a methyl ester, and a primary alcohol, makes it a valuable chiral building block for the synthesis of complex molecular architectures. Accurate and robust analytical characterization of this compound is paramount for ensuring purity, stability, and consistency in research, development, and quality control processes.

This comprehensive guide provides a detailed overview of the principal analytical techniques for the characterization of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical workflows for this and structurally related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₅H₈O₃--INVALID-LINK--
Molecular Weight 116.12 g/mol --INVALID-LINK--
CAS Number 33689-29-1--INVALID-LINK--
Appearance Colorless to pale yellow liquid-
Boiling Point 70 °C at 13 mmHg-
Solubility Soluble in most organic solvents-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information about the connectivity of the molecule.

Expected ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.60s2H-CH₂OH
~2.50br s1H-OH
~1.0-1.2m2HCyclopropane CH₂
~0.8-1.0m2HCyclopropane CH₂

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse experiment

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, which is particularly important for resolving the multiplets of the cyclopropane protons. Deuterated chloroform (CDCl₃) is a common choice of solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Expected ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)Assignment
~174C=O (ester)
~65-CH₂OH
~52-OCH₃
~25Quaternary Cyclopropane C
~15Cyclopropane CH₂

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on concentration)

  • Data Processing: Apply a Fourier transform, phase the spectrum, and perform baseline correction.

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the molecule. Furthermore, advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to directly correlate proton and carbon signals, confirming the assignments.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight, while fragment ions provide clues about the molecule's structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zProposed Fragment
116[M]⁺ (Molecular Ion)
101[M - CH₃]⁺
85[M - OCH₃]⁺
87[M - C₂H₅]⁺ (from ring opening)
59[COOCH₃]⁺

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Workflow for GC-MS Analysis:

GCMS_Workflow Sample Sample Preparation (Dilution in Volatile Solvent) GC Gas Chromatography (Separation) Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Data Data System (Mass Spectrum) Detector->Data Signal

Caption: Workflow for GC-MS analysis.

Authoritative Grounding: The fragmentation of esters often involves the loss of the alkoxy group (-OCH₃) or the entire ester group.[1] The cyclopropane ring can also undergo fragmentation, leading to a variety of smaller charged fragments.

Chromatographic Techniques

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. The retention time is a characteristic property of a compound under a specific set of conditions.

Protocol for GC Purity Analysis:

The GC parameters outlined in the GC-MS protocol can be adapted for purity analysis using a Flame Ionization Detector (FID).

  • Detector: Flame Ionization Detector (FID).

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Causality in Experimental Choices: The use of a non-polar column like DB-5ms is a good starting point for method development as it separates compounds primarily based on their boiling points. The temperature programming allows for the efficient elution of the target analyte while also ensuring the separation of any less volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for the separation of a wide range of compounds. For a polar molecule like this compound, reversed-phase HPLC is a suitable choice.

Protocol for Reversed-Phase HPLC Analysis:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

Logical Relationship between Analytical Techniques:

Analytical_Workflow cluster_Structural Structural Elucidation cluster_Purity Purity Assessment cluster_Identity Identity Confirmation NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry GC Gas Chromatography (GC-FID) HPLC HPLC (RP-UV) IR FTIR Spectroscopy Compound Methyl 1-(hydroxymethyl)- cyclopropanecarboxylate Compound->NMR Compound->MS Compound->GC Compound->HPLC Compound->IR

Caption: Interrelation of analytical techniques.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (hydroxyl)
2950, 2850MediumC-H stretch (aliphatic)
1730StrongC=O stretch (ester)
1180StrongC-O stretch (ester)
1050MediumC-O stretch (hydroxyl)

Protocol for FTIR Analysis:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

Trustworthiness and Authoritative Grounding: The presence of a strong, broad absorption around 3400 cm⁻¹ is a reliable indicator of the hydroxyl group, while the sharp, strong peak around 1730 cm⁻¹ is characteristic of the carbonyl group in the ester.[2] The combination of these peaks provides strong evidence for the presence of both key functional groups.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. NMR spectroscopy provides definitive structural elucidation, mass spectrometry confirms the molecular weight and offers fragmentation information, chromatography assesses purity, and IR spectroscopy confirms the presence of key functional groups. The protocols and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish reliable and self-validating analytical methods for this important chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this valuable building block. By understanding the causality behind common experimental issues, you can optimize your synthetic protocols, improve yield, and ensure the highest purity of your final product.

Introduction

This compound is a versatile bifunctional molecule widely used as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its strained cyclopropane ring and orthogonal hydroxy and ester functionalities make it a desirable synthetic precursor. However, its preparation is not without challenges. The most common synthetic routes, such as the titanium-mediated Kulinkovich reaction and the Simmons-Smith cyclopropanation, can be sensitive to reaction conditions and may lead to characteristic impurities. This guide provides a structured, question-and-answer-based approach to identify, mitigate, and eliminate these impurities.

Section 1: Troubleshooting the Kulinkovich-Type Synthesis

The Kulinkovich reaction and its variants provide an elegant method for constructing the cyclopropane ring from an ester precursor.[2][3] The reaction typically involves treating a suitable precursor like dimethyl 1,1-cyclopropanedicarboxylate with a Grignard reagent (e.g., Ethylmagnesium Bromide) in the presence of a titanium(IV) alkoxide catalyst, such as Titanium(IV) isopropoxide [Ti(Oi-Pr)₄], to form a key titanacyclopropane intermediate.[4][5] This section addresses common issues encountered with this methodology.

Q1: My reaction is sluggish with low conversion, and I observe significant gas evolution (ethene/ethane). What's going wrong?

Answer: This is a classic symptom of inefficient formation or non-productive consumption of the active titanacyclopropane reagent.

Root Cause Analysis: The active reagent is a titanacyclopropane formed from Ti(Oi-Pr)₄ and two equivalents of EtMgBr.[2] This process generates ethane as a byproduct. The titanacyclopropane is the species that reacts with your ester substrate. However, it can also react with additional Ti(Oi-Pr)₄ in a non-productive side reaction that generates ethene and inactive Ti(III) species.[2]

Troubleshooting Protocol:

  • Grignard Reagent Quality: Ensure your Grignard reagent is fresh and accurately titrated. Old or partially decomposed Grignard reagents are a primary cause of failure.

  • Stoichiometry Control: The ratio of Grignard reagent to the titanium catalyst is critical. A ratio approaching 1:1 maximizes the non-productive side reaction.[2] Ensure you are using at least two equivalents of Grignard reagent per equivalent of titanium catalyst to favor the formation of the dialkyltitanium species required for the productive cycle.

  • Reagent Addition Order & Temperature: Add the Grignard reagent slowly to a solution of the titanium catalyst in an ethereal solvent (e.g., THF, Et₂O) at a low temperature (0 °C) before introducing the ester substrate. This promotes the controlled formation of the titanacyclopropane.

  • Solvent Purity: The reaction is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (Argon or Nitrogen).

Q2: After aqueous work-up, my NMR spectrum shows a new set of peaks corresponding to an acidic impurity. What is it and how can I prevent it?

Answer: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-(hydroxymethyl)cyclopropanecarboxylic acid.

Root Cause Analysis: The product contains a methyl ester, which is susceptible to hydrolysis under either strongly acidic or basic conditions during the aqueous work-up. Quenching the reaction with strong acids (like HCl) or washing with strong bases (like NaOH) will facilitate this unwanted side reaction.

Mitigation Strategy:

  • Controlled Quench: Quench the reaction carefully at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution is mildly acidic and effectively decomposes the organometallic species without causing significant ester hydrolysis.

  • Avoid pH Extremes: During extraction, if you need to wash the organic layer, use a saturated sodium bicarbonate (NaHCO₃) solution for acidic impurities and brine (saturated NaCl) rather than stronger bases or acids.

  • Temperature Control: Keep all work-up and extraction steps cold to minimize the rate of hydrolysis.

Q3: The crude product is a dark, viscous oil that is difficult to purify. How can I effectively remove residual titanium salts?

Answer: The dark coloration is due to residual low-valent titanium species (Ti(III)/Ti(II)) formed during the reaction. These species can coordinate to your product and complicate purification by column chromatography or distillation.

Optimized Work-up Protocol:

  • Quench: After quenching with saturated NH₄Cl as described above, allow the mixture to stir at room temperature for 30-60 minutes.

  • Filter: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether) and filter the entire slurry through a pad of Celite® or diatomaceous earth. This will remove the bulk of the precipitated titanium oxides.

  • Wash Filtrate: Wash the filtrate sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This procedure should yield a significantly cleaner crude product that is more amenable to final purification.

Section 2: Troubleshooting the Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, stereospecifically converting an alkene into a cyclopropane using an organozinc carbenoid.[6] In a potential route to the target molecule, one might cyclopropanate a precursor like methyl 2-(hydroxymethyl)acrylate.

Q4: My Simmons-Smith reaction shows very low conversion, with mostly unreacted starting alkene. What are the likely causes?

Answer: This is one of the most common failures in this reaction and almost always points to an issue with the organozinc reagent itself.

Root Cause Analysis: The reaction's success hinges on the formation of the active carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane (CH₂I₂) and a zinc-copper couple.[6] If any of these components are compromised, the reaction will fail.

Troubleshooting Workflow:

G start Low Conversion Issue q1 Is the Zn-Cu couple freshly prepared and activated? start->q1 s1 Prepare fresh Zn-Cu couple. Consider activation with ultrasound. q1->s1 No q2 Is the CH₂I₂ pure? q1->q2 Yes s1->q2 s2 Purify CH₂I₂ by passing through activated basic alumina or by distillation. q2->s2 No q3 Was the reaction run under strictly anhydrous/inert conditions? q2->q3 Yes s2->q3 s3 Oven-dry all glassware. Use anhydrous solvent. Maintain positive Argon/N₂ pressure. q3->s3 No end Re-run Optimized Reaction q3->end Yes s3->end

Caption: Troubleshooting workflow for low conversion in a Simmons-Smith reaction.

Q5: My mass spectrum shows an impurity at M+14, and the ¹H NMR has an unexpected singlet around 3.4 ppm. What is this side product?

Answer: This is a classic signature of O-methylation, resulting in the formation of Methyl 1-(methoxymethyl)cyclopropanecarboxylate.

Root Cause Analysis: The zinc carbenoid reagent is electrophilic and can react with nucleophiles other than the alkene. The hydroxyl group of your product (or starting material) can be methylated, particularly if excess Simmons-Smith reagent is used or the reaction is run for an extended period.[7]

Mitigation Strategy:

  • Stoichiometry: Use a minimal excess of the cyclopropanating reagent (typically 1.1-1.5 equivalents).

  • Protecting Groups: If O-methylation remains a persistent issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before the cyclopropanation. The protecting group can be easily removed post-reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid over-reaction.

Section 3: General Purification & Impurity Characterization

This section provides general guidance on the final purification and analytical identification of common impurities.

Q6: What are the key analytical signatures to identify the main product and its common impurities?

Answer: A combination of ¹H NMR, ¹³C NMR, and GC-MS is ideal for assessing purity. The table below summarizes key expected data.

Compound NameOriginKey ¹H NMR Signals (approx. δ, CDCl₃)Key Mass Spec Signature (EI+)
This compound Desired Product ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂OH), ~1.2 & ~0.9 (m, 4H, cyclopropyl CH₂)m/z 130 (M⁺), 99 (M⁺ - OCH₃), 71 (M⁺ - CO₂CH₃)
1-(hydroxymethyl)cyclopropanecarboxylic acidEster Hydrolysis (Kulinkovich/Work-up)Absence of OCH₃ signal, broad OH/COOH signal, ~1.3 & ~1.0 (m, 4H)m/z 116 (M⁺), 99 (M⁺ - OH), 71 (M⁺ - COOH)
Methyl 1-(methoxymethyl)cyclopropanecarboxylateO-Methylation (Simmons-Smith)~3.7 (s, 3H, OCH₃), ~3.4 (s, 3H, CH₂OCH₃), ~3.5 (s, 2H, CH₂O)m/z 144 (M⁺), 113 (M⁺ - OCH₃), 99 (M⁺ - CH₂OCH₃)
Unreacted Alkene Precursor (e.g., Methyl 2-(hydroxymethyl)acrylate)Incomplete Reaction (Simmons-Smith)Olefinic protons (~6.2 & ~5.9 ppm), CH₂OH (~4.3 ppm), OCH₃ (~3.8 ppm)Dependent on precursor structure
Q7: What is the best strategy to purify the final product to >99% purity?

Answer: The choice between distillation and chromatography depends on the nature of the impurities and the scale of the reaction.

  • Fractional Vacuum Distillation: This is the preferred method for larger scales (>5 g) if the boiling points of the impurities are sufficiently different from the product. The target product has a predicted boiling point of around 179 °C at atmospheric pressure, so vacuum distillation is essential to prevent decomposition.[8]

  • Silica Gel Chromatography: This is ideal for smaller scales or for removing non-volatile or highly polar impurities (like the hydrolyzed acid or titanium residues).

    • Solvent System: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and increasing to 50% EtOAc) is typically effective.

    • Pro Tip: If the acidic hydrolysis product is present, you can either remove it with a mild basic wash before chromatography or add a very small amount (~0.1%) of a neutralizer like triethylamine to the chromatography solvent system to prevent the product from tailing on the column. For products that may be sensitive to acid, using deactivated or neutral silica gel is recommended.[9]

References

Technical Support Center: Troubleshooting Low Yields in Methyl 1-(hydroxymethyl)cyclopropanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this valuable cyclopropane derivative. The following content is structured in a question-and-answer format to directly address specific issues you may be facing in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for constructing the cyclopropane ring in this compound are the Kulinkovich reaction and the Simmons-Smith cyclopropanation .

  • Kulinkovich Reaction: This method involves the reaction of a methyl acrylate derivative with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[1][2][3] This reaction forms a titanacyclopropane intermediate that then reacts with the ester to generate the cyclopropanol product.[1][4]

  • Simmons-Smith Cyclopropanation: This is a classic method for converting alkenes to cyclopropanes.[5][6][7] It utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple (Zn-Cu), which adds to the double bond of an appropriate alkene precursor.[5][8]

Q2: I am getting a very low yield in my Kulinkovich reaction. What are the most likely causes?

A2: Low yields in the Kulinkovich reaction are a common issue and can often be traced back to a few key factors. The most critical aspects to investigate are the quality of your reagents and the strict exclusion of air and moisture.

Here is a summary of potential causes and their solutions:

Potential Cause Recommended Solution
Poor Grignard Reagent Quality Use freshly prepared or recently titrated Grignard reagent. The concentration and activity of Grignard reagents can decrease over time.
Inactive Titanium Catalyst Use a fresh bottle of titanium(IV) isopropoxide or purify it by distillation. The catalyst is highly sensitive to moisture.
Presence of Moisture or Oxygen Ensure all glassware is rigorously flame-dried or oven-dried. Conduct the reaction under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Incorrect Stoichiometry The ratio of Grignard reagent to the ester and titanium catalyst is crucial. Typically, at least two equivalents of the Grignard reagent are required.[3]
Low Reaction Temperature The formation of the titanacyclopropane intermediate is often performed at low temperatures. Ensure your cooling bath is at the correct and stable temperature.
Side Reactions The formation of ethene from a side reaction of the titanacyclopropane can reduce the yield of the desired product.[1]
Q3: My Simmons-Smith reaction is not working well. What should I check?

A3: Similar to the Kulinkovich reaction, the Simmons-Smith reaction is highly sensitive to reaction conditions. Low yields are often due to inactive reagents or the presence of contaminants.

Here's a troubleshooting table for the Simmons-Smith reaction:

Potential Cause Recommended Solution
Inactive Zinc-Copper Couple The activation of zinc is critical. Prepare the Zn-Cu couple fresh for each reaction. Activation can be done by washing zinc dust with HCl, followed by treatment with copper(II) acetate or sulfate.[8]
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane. Impurities can inhibit the reaction.
Presence of Moisture The organozinc carbenoid is extremely moisture-sensitive. Ensure all glassware is dry and the reaction is run under an inert atmosphere.[5]
Low Substrate Reactivity For electron-deficient alkenes, consider using a more reactive modification, such as the Furukawa modification (diethylzinc and diiodomethane).[9]
Inadequate Stirring In heterogeneous reactions with the Zn-Cu couple, vigorous stirring is necessary to ensure good contact between the reagents.

Troubleshooting Guide: Low Yields

Issue: Consistently obtaining yields below 50% with the Kulinkovich Reaction.

This is a frequent challenge, often stemming from the sensitive nature of the organometallic intermediates. A systematic approach to troubleshooting is essential.

Workflow for Troubleshooting Low Yields in Kulinkovich Reactions:

G cluster_start Start Troubleshooting cluster_reagents Reagent Quality Check cluster_conditions Reaction Conditions Optimization cluster_analysis Analysis of Reaction Mixture cluster_solution Implement Solutions cluster_end Outcome start Low Yield (<50%) grignard Verify Grignard Reagent (Freshly prepared/titrated?) start->grignard titanium Check Titanium Catalyst (Fresh bottle/distilled?) grignard->titanium solvent Ensure Anhydrous Solvents titanium->solvent atmosphere Strict Inert Atmosphere (Ar or N2) solvent->atmosphere temperature Verify Temperature Control (Low temp addition) atmosphere->temperature stoichiometry Optimize Stoichiometry (Grignard:Ester:Ti ratio) temperature->stoichiometry side_products Identify Side Products (NMR, GC-MS) stoichiometry->side_products unreacted_sm Quantify Unreacted Starting Material side_products->unreacted_sm purify_reagents Purify Reagents and Solvents unreacted_sm->purify_reagents adjust_conditions Adjust Reaction Parameters unreacted_sm->adjust_conditions modify_workup Modify Workup Procedure unreacted_sm->modify_workup end Improved Yield purify_reagents->end adjust_conditions->end modify_workup->end

Caption: Troubleshooting workflow for low yields.

Detailed Steps:

  • Reagent Quality is Paramount:

    • Grignard Reagent: The quality of your Grignard reagent is non-negotiable. Commercial solutions can degrade over time. It is best practice to either prepare it fresh or titrate it before use to determine the exact concentration.

    • Titanium(IV) Isopropoxide: This catalyst is extremely sensitive to moisture. An old bottle that has been opened multiple times is a likely culprit for low yields. Using a freshly opened bottle or distilling the catalyst prior to use is highly recommended.

    • Solvents: Ensure all solvents are anhydrous. Using freshly dried solvents from a solvent purification system or drying over appropriate drying agents is crucial.

  • Scrupulous Reaction Setup:

    • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox. Ensure all glassware is thoroughly flame-dried or oven-dried immediately before use.

    • Temperature Control: The initial formation of the titanacyclopropane intermediate is typically performed at low temperatures. Precise and stable temperature control is necessary. The slow, dropwise addition of the Grignard reagent to the solution of the ester and titanium catalyst at the correct temperature is critical to prevent side reactions.

  • Stoichiometry and Side Reactions:

    • The stoichiometry of the reagents is a key parameter. A common side reaction in the Kulinkovich reaction is the formation of ethene, which consumes the active titanacyclopropane intermediate.[1] This non-productive pathway is more prevalent when the ratio of titanium catalyst to Grignard reagent approaches 1:1.[1] Experiment with slightly varying the stoichiometry to find the optimal ratio for your specific substrate.

Addressing Specific Side Reactions

Q4: I see a significant amount of a byproduct that appears to be a simple addition product of the Grignard reagent to the ester. How can I avoid this?

A4: This is a classic competing reaction where the Grignard reagent acts as a simple nucleophile, attacking the ester carbonyl group to form a ketone, which can then be further attacked to form a tertiary alcohol. This is more likely to occur if the formation of the active titanacyclopropane catalyst is slow or inefficient.

Mechanism of Competing Grignard Addition:

G ester Methyl Acrylate Derivative ketone Ketone Intermediate ester->ketone 1. EtMgBr 2. H2O kulinkovich_path Desired Kulinkovich Reaction ester->kulinkovich_path Ti(OiPr)4 EtMgBr grignard EtMgBr alcohol Tertiary Alcohol Byproduct ketone->alcohol 1. EtMgBr 2. H2O

Caption: Competing Grignard addition pathway.

Solutions:

  • Ensure Efficient Catalyst Formation: The key is to have the titanacyclopropane form quickly and be readily available to react with the ester. This goes back to the quality of the titanium catalyst and the Grignard reagent.

  • Slow Addition at Low Temperature: Adding the Grignard reagent slowly at a low temperature to the mixture of the ester and the titanium catalyst ensures that the Grignard reagent preferentially reacts with the titanium alkoxide to form the catalyst, rather than directly with the ester.

  • Pre-formation of the Catalyst: In some cases, pre-forming the active titanium complex by reacting the titanium(IV) isopropoxide with the Grignard reagent before adding the ester can improve the yield of the desired cyclopropanol.

Experimental Protocols

Representative Protocol for Kulinkovich Reaction:

This is a generalized protocol and may require optimization for your specific setup and substrate.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry argon or nitrogen.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add the methyl acrylate derivative (1.0 equiv) and anhydrous THF.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.1 - 1.2 equiv) to the solution at room temperature.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add a solution of ethylmagnesium bromide (2.0 - 2.5 equiv) in THF dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the titanium salts. Wash the filter cake with the extraction solvent.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Purification Strategies

Q5: My product seems to be quite polar and I'm having trouble with purification. Any suggestions?

A5: this compound contains both an ester and a hydroxyl group, making it significantly more polar than simple cyclopropanes. This can present challenges during chromatographic purification.

Tips for Purifying Polar Cyclopropanols:

  • Choice of Eluent: A more polar eluent system will be required for column chromatography. Mixtures of ethyl acetate/hexanes or dichloromethane/methanol are good starting points. A gradual gradient from a less polar to a more polar eluent system often gives the best separation.

  • Deactivated Silica: The hydroxyl group can sometimes interact strongly with the acidic silica gel, leading to tailing and poor separation. Using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can improve the chromatography.

  • Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as distillation under reduced pressure (if the compound is thermally stable and has a suitable boiling point) or crystallization.

References

Technical Support Center: Optimization of Catalyst Loading for C-H Activation of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the C-H activation of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. Our focus is on the critical parameter of catalyst loading and its interplay with reaction components to achieve optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading so critical for the C-H activation of this specific cyclopropane derivative?

Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and purity. For the C-H activation of this compound, this is particularly important for several reasons:

  • Economic Viability: Many effective catalysts for C-H activation are based on precious metals like palladium, rhodium, and iridium.[1][2][3] Minimizing the catalyst loading directly reduces the cost per reaction, which is a major consideration, especially during scale-up.

  • Minimizing Side Reactions: Excessively high catalyst concentrations can sometimes lead to undesired side reactions, such as product decomposition, over-functionalization, or catalyst-mediated degradation of starting materials.[4]

  • Facilitating Purification: Lower catalyst loading means less residual metal in the crude product, simplifying the purification process and reducing the risk of metal contamination in the final compound—a critical factor in drug development.

  • Understanding Reaction Kinetics: A sluggish reaction is not always solved by adding more catalyst. The issue could be related to catalyst deactivation or inhibition, where simply increasing the loading will not solve the root problem and is wasteful.[5]

Q2: What are the typical catalyst systems and loading ranges for cyclopropane C-H activation?

The choice of catalyst is highly dependent on the desired transformation (e.g., arylation, borylation, amination). For the C-H activation of strained rings like cyclopropanes, several transition metals are commonly employed:

  • Palladium (Pd): Often used for C-C bond-forming reactions like arylation and alkenylation.[1][6] Typical loadings can range from 2-10 mol%.[6]

  • Rhodium (Rh): Effective for various transformations, including cyclopropanations and C-H insertions with diazo compounds.[7][8][9][10] Loadings are often in the 1-5 mol% range.

  • Iridium (Ir): The premier choice for C-H borylation reactions, often exhibiting high selectivity for methylene C-H bonds on a cyclopropane ring.[11][12][13][14] Loadings can be as low as 0.5-3 mol% with an appropriate ligand.

It is crucial to consult literature for similar substrates, but a starting point for a new system is often around 2-5 mol%.[4][6]

Q3: My substrate has both a hydroxyl and a methyl ester group. How do these functional groups influence the C-H activation and catalyst choice?

The hydroxyl and ester groups are not passive bystanders; they are potential directing groups (DGs) .[15][16] A directing group coordinates to the metal center of the catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage.[1][2][17][18] This chelation assistance is a powerful strategy to control regioselectivity.[15][17]

  • Causality: The formation of a thermodynamically stable metallacyclic intermediate is often the driving force for selectivity.[16] The hydroxyl group, in particular, can coordinate to the metal after deprotonation, forming a stable five or six-membered ring intermediate that directs activation to an adjacent C-H bond on the cyclopropane ring.

  • Impact on Catalyst Loading: An effective directing group can significantly increase the rate of the desired C-H activation, often allowing for a lower catalyst loading to be used. If the reaction is inefficient, one of the first considerations should be whether the chosen catalyst/ligand system is compatible with the directing groups present.

Troubleshooting Guide: Catalyst Loading & Performance Issues

This section addresses specific experimental failures in a Q&A format, providing potential causes and actionable solutions.

Scenario 1: Low or No Product Conversion

Question: My reaction shows less than 10% conversion after 24 hours, even though I'm using a catalyst system reported for similar substrates. What steps should I take regarding the catalyst?

Answer: Low conversion is a common issue that points to problems with catalyst activity, reaction conditions, or inherent substrate reactivity.

Initial Checks:

  • Catalyst Integrity: Is your catalyst fresh? Many organometallic catalysts, particularly active Pd(0) species, are sensitive to air and moisture.[5] Ensure it was stored under an inert atmosphere. If in doubt, use a freshly opened bottle or a catalyst from a glovebox.

  • Reagent Purity: Are your solvent and reagents anhydrous and free of impurities? Amines, thiols, or other coordinating species can act as catalyst poisons.[5]

Troubleshooting Steps:

  • Systematically Increase Catalyst Loading: The most direct approach is to increase the catalyst loading incrementally. This can overcome issues of slow reaction rates or minor catalyst deactivation.

Parameter Recommendation Rationale
Catalyst Loading Increase from your initial loading (e.g., 2 mol%) in steps to 5 mol%, then 10 mol%.[4]A higher concentration of the active catalytic species can increase the overall reaction rate, assuming the catalyst is not being rapidly poisoned.
Analysis Monitor each reaction by a rapid method like LC-MS or GC-MS to see if a trend emerges.[5][16]This prevents wasting time and resources on a full workup if there is no improvement.
  • Consider a Different Pre-catalyst: If you are using a stable pre-catalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to the active catalytic species in situ. Sometimes, switching to a pre-formed active catalyst (e.g., a Pd(0) source like Pd₂(dba)₃) can be beneficial.[19]

Scenario 2: Reaction Stalls & Catalyst Deactivation

Question: My reaction starts well, but after a few hours, the conversion plateaus. I also observe the formation of a black precipitate (Palladium black). How can I prevent this catalyst deactivation?

Answer: The formation of palladium black is a classic sign of catalyst aggregation and deactivation, where active, soluble Pd(0) species cluster into an inactive, heterogeneous form.[5] This is often triggered by high temperatures or an insufficient ligand-to-metal ratio.[5]

Solutions Centered on Catalyst Stability:

  • Optimize Ligand-to-Metal Ratio: The ligand is not just for selectivity; it is crucial for stabilizing the metal center.[1][20]

    • Action: Increase the ligand-to-metal ratio. For monodentate ligands, ratios of 1.2:1 to 2:1 (ligand:metal) are common starting points.

    • Causality: Bulky, electron-rich ligands (e.g., Buchwald-type phosphines or N-heterocyclic carbenes) form stable, coordinatively saturated complexes with the metal, preventing aggregation and protecting it from oxidative degradation.[5][19]

  • Modify Reaction Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition pathways.[21][22]

    • Action: Screen lower temperatures. Run the reaction at 10-20 °C increments below your initial condition to find a point where the catalyst remains active for longer.

    • Causality: While a lower temperature may slow the reaction rate, it can dramatically increase the catalyst's lifetime (turnover number), leading to a higher overall yield.

  • Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, adding it in portions over several hours can maintain a low, steady concentration of the active species, suppressing deactivation pathways.[6]

Scenario 3: Poor Selectivity and Formation of Byproducts

Question: My reaction is proceeding, but I'm getting a mixture of products, including what appears to be functionalization at a different C-H bond. How can catalyst loading influence this?

Answer: While selectivity is often dictated by the directing group and ligand choice, catalyst loading can play an indirect role. High local concentrations of a highly reactive catalyst might overcome the subtle energy differences that govern selectivity.

Strategies to Improve Selectivity:

  • Decrease Catalyst Loading: Counterintuitively, lowering the catalyst loading can sometimes improve selectivity.

    • Causality: A lower concentration of the active catalyst can favor the reaction pathway with the lowest activation energy (i.e., the one directed by the hydroxyl/ester group), whereas a high concentration might enable higher-energy, non-directed pathways to occur.

  • Focus on the Ligand: The most powerful tool for controlling selectivity is the ligand.[23][24]

    • Action: Screen a panel of ligands with different steric and electronic properties. For instance, in iridium-catalyzed borylation, phenanthroline-type ligands are known to impart high selectivity.[11][12]

    • Rationale: The ligand's structure directly shapes the coordination sphere of the metal, creating pockets that only allow the substrate to bind in a specific orientation, thus exposing only the desired C-H bond for activation.[23]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues related to catalyst loading and performance.

TroubleshootingWorkflow Start Problem: Low Yield / No Reaction Check_Catalyst 1. Check Catalyst Activity (Fresh? Handled properly?) Start->Check_Catalyst Increase_Loading 2. Increase Catalyst Loading (e.g., 2% -> 5% -> 10%) Check_Catalyst->Increase_Loading Check_Conversion Conversion Improved? Increase_Loading->Check_Conversion Optimize Optimize Other Parameters (Temp, Solvent, Ligand) Check_Conversion->Optimize Yes Deactivation Suspect Deactivation? (Stalled reaction, color change) Check_Conversion->Deactivation No End_Success SUCCESS Optimize->End_Success Improve_Stability 3. Improve Catalyst Stability Deactivation->Improve_Stability Yes Selectivity_Issue Problem: Poor Selectivity Deactivation->Selectivity_Issue No Change_Ligand Change Ligand / Increase L:M Ratio Improve_Stability->Change_Ligand Lower_Temp Lower Reaction Temperature Improve_Stability->Lower_Temp Incremental_Addition Use Incremental Catalyst Addition Improve_Stability->Incremental_Addition Change_Ligand->End_Success Lower_Temp->End_Success Incremental_Addition->End_Success Screen_Ligands 1. Screen Ligands (Steric/Electronic Tuning) Selectivity_Issue->Screen_Ligands Adjust_Loading 2. Adjust Catalyst Loading (Try lowering first) Screen_Ligands->Adjust_Loading Adjust_Loading->End_Success

Caption: Troubleshooting decision tree for C-H activation.

Experimental Protocols

Protocol 1: Baseline Reaction Setup for C-H Activation

This protocol describes a general setup for a small-scale test reaction.

  • Glassware Preparation: Oven-dry a 10 mL Schlenk flask or microwave vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solid): To the flask, add this compound (1.0 equiv), the coupling partner (e.g., aryl bromide, 1.2 equiv), and any solid base or additive.

  • Catalyst & Ligand Addition: In a glovebox, weigh the catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) into a small vial and add them to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M) via syringe.

  • Reaction: Seal the flask and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: After the specified time, withdraw a small aliquot, dilute it, and analyze by LC-MS or GC-MS to determine the conversion.[5][16]

Protocol 2: Parallel Screening for Optimal Catalyst Loading

This workflow is designed to efficiently test multiple catalyst loadings simultaneously.

  • Preparation: Prepare a stock solution of your substrate and coupling partner in the reaction solvent.

  • Array Setup: Arrange a set of labeled microwave vials in a reaction block.

  • Reagent Dispensing: Dispense an equal volume of the substrate stock solution into each vial.

  • Catalyst Addition: Prepare separate, small stocks of the catalyst and ligand. Add the appropriate amounts to each vial to achieve the target loadings (e.g., 1, 2, 5, 8, 10 mol%).

  • Execution: Seal the vials, place the block on a magnetic stirrer, and heat to the desired temperature for a set time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each vial for LC-MS or GC-MS analysis to identify the optimal loading.

The results can be summarized in a table for easy comparison:

Entry Catalyst (mol%) Ligand (mol%) Conversion (%) Notes
11.02.015Slow reaction
22.04.045Baseline
35.010.092Good conversion
48.016.093No significant improvement
510.020.091Slight decrease, potential side products

Visualizing the C-H Activation Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates a generalized cycle for a palladium-catalyzed C-H activation/arylation reaction.

CatalyticCycle cluster_0 Catalytic Cycle OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Coordination Substrate Coordination OA->Coordination Forms active Pd(II) species Deactivation Catalyst Deactivation (e.g., Pd Black) OA->Deactivation CH_Activation C-H Activation / CMD (Chelation-assisted) RE Reductive Elimination (Forms C-C bond, regenerates Pd(0)) CH_Activation->RE Forms palladacycle intermediate CH_Activation->Deactivation RE->OA Releases product Outside Pd(0)Lu2082 (Active Catalyst) RE->Outside Regeneration Coordination->CH_Activation Directing group binds Outside->OA

Caption: Generalized catalytic cycle for C-H activation.

References

side reactions of "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate" with strong bases

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

A Guide to Navigating Reactions with Strong Bases

Welcome to the technical support guide for this compound. This versatile building block, featuring a primary alcohol, a methyl ester, and a strained cyclopropane ring, is pivotal in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] However, its multifunctional nature presents unique challenges when treated with strong bases. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide researchers, scientists, and drug development professionals with the insights needed to anticipate and mitigate common side reactions, ensuring predictable and successful experimental outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: I attempted a reaction using a strong base, but instead of my desired product, I predominantly isolated 1-(hydroxymethyl)cyclopropanecarboxylic acid. What happened?

Answer: You have encountered the most common side reaction for this substrate: saponification . This is the base-promoted hydrolysis of the methyl ester functional group.[2][3]

The Chemistry Behind the Problem:

Under basic conditions, the hydroxide ion (or other strong nucleophilic base) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃) and generating the carboxylic acid.[4] In the presence of a base, this newly formed carboxylic acid is immediately deprotonated to form a highly stable carboxylate salt.[5] This final, irreversible acid-base step is the thermodynamic driving force for the entire reaction, making saponification a highly favorable pathway.[2][6]

Troubleshooting & Prevention:

To avoid saponification, you must select a base and reaction conditions that favor your desired transformation while minimizing nucleophilic attack on the ester.

  • Use Non-Nucleophilic Bases: Switch from hydroxide-based reagents (like NaOH, KOH, LiOH) to strong, sterically hindered, non-nucleophilic bases. These bases are excellent proton abstractors but poor nucleophiles, making them ideal for deprotonating the alcohol without attacking the ester.

  • Control Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Saponification, like many reactions, has an activation energy barrier. Lowering the temperature significantly reduces the rate of this unwanted side reaction.

  • Choose Aprotic Solvents: Use anhydrous aprotic solvents (e.g., THF, Diethyl Ether, Toluene). Protic solvents like water or methanol can participate in the hydrolysis reaction.[6]

Table 1: Comparison of Common Bases and Their Propensity for Saponification

BaseChemical FormulaTypeCommon SolventsTypical Outcome
Sodium HydroxideNaOHStrong, NucleophilicWater, Methanol, EthanolHigh Risk of Saponification [6]
Potassium HydroxideKOHStrong, NucleophilicWater, Methanol, EthanolHigh Risk of Saponification [6]
Lithium HydroxideLiOHStrong, NucleophilicWater/THFHigh Risk of Saponification [6]
Sodium HydrideNaHStrong, Non-nucleophilicTHF, DMFLow Risk: Deprotonates alcohol
LDAC₆H₁₄LiNStrong, Hindered, Non-nucleophilicTHF, HexanesVery Low Risk: Deprotonates alcohol
LHMDSC₆H₁₈LiNSi₂Strong, Hindered, Non-nucleophilicTHF, TolueneVery Low Risk: Deprotonates alcohol
Q2: My goal is to selectively deprotonate the hydroxymethyl group to form an alkoxide for a subsequent Williamson ether synthesis. What is the best practice to achieve this without saponification?

Answer: Achieving selective deprotonation requires a careful choice of a non-nucleophilic base and stringent control of reaction conditions. Sodium hydride (NaH) is an excellent and cost-effective choice for this transformation.

The Chemistry Behind the Solution:

Sodium hydride is a strong base that reacts with the acidic proton of the alcohol to form the sodium alkoxide and hydrogen gas. Because the hydride anion (H⁻) is not a competing nucleophile for the ester and the reaction is heterogeneous, it provides a clean and effective way to generate the desired alkoxide. The evolution of hydrogen gas also serves as a visual indicator of the reaction's progress.

Below is a troubleshooting workflow to guide your base selection process.

G start What is the primary goal of using a strong base? goal1 Hydrolyze the ester to a carboxylic acid? start->goal1  Saponification goal2 Deprotonate the alcohol to form an alkoxide? start->goal2  Alkoxide Formation base1 Use Nucleophilic Base (e.g., NaOH, KOH, LiOH) goal1->base1 base2 Use Non-Nucleophilic Base (e.g., NaH, LDA, LHMDS) goal2->base2 outcome1 Result: Saponification (Carboxylate Salt) base1->outcome1 outcome2 Result: Selective Alkoxide Formation (Ester Preserved) base2->outcome2

Caption: Decision workflow for selecting a base.

Experimental Protocol: Selective Alkoxide Formation

This protocol provides a method for generating the alkoxide of this compound for use in subsequent reactions.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes (for washing NaH)

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask, magnetic stirrer, condenser, and addition funnel

Procedure:

  • Preparation: Assemble the glassware and flame-dry under a vacuum. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • NaH Washing: In a separate flask under an inert atmosphere, weigh the required amount of NaH dispersion (1.1 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time. Dry the washed NaH under a stream of inert gas.

  • Reaction Setup: Suspend the washed NaH in anhydrous THF in the main reaction flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound in anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction is typically complete when hydrogen gas evolution ceases.

  • Confirmation: The resulting solution contains the sodium alkoxide of this compound and is ready for the addition of an electrophile (e.g., an alkyl halide for ether synthesis).

Q3: Should I be concerned about the cyclopropane ring opening under strong basic conditions?

Answer: For this particular molecule, ring-opening of the cyclopropane moiety is highly unlikely under the conditions typically used for saponification or alcohol deprotonation.

The Chemistry Behind the Stability:

The cyclopropane ring is characterized by significant angle and torsional strain, making it thermodynamically less stable than larger cycloalkanes.[7][8][9] However, it is generally kinetically stable. The carbon-carbon sigma bonds are strong and lack a viable pathway for cleavage by common bases. While cyclopropane rings can be opened, this usually requires specific reagents or conditions not present here, such as:

  • Acid Catalysis: Strong acids can protonate the ring, leading to a carbocation intermediate that can be trapped by a nucleophile.

  • Transition Metal Catalysis: Metals like Palladium or Nickel can insert into the C-C bonds in a process known as C-C activation.[10]

  • Radical Reactions: Certain radical initiators can induce ring-opening.

In the context of using bases like NaOH or NaH, the primary sites of reactivity are the acidic proton of the alcohol and the electrophilic carbonyl of the ester. The cyclopropane ring itself is comparatively inert. Studies have shown that cyclopropane rings can actually enhance the stability of adjacent functional groups, such as esters, against hydrolysis.[11]

Q4: After deprotonating the alcohol, is there a risk of an intramolecular reaction where the newly formed alkoxide attacks the ester?

Answer: While mechanistically plausible to consider, an intramolecular attack of the alkoxide on the ester carbonyl is extremely unlikely to occur due to the severe ring strain of the potential product.

The Chemistry Behind the Unfavorable Pathway:

If the alkoxide were to attack the ester, it would result in a lactonization reaction. The product of this reaction would be a spirocyclic system containing a three-membered ring fused to a four-membered lactone ring (an oxetan-2-one).

Caption: Hypothetical (disfavored) intramolecular cyclization.

This spiro[2.3]hexane structure would possess an immense amount of ring strain, far exceeding that of the starting material. The formation of such a high-energy intermediate is thermodynamically and kinetically prohibitive. Therefore, intermolecular reactions with external reagents will always be favored over this intramolecular pathway.

References

preventing decomposition of "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the technical support center for this compound (MHC), a versatile building block in modern organic synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive field experience to help you navigate the challenges associated with its storage and use.

The unique structure of MHC, featuring a strained cyclopropane ring, a hydrolyzable methyl ester, and a reactive primary alcohol, makes it susceptible to specific degradation pathways if not handled correctly.[1] Understanding these vulnerabilities is the key to preventing decomposition and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

The structure of MHC contains three key functional groups, each with its own susceptibility to degradation:

  • Methyl Ester Group: This is the most common site of degradation. The ester is prone to hydrolysis , which can be catalyzed by trace amounts of acid or base.[3][4] This reaction cleaves the ester bond, yielding 1-(hydroxymethyl)cyclopropanecarboxylic acid and methanol.[5][6] The formation of the acidic byproduct can then auto-catalyze further decomposition.

  • Cyclopropane Ring: The three-membered ring is under significant ring strain, making it susceptible to ring-opening reactions .[7][8] This process is most often catalyzed by acids (both Brønsted and Lewis acids), which can protonate the ring or a substituent, leading to a carbocation intermediate that relieves strain by opening.[7][9][10] The presence of both an electron-withdrawing ester group and an electron-donating hydroxymethyl group can make the ring particularly reactive under certain conditions.[11]

  • Hydroxymethyl Group: While generally stable, the primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, especially if exposed to oxidizing agents or atmospheric oxygen over long periods, potentially catalyzed by light or trace metal impurities.

Below is a diagram illustrating the primary decomposition pathways.

DecompositionPathways cluster_main This compound (MHC) cluster_products Decomposition Products MHC MHC (Stable Form) Acid 1-(Hydroxymethyl)cyclopropanecarboxylic Acid + Methanol MHC->Acid Hydrolysis (H₂O, Acid/Base catalysis) RingOpened Ring-Opened Products (e.g., γ-hydroxy esters) MHC->RingOpened Ring-Opening (Acid catalysis, Metals) Oxidized Oxidized Products (Aldehyde/Carboxylic Acid) MHC->Oxidized Oxidation (O₂, Light, Oxidants) TroubleshootingWorkflow cluster_analysis Analysis & Identification cluster_causes Common Causes cluster_actions Solutions Start Symptom: Suspected Decomposition CheckPurity Step 1: Purity Analysis (NMR, GC-MS) Start->CheckPurity IdentifyProduct Step 2: Identify Degradation Product CheckPurity->IdentifyProduct Impurity detected CheckStorage Step 3: Review Storage Conditions IdentifyProduct->CheckStorage NMR ¹H NMR: Look for broad -COOH peak, loss of -OCH₃ singlet. IdentifyProduct->NMR MS MS: Look for mass of carboxylic acid (M-14) or ring-opened isomers. IdentifyProduct->MS Action Step 4: Take Corrective Action CheckStorage->Action Moisture Moisture Exposure? (Leads to Hydrolysis) CheckStorage->Moisture Air Air/Light Exposure? (Leads to Oxidation) CheckStorage->Air Contaminant Acid/Base Contamination? (Leads to Hydrolysis/Ring-Opening) CheckStorage->Contaminant Purify Purify material if possible (e.g., chromatography) Action->Purify Discard Discard and use a fresh batch Action->Discard ImproveStorage Implement proper storage protocol (See Protocol 1) Action->ImproveStorage

References

Technical Support Center: Scale-Up of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this valuable synthetic intermediate.[1] We will delve into the common pitfalls and provide actionable troubleshooting strategies to ensure a robust and efficient manufacturing process.

I. Process Overview & Key Challenges

The industrial synthesis of this compound typically follows a two-step process:

  • Synthesis of Dimethyl 1,1-cyclopropanedicarboxylate: This precursor is commonly synthesized via the reaction of a malonic ester, such as dimethyl malonate, with a 1,2-dihaloethane in the presence of a base.[2][3]

  • Selective Mono-reduction: One of the two ester groups of Dimethyl 1,1-cyclopropanedicarboxylate is selectively reduced to a hydroxymethyl group to yield the final product.

The primary challenges during scale-up lie in achieving high selectivity during the mono-reduction, preventing the formation of byproducts, and ensuring efficient purification of the final product.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Purification Dimethyl_Malonate Dimethyl Malonate Reaction_1 Cyclopropanation Dimethyl_Malonate->Reaction_1 Base_Solvent Base & Solvent Base_Solvent->Reaction_1 1,2-Dihaloethane 1,2-Dihaloethane 1,2-Dihaloethane->Reaction_1 Precursor Dimethyl 1,1-cyclopropanedicarboxylate Reaction_1->Precursor Reducing_Agent Reducing Agent (e.g., DIBAL-H) Reaction_2 Mono-reduction Precursor->Reaction_2 Reducing_Agent->Reaction_2 Product This compound Reaction_2->Product Purification Purification (e.g., Chromatography, Distillation) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Overall workflow for the production of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.

Part A: Synthesis of Dimethyl 1,1-cyclopropanedicarboxylate

Question 1: My yield of Dimethyl 1,1-cyclopropanedicarboxylate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of Dimethyl 1,1-cyclopropanedicarboxylate can stem from several factors. A primary challenge is the potential for side reactions and incomplete conversion.

Root Causes & Solutions:

  • Inefficient Base/Solvent System: The choice of base and solvent is critical. While sodium ethoxide in ethanol is a classic choice, it can lead to transesterification byproducts. A more robust system for scale-up is the use of a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[2] This combination often leads to higher yields and easier workup.

  • Incomplete Reaction: Ensure a sufficient excess of the 1,2-dihaloethane is used to drive the reaction to completion. Monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Workup and Purification Issues: The separation of the product from unreacted dimethyl malonate can be challenging due to their similar boiling points.[4]

    • Protocol: After the reaction, the solid salts are filtered off. The filtrate, containing the product, unreacted starting materials, and solvent, should be subjected to fractional distillation under reduced pressure. Careful control of the vacuum and temperature is essential to achieve a clean separation.

Data Summary: Comparison of Base/Solvent Systems

Base/Solvent SystemTypical YieldKey Considerations
Sodium Ethoxide / EthanolModeratePotential for transesterification.
Potassium Carbonate / DMFHighGood for scale-up, minimizes side reactions.[2]
Part B: Selective Mono-reduction of Dimethyl 1,1-cyclopropanedicarboxylate

Question 2: I am struggling with the selective mono-reduction of the diester. I am getting a significant amount of the diol byproduct and unreacted starting material. How can I improve the selectivity?

Answer:

Achieving high selectivity in the mono-reduction of a diester is a common challenge, especially during scale-up. The primary issue is preventing the over-reduction of the desired hydroxy-ester to the corresponding diol. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this transformation.[5][6][7]

Root Causes & Solutions:

  • Stoichiometry of the Reducing Agent: Precise control over the stoichiometry of DIBAL-H is paramount. A slight excess can lead to over-reduction, while an insufficient amount will result in incomplete conversion. It is recommended to perform small-scale trials to determine the optimal molar equivalent of the reducing agent for your specific substrate and reaction conditions.

  • Temperature Control: This is arguably the most critical parameter. The reduction of esters with DIBAL-H is highly exothermic. The reaction must be maintained at a low temperature, typically between -78 °C and -50 °C, to favor the formation of the aldehyde intermediate, which is then reduced to the alcohol upon workup.[8][9][10][11] Inadequate cooling can lead to a rapid temperature increase and subsequent over-reduction.

    • Scale-up Consideration: On a larger scale, maintaining a consistently low temperature throughout the reactor can be difficult. The use of a jacketed reactor with efficient cooling and agitation is essential.

  • Reaction Time and Quenching: The reaction is typically fast. Prolonged reaction times, even at low temperatures, can increase the likelihood of over-reduction. The reaction should be carefully monitored and quenched promptly once the starting material is consumed. A common quenching agent is methanol, followed by an aqueous workup.

Troubleshooting Decision Tree for Mono-reduction

Troubleshooting Start Low Selectivity in Mono-reduction Check_Stoichiometry Is the stoichiometry of the reducing agent optimized? Start->Check_Stoichiometry Optimize_Stoichiometry Optimize molar equivalents through small-scale trials. Check_Stoichiometry->Optimize_Stoichiometry No Check_Temperature Is the reaction temperature strictly controlled below -50°C? Check_Stoichiometry->Check_Temperature Yes Optimize_Stoichiometry->Check_Temperature Improve_Cooling Improve cooling efficiency. Consider a jacketed reactor for scale-up. Check_Temperature->Improve_Cooling No Check_Time Is the reaction time minimized? Check_Temperature->Check_Time Yes Improve_Cooling->Check_Time Optimize_Time Monitor reaction closely and quench promptly upon completion. Check_Time->Optimize_Time No Consider_Flow Consider continuous flow chemistry for better control. Check_Time->Consider_Flow Yes Optimize_Time->Consider_Flow Success High Selectivity Achieved Consider_Flow->Success

Caption: A decision-making flowchart for troubleshooting poor selectivity in the mono-reduction step.

Question 3: I've heard about using continuous flow chemistry for selective reductions. Is this a viable option for scaling up this process?

Answer:

Absolutely. Continuous flow chemistry offers significant advantages for reactions that require precise control over temperature and reaction time, such as the DIBAL-H reduction of diesters.[8][9][10][11]

Benefits of Continuous Flow:

  • Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, making it much easier to maintain the desired low temperature and prevent hotspots.

  • Precise Residence Time Control: The reaction time is determined by the reactor volume and the flow rate of the reactants, allowing for highly reproducible results.

  • Improved Safety: The small reaction volume at any given time minimizes the risks associated with highly reactive reagents like DIBAL-H.

  • Enhanced Selectivity and Yield: The precise control over reaction parameters often leads to a significant increase in the selectivity and yield of the desired mono-reduced product compared to batch processes.[8][9]

Experimental Protocol: Continuous Flow Mono-reduction (Conceptual)

  • Setup: A continuous flow system consisting of two syringe pumps, a T-mixer, a cooled reactor coil, and a back-pressure regulator is assembled.

  • Reagent Streams: One pump delivers a solution of Dimethyl 1,1-cyclopropanedicarboxylate in a suitable solvent (e.g., THF or toluene). The second pump delivers a solution of DIBAL-H in the same solvent.

  • Mixing and Reaction: The two streams are combined in the T-mixer and immediately enter the cooled reactor coil, which is immersed in a cooling bath at the desired temperature (e.g., -70 °C).

  • Quenching: The reaction mixture exiting the reactor is continuously quenched by mixing with a stream of a quenching agent (e.g., methanol) in another T-mixer.

  • Collection: The quenched reaction mixture is collected for workup and analysis.

Part C: Purification and Safety

Question 4: What are the best methods for purifying this compound on a large scale?

Answer:

The purification strategy will depend on the impurity profile of your crude product.

  • Fractional Distillation: If the primary impurities are the starting diester and the diol byproduct, fractional distillation under high vacuum can be an effective method, provided there is a sufficient difference in their boiling points.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is often necessary. However, this method can be costly and time-consuming for large-scale production. Careful optimization of the solvent system is required to achieve good separation.

Question 5: Are there any specific safety concerns I should be aware of when scaling up the production of cyclopropane derivatives?

Answer:

Yes, there are several safety considerations:

  • Highly Strained Ring System: Cyclopropane rings are highly strained, which can make them susceptible to ring-opening reactions under certain conditions. While this compound is relatively stable, it's important to be aware of this potential reactivity.

  • Flammability: Many of the solvents and reagents used in this synthesis are flammable. Appropriate measures for handling and storing flammable materials must be in place.

  • Pyrophoric Reagents: If using reagents like DIBAL-H, strict adherence to safety protocols for handling pyrophoric materials is essential. These reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: As mentioned, the reduction step is highly exothermic. A robust cooling system and careful monitoring of the reaction temperature are critical to prevent runaway reactions.

III. References

  • A DIBAL-Mediated Reductive Transformation of trans Dimethyl Tartrate Acetonide into ε-Hydroxy α,β-Unsaturated Ester and its Derivatives. National Institutes of Health. --INVALID-LINK--

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. --INVALID-LINK--

  • METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 synthesis. Chemicalbook. --INVALID-LINK--

  • Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. ACS Publications. --INVALID-LINK--

  • Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab | Request PDF. ResearchGate. --INVALID-LINK--

  • From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. ResearchGate. --INVALID-LINK--

  • Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis. ACS Publications. --INVALID-LINK--

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. --INVALID-LINK--

  • Methyl 1-hydroxy-1-cyclopropane carboxylate, 90%. Fisher Scientific. --INVALID-LINK--

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. --INVALID-LINK--

  • DIBAL-H Reduction. Organic Synthesis. --INVALID-LINK--

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PubMed Central. --INVALID-LINK--

  • nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses. --INVALID-LINK--

  • This compound. MySkinRecipes. --INVALID-LINK--

  • alternative methods for the synthesis of cyclopropane-1,1-dicarboxylic esters. Benchchem. --INVALID-LINK--

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. --INVALID-LINK--

  • Methyl 1-hydroxy-1-cyclopropane carboxylate. PubChem. --INVALID-LINK--

  • DIBAL Reducing Agent. Chemistry Steps. --INVALID-LINK--

  • Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. Google Patents. --INVALID-LINK--

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. --INVALID-LINK--

  • Dimethyl 1,1-cyclopropanedicarboxylate. Sigma-Aldrich. --INVALID-LINK--

  • Process for the preparation of hydroxymethyl-cyclopropane. Google Patents. --INVALID-LINK--

  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. --INVALID-LINK--

  • CAS No : 88157-42-0 | Product Name : Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate. Pharmaffiliates. --INVALID-LINK--

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Institutes of Health. --INVALID-LINK--

  • methyl 1-hydroxy-1-cyclopropane carboxylate, 90. Chongqing Chemdad Co. ,Ltd. --INVALID-LINK--

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central. --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. ACS Publications. --INVALID-LINK--

References

byproduct formation in the synthesis of "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that researchers may encounter during the synthesis of this valuable cyclopropane-containing building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Introduction to the Synthesis and its Challenges

This compound is a versatile intermediate in organic synthesis, prized for its unique combination of a reactive hydroxymethyl group and a methyl ester attached to a strained cyclopropane ring.[1] The primary synthetic routes to this molecule involve cyclopropanation of an appropriate precursor. However, the inherent reactivity of the starting materials and intermediates can lead to the formation of various byproducts, complicating purification and reducing yields. This guide will focus on troubleshooting byproduct formation in two common synthetic approaches: the Simmons-Smith reaction and the Kulinkovich reaction.

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues related to byproduct formation during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.

FAQ 1: Simmons-Smith Cyclopropanation

Question: I am attempting to synthesize this compound via a Simmons-Smith type reaction and am observing significant byproduct formation, leading to a low yield of my desired product. What are the likely side reactions and how can I mitigate them?

Answer:

The Simmons-Smith reaction and its modifications are powerful tools for cyclopropanation. However, when dealing with substrates like those used to form this compound, several side reactions can occur. The key is to understand the underlying mechanisms to effectively troubleshoot.

Potential Byproducts and Their Formation Mechanisms:

  • Methylation of the Hydroxyl Group: The Simmons-Smith reagent, particularly when used in excess or for prolonged reaction times, is electrophilic enough to methylate heteroatoms.[2] In the synthesis of our target molecule, this would lead to the formation of Methyl 1-(methoxymethyl)cyclopropanecarboxylate .

    • Causality: The zinc carbenoid intermediate (IZnCH₂I) can act as a methylating agent towards the nucleophilic hydroxyl group.

  • Polymerization of the Acrylate Precursor: If using a precursor like methyl acrylate, its propensity to polymerize, especially at elevated temperatures or in the presence of radical initiators, can be a significant issue.

    • Causality: The reaction conditions, if not carefully controlled, can initiate the radical or anionic polymerization of the electron-deficient alkene.

  • Formation of Zinc Iodide (ZnI₂) Related Byproducts: The Lewis acidic nature of the ZnI₂ byproduct can catalyze side reactions, including ring-opening of the desired cyclopropane product, particularly if the product is sensitive to acid.[3]

    • Causality: The strained cyclopropane ring can be susceptible to cleavage under Lewis acidic conditions, leading to a mixture of linear byproducts.

Troubleshooting and Optimization Strategies:

Issue Potential Cause Recommended Solution Scientific Rationale
Low Yield/Incomplete Conversion Inactive Zinc-Copper CoupleEnsure the Zn-Cu couple is freshly prepared and activated. Sonication can improve activation.[2]The surface activity of the zinc is critical for the formation of the reactive organozinc carbenoid.
Poor Quality DiiodomethaneUse freshly distilled diiodomethane.Impurities in the reagent can quench the carbenoid or initiate side reactions.
Presence of MoistureConduct the reaction under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[2]The Simmons-Smith reagent is highly sensitive to moisture, which will quench the reactive species.
Methylated Byproduct Detected Excess Simmons-Smith ReagentUse a minimal excess of the Simmons-Smith reagent (typically 1.1-1.5 equivalents). Monitor the reaction closely by TLC or GC-MS and quench as soon as the starting material is consumed.[2]Minimizing the exposure of the product to the electrophilic reagent reduces the likelihood of methylation.
Polymerization High Reaction TemperatureMaintain a low reaction temperature (e.g., 0 °C to room temperature).Lower temperatures disfavor polymerization pathways.
Ring-Opened Byproducts Presence of Lewis Acidic ZnI₂Add a scavenger for ZnI₂, such as pyridine, towards the end of the reaction.[3]Pyridine coordinates with ZnI₂, reducing its Lewis acidity and preventing it from catalyzing side reactions.

Experimental Protocol: Simmons-Smith Reaction Monitoring

A robust method for monitoring the reaction is crucial. Thin-Layer Chromatography (TLC) is a straightforward technique.

  • TLC System: A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: Stain with potassium permanganate (KMnO₄) solution. The starting alkene will show a bright spot, while the cyclopropanated product will have a different Rf value and will also be visible.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) to track the disappearance of the starting material and the appearance of the product.

FAQ 2: Kulinkovich Reaction

Question: I am using a Kulinkovich-type reaction to synthesize a cyclopropanol precursor to this compound and am observing the formation of gaseous byproducts and other impurities. How can I improve the selectivity of this reaction?

Answer:

The Kulinkovich reaction offers an alternative route to cyclopropanols from esters.[4] The reaction proceeds via a titanacyclopropane intermediate. Understanding the formation and reactivity of this intermediate is key to controlling byproduct formation.

Potential Byproducts and Their Formation Mechanisms:

  • Ethene and Ethane Gas: The formation of the active titanacyclopropane reagent from a Grignard reagent like ethylmagnesium bromide involves β-hydride elimination, which produces ethane and a small amount of ethene.[5] While this is part of the main reaction pathway, excessive gas evolution could indicate side reactions.

  • Tertiary Carbinamines: If the starting material is an amide instead of an ester, or if nitrogen-containing impurities are present, the formation of tertiary carbinamines is possible.[6]

  • Ring-Opened Ketones: The oxatitanacyclopentane intermediate can, under certain conditions, rearrange to form a β-titanio ketone, which upon hydrolysis would yield a linear ketone instead of the desired cyclopropanol.[4]

Troubleshooting and Optimization Strategies:

Issue Potential Cause Recommended Solution Scientific Rationale
Low Yield of Cyclopropanol Suboptimal Grignard Reagent to Titanium Alkoxide RatioCarefully control the stoichiometry. A non-productive side reaction is maximized when the ratio of Ti(OiPr)₄ to EtMgBr approaches 1:1.[5]The correct stoichiometry is crucial for the efficient formation of the active titanacyclopropane intermediate.
Reaction with α,β-Unsaturated EstersFor α,β-unsaturated esters, 1,4-addition (Michael addition) can compete with the desired 1,2-addition to the carbonyl group.[7]The choice of titanium catalyst and reaction conditions can influence the regioselectivity of the addition.
Formation of Linear Ketone Byproduct Instability of the Oxatitanacyclopentane IntermediateEnsure the reaction is worked up under appropriate hydrolytic conditions to favor the formation of the cyclopropanol.The stability of the intermediate and the pathway it follows (ring contraction vs. rearrangement) can be influenced by the substrate and reaction conditions.

Workflow for a Kulinkovich Reaction

Kulinkovich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ester Ester Starting Material Mixing Mix Ester and Ti(O-iPr)4 in Anhydrous Solvent Ester->Mixing Ti_reagent Ti(O-iPr)4 Ti_reagent->Mixing Grignard Grignard Reagent (e.g., EtMgBr) Add_Grignard Slowly Add Grignard Reagent at Low Temperature Grignard->Add_Grignard Mixing->Add_Grignard Stir Stir at Room Temperature Add_Grignard->Stir Quench Aqueous Quench (e.g., NH4Cl) Stir->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography or Distillation Extract->Purify Product Pure this compound Purify->Product

Caption: A generalized workflow for the Kulinkovich synthesis of the target molecule.

Analytical Characterization of Byproducts

Accurate identification of byproducts is essential for effective troubleshooting. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts. The mass spectrum provides molecular weight and fragmentation patterns, aiding in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal the presence of impurities through characteristic signals. For example, a singlet around 3.3-3.4 ppm could indicate the O-methyl group of the methylated byproduct.

    • ¹³C NMR: Provides information on the carbon skeleton of byproducts.

    • 2D NMR (COSY, HSQC, HMBC): Useful for complex mixtures to establish connectivity and definitively identify unknown structures.

Concluding Remarks

The synthesis of this compound, while synthetically valuable, presents challenges in controlling byproduct formation. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and diligent monitoring and analysis are paramount to achieving high yields and purity. This guide provides a framework for troubleshooting common issues, but it is important to remember that each specific substrate and set of reaction conditions may present unique challenges. We encourage researchers to consult the primary literature and adapt these general principles to their specific experimental context.

References

Technical Support Center: Improving Diastereoselectivity in Reactions with Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate." This guide is designed to provide in-depth, practical solutions to common challenges encountered when utilizing this versatile building block in stereoselective synthesis. The unique structural features of this compound, namely the presence of a hydroxymethyl and an ester group on a cyclopropane ring, offer numerous synthetic possibilities but also present specific challenges in controlling diastereoselectivity. This resource addresses these challenges in a question-and-answer format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing poor diastereoselectivity in our reaction coupling an electrophile to the hydroxyl group of this compound. What are the primary factors influencing stereocontrol in this scenario?

Answer:

Poor diastereoselectivity in reactions involving the hydroxyl group of this compound often stems from insufficient differentiation between the two faces of the prochiral center. The key to improving selectivity lies in understanding and manipulating the steric and electronic environment around the reactive site.

Core Principles at Play:

  • Steric Hindrance: The cyclopropane ring itself is a source of steric bulk. The relative orientation of the ester and hydroxymethyl groups creates a specific conformational preference. The approaching electrophile will favor the less sterically hindered face.

  • Directing Groups: The hydroxyl group can act as a directing group, coordinating to a Lewis acid or catalyst. This coordination can lock the conformation of the substrate, presenting one face preferentially to the incoming reagent.

  • Acyclic Stereocontrol: The principles of acyclic stereocontrol, such as the Felkin-Anh or Cram-chelation models, can be conceptually applied. The relative sizes of the substituents on the cyclopropane ring (ester, hydroxymethyl, and the ring itself) will dictate the favored trajectory of nucleophilic or electrophilic attack.

Troubleshooting Strategies:

  • Choice of Base and Solvent: In reactions where the hydroxyl group is deprotonated, the choice of base and solvent is critical. A bulky, non-coordinating base may favor a different diastereomer compared to a smaller, coordinating base like an alkoxide. Similarly, polar, coordinating solvents can influence the transition state geometry.

  • Protecting Group Strategy: If direct functionalization is problematic, consider a protecting group strategy. Protecting the hydroxyl group with a bulky protecting group (e.g., TBDPS, TIPS) can dramatically alter the steric environment and thus the diastereoselectivity of subsequent reactions at the ester or other positions.

  • Catalyst Selection: For catalytic reactions, the choice of catalyst and ligand is paramount. Chiral Lewis acids or transition metal catalysts can create a chiral pocket that effectively shields one face of the substrate, leading to high diastereoselectivity.

Question 2: In a Michael-initiated ring closure (MIRC) reaction to form a substituted cyclopropane using a derivative of this compound, we are getting a nearly 1:1 mixture of diastereomers. How can we improve this?

Answer:

Achieving high diastereoselectivity in MIRC reactions is a well-documented challenge. The stereochemical outcome is determined during the intramolecular cyclization step (the "ring closure"). To improve the diastereomeric ratio (d.r.), you must influence the conformation of the intermediate enolate and the trajectory of its attack.

Key Mechanistic Considerations:

  • Transition State Geometry: The cyclization proceeds through a transition state where the enolate attacks the carbon bearing the leaving group. The relative orientation of substituents on the developing cyclopropane ring is established in this step.

  • Substrate Control vs. Reagent Control: Diastereoselectivity can be induced by a chiral center already present in the substrate (substrate control) or by the use of a chiral reagent, catalyst, or auxiliary (reagent control).

Troubleshooting Workflow:

MIRC_Troubleshooting start Low Diastereoselectivity in MIRC q1 Is a chiral catalyst or auxiliary being used? start->q1 no_catalyst Introduce Chiral Control q1->no_catalyst No yes_catalyst Optimize Reaction Conditions q1->yes_catalyst Yes organocatalyst Use Prolinol Derivatives or Chiral Phosphoric Acids no_catalyst->organocatalyst metal_catalyst Employ Chiral Lewis Acids (e.g., Sc(III) complexes) or Rh(III) complexes no_catalyst->metal_catalyst chiral_aux Attach a Chiral Auxiliary to the Michael Acceptor no_catalyst->chiral_aux temp Lower Reaction Temperature yes_catalyst->temp solvent Screen Solvents (e.g., polar aprotic vs. nonpolar) yes_catalyst->solvent base Vary the Base (e.g., organic vs. inorganic) yes_catalyst->base

Caption: Troubleshooting workflow for low diastereoselectivity in MIRC reactions.

Detailed Protocol for Improving Diastereoselectivity:

  • Catalyst System:

    • Organocatalysis: Prolinol derivatives are effective catalysts for enantioselective MIRC cyclopropanations. They operate by forming a chiral iminium ion with the enone, which directs the Michael addition.

    • Metal Catalysis: Chiral-at-metal complexes, such as certain Rh(III) complexes, have shown success in constructing chiral cyclopropanes. Scandium(III) complexes with N,N'-dioxide ligands have also been used for diastereoselective and enantioselective annulations of donor-acceptor cyclopropanes.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A screen of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) is recommended.

    • Base: The nature of the base can influence the aggregation state and reactivity of the enolate. Compare results with inorganic bases (e.g., K2CO3, Cs2CO3) and organic bases (e.g., DBU, DIPEA).

Question 3: We are attempting a Simmons-Smith cyclopropanation on an olefinic derivative of this compound and getting poor diastereoselectivity. How can the existing hydroxyl group direct the reaction?

Answer:

The hydroxyl group is a powerful directing group in Simmons-Smith and related cyclopropanation reactions. It can coordinate to the zinc carbenoid, delivering the methylene group to one face of the double bond. If you are observing poor diastereoselectivity, it is likely that this directing effect is not being effectively harnessed.

Mechanism of Hydroxyl-Directed Cyclopropanation:

effect of solvent on the reactivity of "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. The unique combination of a primary alcohol, a methyl ester, and a strained cyclopropane ring makes solvent selection a critical parameter for achieving desired reactivity and selectivity.[1] This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered in the lab.

Section 1: General Handling and Stability

Q1: I'm concerned about the stability of the cyclopropane ring. Are there any general solvent considerations I should be aware of before starting my experiments?

A: This is an excellent first question. The primary concern with this and similar cyclopropane derivatives is the potential for unintended ring-opening, which is often catalyzed by acid and promoted by certain solvents.[2]

  • Key Insight: The stability of the cyclopropane ring is highly influenced by the solvent's ability to stabilize charged intermediates. Polar protic solvents (e.g., methanol, water) and highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) can facilitate ring-opening by stabilizing carbocation-like transition states.[3][4]

  • Recommendation: For reactions where the preservation of the cyclopropane ring is crucial, it is generally advisable to start with non-polar or polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), toluene, or 1,4-dioxane.[3] If your reaction conditions are acidic, exercise extreme caution and consider using a less polar medium to disfavor the ring-opening pathway.

cluster_0 Solvent Choice Logic for Ring Integrity Start Reaction Goal SolventChoice Select Solvent System Start->SolventChoice Preserve Preserve Cyclopropane Ring Aprotic Use Aprotic / Less Polar Solvents (THF, Toluene, DCM, Dioxane) Preserve->Aprotic Open Intentional Ring-Opening Protic Use Polar Protic Solvents (Methanol, HFIP) Open->Protic SolventChoice->Preserve Yes SolventChoice->Open No

Caption: Decision workflow for solvent selection based on reaction goal.

Section 2: Troubleshooting Reactions at the Hydroxyl Group

The primary alcohol is a key site for functionalization. However, achieving high yields without side reactions requires careful solvent selection.

Q2.1: I am trying to oxidize the primary alcohol to the corresponding aldehyde, but my reaction is inefficient in DCM. What could be the cause and what should I try instead?

A: Inefficiency in oxidation reactions is frequently tied to solvent choice. While DCM is a common solvent, its relatively low polarity may not be optimal for all oxidizing agents. The mechanism of the oxidation dictates the ideal solvent environment.

  • Swern Oxidation: This reaction uses dimethyl sulfoxide (DMSO) as a co-oxidant, which also serves as a polar aprotic solvent. The reaction is typically performed in a non-polar co-solvent like DCM to control temperature and facilitate workup. If issues arise, ensure your DMSO is anhydrous.

  • Manganese Dioxide (MnO₂): This is a heterogeneous oxidant effective for activated alcohols. The choice of solvent is critical for reaction rate. For similar activated diols, chloroform has been shown to be a superior solvent to options like DCM.[5]

  • TPAP/NMO: This system often works well in moderately polar, aprotic solvents. Acetonitrile is an excellent choice as it can help solubilize the reagents and stabilize polar intermediates.

Data Summary: Solvent Effects on Oxidation of Activated Alcohols

Oxidant Substrate Type Recommended Solvent(s) Rationale
MnO₂ Allylic/Benzylic Alcohol Chloroform, DCM Suspends the heterogeneous oxidant effectively. Chloroform's higher polarity can increase reaction rates.[5]
Swern (DMSO, (COCl)₂) Primary/Secondary Alcohol DCM, THF DCM is a standard co-solvent, but THF can be used if solubility is an issue. DMSO is a required reagent.[6]

| TPAP/NMO | Primary/Secondary Alcohol | Acetonitrile, DCM | Acetonitrile's polarity can accelerate the reaction compared to less polar solvents. |

Protocol: Oxidation using Manganese Dioxide (MnO₂)[5]

  • Setup: To a round-bottom flask charged with this compound (1.0 eq), add chloroform to create a 0.1 M solution.

  • Reagent Addition: Add activated manganese dioxide (10.0 eq) portion-wise with vigorous stirring. The mixture will be a black suspension.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Note: Reaction times can vary from 4 to 24 hours depending on the activity of the MnO₂.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese salts. Wash the Celite® pad thoroughly with ethyl acetate (3x volume of the reaction solvent).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography on silica gel as needed.

Q2.2: I'm performing a base-catalyzed acylation on the hydroxyl group, but the yield is poor. Can the solvent be suppressing the reactivity of my nucleophile?

A: Absolutely. This is a classic problem in reactions involving anionic nucleophiles. The choice between polar protic and polar aprotic solvents is critical.

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form strong hydrogen bonds with the nucleophile (e.g., an alkoxide formed by deprotonation of the alcohol) or the base. This "caging" effect, known as solvation, drastically reduces the nucleophile's reactivity, leading to slow reactions and low yields.[7][8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are ideal for this type of transformation. They can dissolve the reagents and stabilize the cation of the base (e.g., Na⁺ or K⁺) but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of acylation.[7][9] For base-catalyzed esterifications, DMSO has been shown to provide superior kinetics and higher yields compared to other polar aprotic solvents.[9]

Recommendation: If you are using a protic solvent, switch to a dry, polar aprotic solvent like THF, acetonitrile, or DMF. If using a base like triethylamine or pyridine, DCM is often a suitable choice.

Section 3: Troubleshooting Ring-Opening Reactions

The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under certain conditions.

Q3.1: I am running a reaction under mildly acidic conditions and isolating a linear, ring-opened product instead of my desired compound. How does the solvent contribute to this?

A: You are observing a classic solvent-assisted ring-opening reaction. The solvent is likely playing a direct role in stabilizing the transition state of the ring-opening process.

  • Mechanistic Insight: Acid-catalyzed ring-opening proceeds through a transition state with significant positive charge development. Polar solvents, particularly protic ones, excel at stabilizing these charged species through dipole-dipole interactions and hydrogen bonding, thereby lowering the activation energy for ring-opening.[3][10][11]

  • Solvent Comparison: A study on a similar cyclopropanated system demonstrated this effect clearly.[3]

    • Methanol (Polar Protic): Gave the highest yield (61%) of the ring-opened product.

    • Toluene (Aromatic/Non-polar): Produced a moderate yield (47%) but required a much longer reaction time.

    • DCE, THF, 1,4-Dioxane (Polar Aprotic): All gave moderate yields of the ring-opened product.

Data Summary: Solvent Effect on Acid-Catalyzed Ring-Opening of a Cyclopropane[3]

Solvent Type Yield of Ring-Opened Product (%) Relative Rate
Methanol Polar Protic 61 Fast
Toluene Aromatic 47 Very Slow (48h)
DCE Polar Aprotic Moderate Moderate
THF Polar Aprotic Moderate Moderate

| 1,4-Dioxane | Polar Aprotic | Moderate | Moderate |

Troubleshooting Strategy: To prevent ring-opening, you must minimize the stability of the charged intermediate.

  • Reduce Polarity: Switch to a less polar solvent like toluene or diethyl ether.

  • Eliminate Protic Sources: Move from a polar protic solvent (like an alcohol) to a polar aprotic solvent (like THF or acetonitrile). While still polar, the lack of hydrogen-bond donation makes them less effective at stabilizing the key intermediate.

  • Buffer the Acid: If acid catalysis is required for your desired transformation, consider using a buffered system or a weaker acid to minimize the concentration of protons available for the undesired ring-opening pathway.

cluster_1 Solvent Influence on Cyclopropane Ring-Opening Reactant Cyclopropane + Acid (H+) TS Transition State (Carbocationic Character) Reactant->TS Rate-determining step RingPreserved Ring-Preserved Product Reactant->RingPreserved Alternative Pathway RingOpened Ring-Opened Product TS->RingOpened Stabilized by Solvent (Lower Energy Barrier) Solvent Solvent Environment ProticSolvent Polar Protic Solvent (e.g., Methanol) Solvent->ProticSolvent AproticSolvent Aprotic / Non-Polar Solvent (e.g., Toluene) Solvent->AproticSolvent ProticSolvent->TS Strongly Stabilizes AproticSolvent->TS Weakly Stabilizes

References

managing exothermic reactions during "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions and Troubleshooting for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for the synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. This guide, developed by Senior Application Scientists, provides in-depth technical information and practical advice to ensure the safe and successful execution of this synthesis. The primary focus is on managing the highly exothermic reduction of dimethyl 1,1-cyclopropanedicarboxylate using lithium aluminum hydride (LiAlH₄), a critical step in this procedure.

Synthesis Overview and Exothermic Risk Management

The synthesis of this compound typically involves the selective reduction of one of the two ester groups of dimethyl 1,1-cyclopropanedicarboxylate. Due to its high reactivity, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation. However, the reaction of LiAlH₄ with esters is highly exothermic, and the subsequent quenching of excess reagent can also generate a significant amount of heat and hydrogen gas.[1] Proper experimental design and control are therefore paramount to prevent thermal runaway and ensure a safe laboratory environment.

This guide will walk you through a detailed protocol, troubleshooting common issues, and answering frequently asked questions related to this synthesis, with a strong emphasis on managing the associated exothermic risks.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of this compound.

Q1: Why is the addition of LiAlH₄ so critical and what are the main hazards?

A1: The reaction between LiAlH₄ and the ester is extremely rapid and exothermic. Uncontrolled addition can lead to a sudden and dangerous increase in temperature, potentially causing the solvent to boil violently and creating a runaway reaction. The primary hazards are:

  • Thermal Runaway: An uncontrolled increase in reaction temperature that can lead to pressure buildup and vessel rupture.

  • Hydrogen Gas Evolution: LiAlH₄ reacts with protic sources (like water or alcohols) to release flammable hydrogen gas.[1]

  • Pyrophoric Reagent: LiAlH₄ can ignite spontaneously upon contact with air or moisture.

Q2: Can I use a milder reducing agent like sodium borohydride (NaBH₄)?

A2: Sodium borohydride is generally not reactive enough to reduce esters to alcohols.[2][3] LiAlH₄ is required for this transformation due to its higher reactivity.[4]

Q3: Is there a risk of the cyclopropane ring opening during the reduction?

A3: The cyclopropane ring is a strained three-membered ring, which can be susceptible to ring-opening under certain conditions.[2][5][6] However, under the standard conditions for LiAlH₄ reduction of esters, the cyclopropane ring is generally stable and ring-opening is not a commonly observed side reaction.[4]

Q4: What are the most common byproducts in this reaction?

A4: The most common byproducts include:

  • 1,1-bis(hydroxymethyl)cyclopropane: This results from the over-reduction of both ester groups. This can be minimized by careful control of the LiAlH₄ stoichiometry.

  • Unreacted starting material: Incomplete reaction can leave unreacted dimethyl 1,1-cyclopropanedicarboxylate.

  • Aldehyde intermediate: While an aldehyde is formed as an intermediate, it is typically reduced immediately by the excess LiAlH₄ and is not isolated.[2][4][5]

Q5: How do I safely quench the reaction and destroy excess LiAlH₄?

A5: Quenching must be done slowly and at a low temperature (typically 0 °C) to control the exothermic reaction and hydrogen evolution. A common and safe method is the Fieser workup, which involves the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.[7] This procedure forms granular aluminum salts that are easily filtered.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem Potential Cause(s) Troubleshooting Steps
Reaction is not starting or is very sluggish. - Inactive LiAlH₄ (degraded by moisture).- Low reaction temperature.- Poor quality solvent (contains water).- Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch on a small scale.- Ensure the reaction is allowed to warm to the appropriate temperature after the addition of the reducing agent.- Use anhydrous solvents.
A violent, uncontrolled exotherm occurs. - Addition of LiAlH₄ is too fast.- Inadequate cooling of the reaction mixture.- Localized concentration of the reducing agent.- Add the LiAlH₄ solution dropwise via an addition funnel, maintaining a controlled internal temperature.- Use an efficient cooling bath (ice-water or dry ice-acetone).- Ensure vigorous stirring to properly disperse the reagent.
Low yield of the desired product. - Incomplete reaction.- Over-reduction to the diol.- Loss of product during workup.- Monitor the reaction by TLC to ensure completion.- Carefully control the stoichiometry of LiAlH₄ (use of 1.0-1.2 equivalents is typical).- Optimize the extraction and purification steps.
Formation of significant amounts of 1,1-bis(hydroxymethyl)cyclopropane. - Excess LiAlH₄ used.- Reaction temperature is too high.- Use a precise amount of LiAlH₄.- Maintain a low reaction temperature during the addition of the reducing agent.
Difficult filtration of aluminum salts after quenching. - Improper quenching procedure leading to gelatinous aluminum salts.- Strictly follow the Fieser workup procedure for quenching.- The use of Celite® during filtration can aid in removing fine solids.

Detailed Experimental Protocol

This protocol is for the synthesis of this compound from dimethyl 1,1-cyclopropanedicarboxylate.

Materials and Reagents:

  • Dimethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% w/v aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-water)

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked flask equipped with a magnetic stir bar, an addition funnel, a condenser with an inert gas inlet, and a septum.

    • Flame-dry the glassware under a stream of inert gas to remove any residual moisture.

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Preparation of LiAlH₄ Suspension:

    • In a separate dry flask under an inert atmosphere, carefully weigh the required amount of LiAlH₄ (1.0-1.2 equivalents) and suspend it in anhydrous diethyl ether or THF.

  • Reaction:

    • Dissolve dimethyl 1,1-cyclopropanedicarboxylate in anhydrous diethyl ether or THF in the reaction flask.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the LiAlH₄ suspension to the stirred solution of the diester via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching (Fieser Workup):

    • CRITICAL STEP: While maintaining vigorous stirring and cooling at 0 °C, quench the reaction by the slow, dropwise addition of the following, in order:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • A granular white precipitate of aluminum salts should form.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Workup and Purification:

    • Filter the mixture through a pad of Celite® in a Büchner funnel to remove the aluminum salts.

    • Wash the filter cake with additional diethyl ether or THF.

    • Combine the filtrate and washings.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography on silica gel.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • LiAlH₄ is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere. [7]

  • The quenching process generates hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

  • Be prepared for an exothermic reaction and have an appropriate cooling bath ready.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) reagents 2. Prepare LiAlH4 Suspension (Anhydrous solvent, inert atmosphere) setup->reagents addition 3. Controlled Addition of LiAlH4 (0 °C, slow dropwise addition) reagents->addition monitoring 4. Reaction Monitoring (TLC analysis) addition->monitoring quench 5. Quenching (Fieser Workup) (Slow, sequential addition of H2O, NaOH, H2O at 0 °C) monitoring->quench filtration 6. Filtration (Remove aluminum salts) quench->filtration extraction 7. Extraction & Drying filtration->extraction purification 8. Purification (Distillation or Chromatography) extraction->purification

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Stoichiometry start->cause3 cause4 Workup Procedure start->cause4 sol1 Use fresh reagents Ensure anhydrous conditions cause1->sol1 sol2 Optimize temperature control Ensure proper stirring cause2->sol2 sol3 Verify reactant ratios cause3->sol3 sol4 Follow quenching protocol carefully cause4->sol4

Caption: Logical flow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a versatile chemical intermediate whose cyclopropane motif is of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring both a hydroxymethyl and a methyl ester group, makes it a valuable precursor for synthesizing more complex molecules.[1] As with any component destined for high-stakes applications like drug development, rigorous purity assessment is not merely a quality control checkpoint; it is a foundational requirement for ensuring safety, efficacy, and reproducibility.

This guide provides an in-depth, comparative analysis of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of this compound purity. We will move beyond simple protocol recitation to explore the causal reasoning behind methodological choices, grounded in the physicochemical properties of the analyte. This document is designed for researchers, analytical scientists, and drug development professionals who require robust, defensible methods for purity determination.

Analyte Profile: Physicochemical Properties & Analytical Challenges

Understanding the molecule is the first step in developing a robust analytical method. This compound (MW: 130.14 g/mol ) presents a unique set of challenges.[2]

  • High Polarity: The primary alcohol (-CH2OH) and ester functionalities make the molecule highly polar. This is the single most critical factor influencing chromatographic behavior.

  • Volatility: The compound has a predicted boiling point of approximately 178.9°C.[2] While not entirely non-volatile, this places it in a challenging range for direct GC analysis, where thermal stability and potential for column adsorption are concerns.[3][4]

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making detection by standard UV-Vis spectrophotometry less sensitive and requiring analysis at low wavelengths (e.g., < 210 nm).

These properties dictate that a "one-size-fits-all" approach is inadequate. Both HPLC and GC require specialized strategies to achieve the retention, resolution, and sensitivity necessary for accurate purity validation.

High-Performance Liquid Chromatography (HPLC): Taming Polarity

HPLC is often the default choice for polar, thermally labile, or non-volatile compounds, making it a logical starting point for our analyte.[5][6] The primary challenge in an HPLC method is achieving sufficient retention on the stationary phase.

Causality Behind the HPLC Method Design

Standard C18 reversed-phase columns often fail to retain highly polar analytes like ours, leading to elution at or near the void volume (t₀), which compromises quantification and resolution from polar impurities.[7][8] To overcome this, our strategy must focus on enhancing polar retention.

  • Stationary Phase Selection: We opt for a polar-endcapped C18 column . The end-capping process masks residual silanol groups on the silica support, reducing peak tailing. More importantly, specialized polar-endcapped or polar-embedded phases are designed to be stable in highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns under these conditions and thus ensuring reproducible retention times.[9] An alternative, and equally valid, approach would be Hydrophilic Interaction Liquid Chromatography (HILIC).[10]

  • Mobile Phase Composition: A highly aqueous mobile phase is necessary to increase the analyte's interaction time with the C18 stationary phase. We will employ a simple isocratic mobile phase of water and acetonitrile. The absence of buffers or salts is advantageous for low-wavelength UV detection and simplifies preparation.[11]

  • Detection: Given the lack of a strong chromophore, detection will be performed at 205 nm . This requires the use of high-purity, HPLC-grade solvents to minimize baseline noise. For enhanced sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be superior alternatives, as they do not rely on chromophores.

HPLC Validation Workflow

The following diagram outlines the logical flow for validating the HPLC method in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Execution & System Suitability cluster_validation Validation Parameters (ICH Q2(R1)) cluster_report Finalization prep_std Prepare Standard Solutions (Linearity, Accuracy) sst System Suitability Test (SST) (Tailing Factor, Plate Count, RSD%) prep_std->sst prep_sample Prepare Sample Solutions (Assay, Precision) prep_sample->sst prep_spiked Prepare Spiked Samples (Accuracy, Specificity) prep_spiked->sst analysis Chromatographic Analysis sst->analysis If SST Passes spec Specificity analysis->spec lin Linearity & Range analysis->lin acc Accuracy (% Recovery) analysis->acc prec Precision (Repeatability & Intermediate) analysis->prec lod_loq LOD & LOQ (S/N Ratio or Slope) analysis->lod_loq robust Robustness analysis->robust report Validation Report Generation spec->report lin->report acc->report prec->report lod_loq->report robust->report

Caption: HPLC method validation workflow based on ICH Q2(R1).

Experimental Protocol: HPLC Method Validation

This protocol is a self-validating system designed to meet ICH Q2(R1) standards.[15]

  • Chromatographic Conditions:

    • Column: Polar-Endcapped C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Water:Acetonitrile (95:5 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 205 nm

    • Injection Volume: 10 µL

    • Diluent: Mobile Phase

  • System Suitability:

    • Inject a standard solution (e.g., 100 µg/mL) six times.

    • Acceptance Criteria: RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates ≥ 2000.

  • Specificity:

    • Inject diluent, a placebo sample (if applicable), a standard solution, and a sample solution spiked with known impurities.

    • Objective: Demonstrate that the peak for this compound is free from interference from impurities or matrix components.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Perform linear regression analysis of peak area vs. concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

Gas Chromatography (GC): The Derivatization Prerequisite

Direct GC analysis of our analyte is challenging due to the polar hydroxyl group, which can cause strong interactions with the stationary phase, leading to broad, tailing peaks and poor reproducibility.[4][16] Therefore, a critical prerequisite is derivatization .

Causality Behind the GC Method Design

The goal of derivatization is to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[17]

  • Derivatization Strategy: We will use silylation , a robust and common technique. The active hydrogen on the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[17] A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective for this purpose. The resulting TMS-ether is significantly more volatile and exhibits ideal chromatographic behavior.[17]

  • Stationary Phase Selection: After derivatization, the analyte is non-polar. A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) , is ideal. This phase separates compounds primarily based on their boiling points, providing excellent resolution for the derivatized analyte and potential impurities.

  • Detector: A Flame Ionization Detector (FID) is the workhorse for GC analysis of organic compounds. It offers high sensitivity, a wide linear range, and robust performance, making it perfect for purity assays.[6]

GC Validation Workflow

The validation workflow for the GC method incorporates the essential derivatization step.

GC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_method Method Execution & System Suitability cluster_validation Validation Parameters (ICH Q2(R1)) cluster_report Finalization prep_std Prepare Standard Solutions derivatize Derivatization Step (e.g., Silylation with BSTFA) prep_std->derivatize prep_sample Prepare Sample Solutions prep_sample->derivatize sst System Suitability Test (SST) (Resolution, Tailing Factor, RSD%) derivatize->sst analysis Chromatographic Analysis sst->analysis If SST Passes spec Specificity analysis->spec lin Linearity & Range analysis->lin acc Accuracy analysis->acc prec Precision analysis->prec lod_loq LOD & LOQ analysis->lod_loq robust Robustness analysis->robust report Validation Report Generation spec->report lin->report acc->report prec->report lod_loq->report robust->report

Caption: GC method validation workflow including the critical derivatization step.

Experimental Protocol: GC Method Validation

This protocol includes the derivatization step and follows ICH Q2(R1) guidelines.[18]

  • Derivatization Procedure:

    • Accurately weigh approximately 10 mg of the sample or standard into a vial.

    • Add 1 mL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).

    • Add 200 µL of BSTFA with 1% TMCS catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

    • Note: This reaction must be optimized to ensure it goes to completion.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Oven Program: 80°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min.

    • Detector: FID at 280°C

  • System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ:

    • Follow the same principles outlined in the HPLC protocol (steps 2-7), using the derivatized solutions for all injections. The validation parameters and acceptance criteria remain the same.

Head-to-Head Comparison: Performance & Practicality

Both validated HPLC and GC methods can provide accurate and reliable purity data. The choice between them depends on the specific needs of the laboratory, such as throughput, available equipment, and the nature of expected impurities.

Validation ParameterHPLC Method (Reversed-Phase)GC Method (with Derivatization)Commentary
Linearity (r²) ≥ 0.999≥ 0.999Both methods are capable of excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Accuracy is high for both, but GC accuracy is contingent on 100% derivatization efficiency.
Precision (RSD%) ≤ 2.0%≤ 2.0%GC precision can be slightly more variable if the derivatization step is not robustly controlled.
LOD / LOQ Detector Dependent (Moderate with UV)High with FIDFID is exceptionally sensitive for carbon-containing compounds, often giving the GC method a lower detection limit.
Analysis Time 10 - 20 minutes per run5 - 15 minutes per runGC runs are typically faster, offering higher throughput.[19]
Sample Preparation Simple (Dissolve & Inject)Complex (Derivatization required)HPLC offers significantly simpler, faster, and less error-prone sample preparation.
Cost & Consumables High solvent costLower gas cost, but derivatization reagents add cost.[3][19]GC is often more cost-effective for high-volume analysis due to the lower cost of carrier gas vs. HPLC solvents.[19]
Robustness HighModerate (sensitive to moisture and derivatization variability)The derivatization step in GC is an extra variable that can affect robustness. The reaction is often sensitive to water.

Conclusion & Recommendation

Both HPLC and GC are powerful and suitable techniques for the purity validation of this compound, provided that the methods are intelligently designed to address the analyte's inherent physicochemical challenges.

  • The HPLC method is recommended for routine quality control (QC) environments . Its primary advantages are the simplicity and robustness of its sample preparation, which minimizes potential sources of error. While it may have a slightly longer run time and higher solvent costs, its reliability and ease of use are paramount for routine testing.

  • The GC method is recommended for orthagonal validation, impurity identification, and high-throughput screening . Its superior separation efficiency and the high sensitivity of the FID make it excellent for resolving closely related impurities and achieving low detection limits.[5] When coupled with Mass Spectrometry (GC-MS), it becomes an unparalleled tool for identifying unknown impurities by providing structural information. The main drawback is the complexity and potential variability of the required derivatization step.

Ultimately, the choice is not about which method is "better," but which is most fit for purpose .[5][20] A comprehensive analytical strategy in a drug development setting would ideally leverage both techniques: HPLC for routine purity and assay, and GC-MS for initial impurity profiling and as a complementary, orthogonal method to ensure a complete picture of the analyte's purity.

References

A Researcher's Guide to Alternative Reagents for the Synthesis of Functionalized Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug development. Its unique conformational properties and inherent ring strain can impart profound effects on the biological activity and physicochemical properties of a molecule. While the use of diazomethane and other diazo compounds in metal-catalyzed cyclopropanation has been a workhorse in organic synthesis, their inherent instability and potential for explosive decomposition necessitate the exploration of safer and more versatile alternatives. This guide provides an in-depth comparison of alternative reagents for the synthesis of functionalized cyclopropanes, offering researchers the insights needed to make informed decisions in their synthetic endeavors.

The Enduring Utility of the Corey-Chaykovsky Reaction: Sulfur Ylides

The Corey-Chaykovsky reaction, a classic name reaction in organic chemistry, utilizes sulfur ylides for the formation of three-membered rings, including cyclopropanes.[1][2][3] This method is particularly valuable for the cyclopropanation of electron-deficient olefins, such as α,β-unsaturated ketones and esters.[4][5]

Mechanism of Action

The reaction proceeds via the nucleophilic addition of a sulfur ylide to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael addition). This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the sulfide or sulfoxide leaving group to form the cyclopropane ring.[1][3] The choice between a sulfonium ylide (e.g., dimethylsulfonium methylide) and a sulfoxonium ylide (e.g., dimethylsulfoxonium methylide, also known as Corey's ylide) can influence the reaction's outcome.[2][4] Generally, sulfoxonium ylides are more stable and tend to favor 1,4-addition, leading to cyclopropanes, while less stable sulfonium ylides can sometimes favor 1,2-addition to the carbonyl group, resulting in epoxides.[5]

References

A Researcher's Guide to the Synthesis of Functionalized Cyclopropanes: A Cost-Benefit Analysis of "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the cyclopropane motif has emerged as a powerful tool for medicinal chemists.[1][2][3][4] Its inherent rigidity and unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2][3] A particularly valuable building block for introducing this moiety is Methyl 1-(hydroxymethyl)cyclopropanecarboxylate . This guide provides a comprehensive cost-benefit analysis of utilizing this reagent in synthesis, comparing it with common alternative methods for constructing similarly functionalized cyclopropanes. We will delve into the practical considerations of cost, efficiency, scalability, and safety to empower researchers in making informed decisions for their synthetic campaigns.

The Value Proposition of this compound

This compound is a bifunctional molecule that offers a straightforward route to incorporating a 1-carboxy-1-hydroxymethyl cyclopropyl unit. Its primary advantage lies in its ready availability as a commercial product, albeit at a significant cost. Prices can range from approximately $242 for 1 gram to $736 for 5 grams , making it more suitable for small-scale synthesis and rapid lead optimization studies where speed is prioritized over cost.[5] The direct use of this building block circumvents the need for multi-step synthetic sequences, saving valuable research time and resources.

The synthesis of this compound itself is achievable in the lab. A common route involves the diazotization of Methyl 1-aminocyclopropanecarboxylate followed by hydrolysis.[6][7] While this method can produce the desired product in good yield (around 75%), it requires careful handling of potentially hazardous reagents and multi-step procedures including extraction and purification.[6]

Comparative Analysis of Alternative Synthetic Strategies

For projects where cost is a major consideration or where larger quantities of material are required, alternative in-house synthetic strategies become more attractive. Here, we compare three widely used cyclopropanation methods: the Simmons-Smith reaction , rhodium-catalyzed cyclopropanation with diazo compounds , and the Kulinkovich reaction .

Workflow for Selecting a Cyclopropanation Method

G start Initiate Synthesis Planning for Functionalized Cyclopropane is_building_block Is a pre-functionalized building block preferred for speed and convenience? start->is_building_block use_mhcp Utilize commercial This compound is_building_block->use_mhcp Yes consider_alternatives Evaluate in-house cyclopropanation methods is_building_block->consider_alternatives No method_selection Select Cyclopropanation Method Based On: consider_alternatives->method_selection cost Cost Constraints method_selection->cost scale Scale of Reaction method_selection->scale safety Safety Considerations method_selection->safety substrate Substrate Scope & Functional Group Tolerance method_selection->substrate simmons_smith Simmons-Smith Reaction cost->simmons_smith Lower reagent cost rhodium Rh-Catalyzed Diazo Cyclopropanation cost->rhodium Higher catalyst cost kulinkovich Kulinkovich Reaction cost->kulinkovich Moderate cost scale->simmons_smith Scalable with flow chemistry scale->rhodium Scalable with caution (diazo compounds) scale->kulinkovich Generally good scalability safety->simmons_smith Pyrophoric reagents (Furukawa modification) safety->rhodium Potentially explosive diazo compounds safety->kulinkovich Pyrophoric Grignard reagents substrate->simmons_smith Broad alkene scope, directing group effect substrate->rhodium Excellent for electron-deficient and unactivated alkenes substrate->kulinkovich Forms cyclopropanols from esters G start Allyl Alcohol Derivative reagents CH₂I₂ / Et₂Zn start->reagents Simmons-Smith Cyclopropanation product Functionalized Cyclopropylmethanol reagents->product G start Allyl Alcohol reagents Ethyl Diazoacetate [Rh₂(OAc)₄] start->reagents Rh-catalyzed Cyclopropanation product Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate reagents->product G start Unsaturated Ester reagents EtMgBr / Ti(OⁱPr)₄ start->reagents Kulinkovich Reaction product Substituted Cyclopropanol reagents->product

References

assessing the green chemistry metrics of "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are not merely an academic exercise but a critical imperative. The development of sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents is paramount. This guide provides an in-depth, comparative analysis of two synthetic pathways to Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry. We will dissect each route through the lens of green chemistry metrics, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Imperative for Greener Cyclopropane Synthesis

The cyclopropane motif is a privileged scaffold in numerous biologically active molecules and approved pharmaceuticals. Its inherent ring strain and unique conformational properties often impart desirable pharmacological characteristics. However, traditional methods for constructing this three-membered ring can be fraught with challenges, including the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste. This guide focuses on the synthesis of this compound, a bifunctional cyclopropane derivative, and evaluates two distinct synthetic strategies for their adherence to the principles of green chemistry.

Route 1: Formylation-Reduction Pathway

This initial approach involves the synthesis of a key aldehyde intermediate, Methyl 1-formylcyclopropanecarboxylate, followed by its reduction to the target alcohol.

Experimental Protocol: Route 1

Step 1a: Synthesis of Methyl 4-chloro-2-formylbutanoate

To a solution of methyl 4-chlorobutanoate (1.0 equiv) and methyl formate (3.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is slowly added titanium tetrachloride (TiCl₄, 2.2 equiv). The reaction mixture is stirred for 20 minutes, maintaining the temperature below 10 °C. Triethylamine (Et₃N, 2.5 equiv) is then added dropwise, and the reaction is stirred for an additional 1.5 hours at 15 °C. The reaction is quenched with water, and the crude product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Methyl 4-chloro-2-formylbutanoate, which is used in the next step without further purification.

Step 1b: Synthesis of Methyl 1-formylcyclopropanecarboxylate

The crude Methyl 4-chloro-2-formylbutanoate from the previous step is dissolved in ethyl acetate. Potassium carbonate (K₂CO₃, 5.0 equiv) is added, and the suspension is stirred vigorously at room temperature for 1 hour. The mixture is then filtered, and the filtrate is concentrated. The crude product is purified by distillation under reduced pressure to afford Methyl 1-formylcyclopropanecarboxylate[1].

Step 1c: Reduction to this compound

  • Method 1A (Conventional): To a solution of Methyl 1-formylcyclopropanecarboxylate (1.0 equiv) in methanol at 0 °C is added sodium borohydride (NaBH₄, 1.1 equiv) portion-wise. The reaction is stirred for 30 minutes and then quenched by the addition of acetone. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

  • Method 1B (Greener Alternative - Catalytic Transfer Hydrogenation): In a flask, Methyl 1-formylcyclopropanecarboxylate (1.0 equiv), isopropanol as both solvent and hydrogen donor, and a catalytic amount of a suitable transfer hydrogenation catalyst (e.g., [Cp*Ir(2,2′-bpyO)(H₂O)] at 0.2 mol%) are combined under an inert atmosphere. The mixture is heated to 82 °C for 6 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]

Causality Behind Experimental Choices

The TiCl₄-mediated Claisen condensation in Step 1a is a powerful method for α-formylation of esters. The subsequent intramolecular cyclization in Step 1b using a weak base like K₂CO₃ is an efficient way to construct the cyclopropane ring. The choice between NaBH₄ and catalytic transfer hydrogenation for the reduction step highlights a key green chemistry consideration. While NaBH₄ is effective, it is a stoichiometric reagent that generates borate waste. Catalytic transfer hydrogenation, on the other hand, utilizes a small amount of catalyst and a benign hydrogen donor like isopropanol, significantly reducing waste.[1]

Route 2: Cyclopropanation of an Acrylate Derivative

This alternative strategy builds the cyclopropane ring onto a pre-functionalized acrylate precursor.

Experimental Protocol: Route 2

Step 2a: Synthesis of Methyl 2-(hydroxymethyl)acrylate

To a mixture of methyl acrylate (1.0 equiv) and paraformaldehyde (1.5 equiv) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 equiv). The mixture is stirred at room temperature for 5-10 days. The reaction mixture is then filtered, and the filtrate is distilled under reduced pressure to yield Methyl 2-(hydroxymethyl)acrylate.

Step 2b: Cyclopropanation to this compound

  • Method 2A (Simmons-Smith Reaction - Furukawa Modification): To a solution of Methyl 2-(hydroxymethyl)acrylate (1.0 equiv) in dichloromethane at 0 °C is added a solution of diethylzinc (Et₂Zn, 1.2 equiv) in hexanes, followed by the dropwise addition of diiodomethane (CH₂I₂, 1.2 equiv). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is carefully quenched with saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Method 2B (Greener Alternative - Corey-Chaykovsky Reaction): Trimethylsulfoxonium iodide (1.2 equiv) is suspended in anhydrous THF. Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) is added portion-wise at 0 °C, and the mixture is stirred at room temperature for 1 hour to generate the sulfur ylide. The mixture is cooled to 0 °C, and a solution of Methyl 2-(hydroxymethyl)acrylate (1.0 equiv) in THF is added dropwise. The reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Causality Behind Experimental Choices

The Baylis-Hillman reaction in Step 2a provides a direct route to the functionalized acrylate. For the cyclopropanation step, the Simmons-Smith reaction is a classic and reliable method. The Furukawa modification, using diethylzinc, often provides higher yields and better reproducibility than the traditional zinc-copper couple.[2] However, both methods utilize stoichiometric zinc reagents and diiodomethane, which are not ideal from a green chemistry perspective. The Corey-Chaykovsky reaction presents a greener alternative by using a catalytic amount of a sulfide and a stoichiometric base to generate the reactive ylide in situ, avoiding the use of heavy metals.[3][4]

Green Chemistry Metrics: A Comparative Analysis

To objectively assess the "greenness" of each synthetic route, we will employ several widely accepted metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).[5][6]

MetricRoute 1 (Formylation-Reduction)Route 2 (Cyclopropanation)
Atom Economy (AE) ModerateHigh
E-Factor HighModerate to High (depending on method)
Process Mass Intensity (PMI) HighModerate to High (depending on method)
Key Green Advantages Avoids highly toxic/explosive reagentsPotentially shorter route
Key Green Disadvantages Multi-step, requires chromatographyUse of organometallic reagents and/or hazardous ylide precursors

Atom Economy (AE): This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the final product.[7] Route 2, being a more convergent approach, generally exhibits a higher atom economy as more of the atoms from the starting materials are present in the target molecule.

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. Route 1, with its multiple steps and purification requirements, is likely to have a higher E-Factor compared to a well-optimized Route 2.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[6] This is a more holistic metric that provides a clearer picture of the overall efficiency and environmental impact. Due to the significant solvent usage in chromatography and extractions in both routes, the PMI values are expected to be substantial. However, the catalytic and more convergent nature of an optimized Route 2 could lead to a lower PMI.

Visualizing the Synthetic Pathways

To better illustrate the flow of each synthetic route, the following diagrams were generated using Graphviz (DOT language).

Route 1: Formylation-Reduction Workflow

Route1 cluster_step1a Step 1a: Formylation cluster_step1b Step 1b: Cyclization cluster_step1c Step 1c: Reduction start1 Methyl 4-chlorobutanoate product1a Methyl 4-chloro-2-formylbutanoate start1->product1a CH2Cl2 reagent1a Methyl formate, TiCl4, Et3N reagent1a->product1a product1b Methyl 1-formylcyclopropanecarboxylate product1a->product1b Ethyl acetate reagent1b K2CO3 reagent1b->product1b final_product This compound product1b->final_product Methanol or Isopropanol reagent1c NaBH4 or Catalytic Transfer Hydrogenation reagent1c->final_product

Caption: Workflow for the Formylation-Reduction synthesis of the target molecule.

Route 2: Cyclopropanation Workflow

Route2 cluster_step2a Step 2a: Baylis-Hillman Reaction cluster_step2b Step 2b: Cyclopropanation start2 Methyl acrylate product2a Methyl 2-(hydroxymethyl)acrylate start2->product2a reagent2a Paraformaldehyde, DABCO reagent2a->product2a final_product2 This compound product2a->final_product2 DCM or THF reagent2b Simmons-Smith or Corey-Chaykovsky reagent2b->final_product2

Caption: Workflow for the Cyclopropanation synthesis of the target molecule.

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to this compound. From a green chemistry perspective, Route 2, particularly when employing a catalytic cyclopropanation method like the Corey-Chaykovsky reaction, appears more promising due to its higher atom economy and potentially lower E-Factor and PMI. However, the long reaction time of the Baylis-Hillman step in Route 2 is a significant drawback.

Route 1, while longer and generating more waste in its conventional form, can be made significantly greener by adopting catalytic transfer hydrogenation for the reduction step. The choice between these routes will ultimately depend on the specific priorities of the research or development team, including factors such as cost of starting materials, scalability, and tolerance for specific reagents.

Future research should focus on developing a catalytic and more time-efficient version of the Baylis-Hillman reaction for Route 2 and exploring even greener, metal-free reduction methods for Route 1. The continued application of green chemistry principles will undoubtedly lead to more sustainable and efficient syntheses of this and other valuable cyclopropane-containing molecules.

References

A Comparative Guide to the Reactivity of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of functionalized cyclopropanes is paramount for their effective application as versatile building blocks.[1][2] This guide provides an in-depth comparative analysis of the reactivity of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate and its structurally related analogs. We will explore how subtle modifications to this scaffold influence its susceptibility to nucleophilic attack and ester hydrolysis, supported by established chemical principles and detailed experimental protocols for verification.

The high ring strain of approximately 28 kcal/mol inherent in the cyclopropane ring is a primary driver of its chemical behavior, rendering it significantly more reactive than its acyclic counterparts.[3] This strain energy, coupled with the electronic effects of substituents, dictates the regioselectivity and kinetics of ring-opening reactions.[1][4] For the parent molecule, this compound, the interplay between the electron-withdrawing methyl ester and the hydroxymethyl group establishes a baseline reactivity profile that can be systematically modulated.

Defining the Analogs: A Study in Steric and Electronic Effects

To effectively probe the structure-reactivity relationships, we have selected a series of analogs that systematically vary the electronic and steric properties at the C1 position of the cyclopropane ring:

  • Analog A: Methyl 1-(acetoxymethyl)cyclopropanecarboxylate: This analog replaces the hydroxyl group with an acetate ester. The introduction of the acetyl group is expected to have a modest electron-withdrawing effect and introduces greater steric bulk.

  • Analog B: Methyl 1-formylcyclopropanecarboxylate: Here, the hydroxymethyl group is oxidized to a more strongly electron-withdrawing aldehyde functionality.

  • Analog C: Methyl 1-methylcyclopropanecarboxylate: This analog replaces the hydroxymethyl group with a simple methyl group, which is electron-donating relative to hydrogen and has a smaller steric footprint than the hydroxymethyl group.

  • Analog D: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate: This analog probes the effect of altering the ester group by replacing the methyl with a slightly bulkier and similarly electron-withdrawing ethyl group.

Comparative Reactivity Analysis

Two primary reaction pathways are of interest when comparing the reactivity of these molecules: nucleophilic ring-opening of the cyclopropane and hydrolysis of the ester functionality.

Nucleophilic Ring-Opening

The presence of an electron-accepting group, such as a carbonyl, polarizes the adjacent C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack in a manner analogous to a Michael addition.[1] The reaction typically proceeds via an SN2 mechanism, involving the formation of a new σ-bond with the nucleophile and the simultaneous cleavage of a C-C bond in the cyclopropane ring.[1]

The rate of this ring-opening is highly sensitive to the electronic nature of the substituents on the cyclopropane. We can predict the following reactivity trend towards a common nucleophile, such as a thiophenolate:[1][2]

Analog B > Analog A > Parent Molecule > Analog C > Analog D

  • Analog B (formyl): The strongly electron-withdrawing aldehyde group will significantly activate the cyclopropane ring towards nucleophilic attack, making it the most reactive in this series.

  • Analog A (acetoxymethyl): The acetate group is also electron-withdrawing, but to a lesser extent than the formyl group, leading to a moderate increase in reactivity compared to the parent molecule.

  • Parent Molecule (hydroxymethyl): The hydroxyl group has a modest inductive electron-withdrawing effect.

  • Analog C (methyl): The electron-donating nature of the methyl group will deactivate the cyclopropane ring towards nucleophilic attack, resulting in lower reactivity.

  • Analog D (ethyl ester): The electronic effect of the ethyl ester is very similar to the methyl ester, so the slight increase in steric hindrance may marginally decrease the rate of nucleophilic attack.

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Key factors influencing the reactivity of cyclopropane analogs."

Ester Hydrolysis

The hydrolysis of the ester group can be catalyzed by either acid or base.[5][6] Under basic conditions (saponification), the reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid.[7] The rate of ester hydrolysis is influenced by the electronic environment of the carbonyl group and steric hindrance around the reaction center.

Interestingly, studies have shown that esters of cyclopropanecarboxylic acid exhibit enhanced stability towards hydrolysis compared to their non-cyclic counterparts.[8] This stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[8][9] Therefore, we can anticipate that the electronic effects of the other substituent at the C1 position will play a significant role in modulating this inherent stability.

The predicted trend for the rate of base-catalyzed hydrolysis is:

Analog B > Analog A > Parent Molecule > Analog C ≈ Analog D

  • Analog B (formyl): The strong electron-withdrawing nature of the aldehyde will make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, leading to the fastest hydrolysis rate.

  • Analog A (acetoxymethyl): The electron-withdrawing acetate group will similarly increase the electrophilicity of the ester carbonyl, resulting in a faster hydrolysis rate than the parent molecule.

  • Parent Molecule (hydroxymethyl): The hydroxyl group has a weaker inductive effect.

  • Analog C (methyl): The electron-donating methyl group will slightly decrease the electrophilicity of the carbonyl carbon, leading to a slower rate of hydrolysis.

  • Analog D (ethyl ester): The ethyl ester is expected to have a hydrolysis rate very similar to the parent methyl ester, with a negligible difference due to the minor change in sterics and electronics.

Quantitative Comparison of Reactivity

The following table summarizes the predicted relative reaction rates for the nucleophilic ring-opening with a thiophenolate nucleophile and base-catalyzed ester hydrolysis. The values are normalized to the reactivity of the parent molecule, this compound.

CompoundStructurePredicted Relative Rate (Ring-Opening)Predicted Relative Rate (Ester Hydrolysis)
Parent Molecule This compound1.01.0
Analog A Methyl 1-(acetoxymethyl)cyclopropanecarboxylate~2-5~3-6
Analog B Methyl 1-formylcyclopropanecarboxylate>10>15
Analog C Methyl 1-methylcyclopropanecarboxylate<1.0<1.0
Analog D Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate~0.9~0.95

Experimental Protocol: Competitive Kinetic Analysis of Nucleophilic Ring-Opening

To experimentally validate the predicted reactivity trends for nucleophilic ring-opening, a competitive kinetic study can be employed. This method allows for the determination of relative reaction rates by reacting a mixture of the parent molecule and an analog with a limiting amount of a common nucleophile.

Objective: To determine the relative reactivity of this compound and Analog A (Methyl 1-(acetoxymethyl)cyclopropanecarboxylate) towards a thiophenolate nucleophile.

Materials:

  • This compound

  • Analog A: Methyl 1-(acetoxymethyl)cyclopropanecarboxylate

  • 4-Methylthiophenol

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., aqueous ammonium chloride)

  • Diethyl ether

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Nucleophile Solution: In a glovebox or under an inert atmosphere, dissolve 4-methylthiophenol (1.0 eq) and potassium tert-butoxide (1.05 eq) in anhydrous DMSO to create a 0.5 M solution of the potassium 4-methylthiophenolate.

  • Preparation of the Substrate Mixture: Prepare a stock solution in anhydrous DMSO containing accurately weighed amounts of this compound (1.0 eq), Analog A (1.0 eq), and the internal standard.

  • Reaction Initiation: In a temperature-controlled reaction vessel at 25 °C, add the substrate mixture. To initiate the reaction, add the thiophenolate solution in a quantity that corresponds to 0.1 equivalents relative to each cyclopropane derivative.

  • Time-Course Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the aqueous ammonium chloride solution and diethyl ether.

  • Sample Workup: Vortex the quenched sample vials vigorously. Allow the layers to separate, and then carefully collect the organic (diethyl ether) layer for analysis.

  • GC-MS Analysis: Analyze the organic layer by GC-MS to determine the concentration of the remaining parent molecule and Analog A relative to the internal standard.

  • Data Analysis: The relative rate constant (krel) can be determined from the relative rates of consumption of the two substrates using the following equation:

    krel = kAnalog A / kParent = ln([Analog A]t / [Analog A]0) / ln([Parent]t / [Parent]0)

dot graph "" { graph [splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for competitive kinetic analysis."

Conclusion

The reactivity of this compound and its analogs is a finely tunable property governed by the interplay of ring strain and the electronic and steric nature of its substituents. By understanding these relationships, researchers can select or design the optimal cyclopropane building block for a specific synthetic transformation. The provided experimental protocol offers a robust method for quantifying these reactivity differences, enabling data-driven decisions in the development of novel chemical entities.

References

A Comparative Guide to C-H Activation Protocols for Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of complex molecules is a cornerstone of innovation. Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, a versatile building block, presents a unique opportunity for late-stage diversification through C-H activation.[1] This guide provides a comprehensive comparison of potential C-H activation protocols applicable to this substrate, offering a blend of established methodologies and forward-thinking adaptations.

The Strategic Importance of C-H Activation on Cyclopropanes

Cyclopropane rings are prevalent motifs in numerous natural products and pharmaceuticals.[2] Their inherent ring strain can be harnessed for unique chemical transformations. Direct C-H functionalization of these saturated rings offers an atom-economical and efficient route to novel analogs, bypassing the need for pre-functionalized starting materials.[3] For this compound, the ability to selectively activate and functionalize the C-H bonds of the cyclopropane ring opens avenues for creating libraries of compounds with diverse pharmacological profiles.

Benchmarking Potential Catalytic Systems

This guide will focus on two of the most promising catalytic systems for C-H activation of cyclopropanes: Palladium and Rhodium-based catalysts. Each system offers distinct advantages and presents unique considerations for our target molecule.

Palladium-Catalyzed C-H Activation: The Power of Directing Groups

Palladium catalysis is a workhorse in C-H activation chemistry, largely owing to its predictability and the extensive library of ligands and oxidants available.[4][5] A key element in palladium-catalyzed C-H activation of sp³ centers is the use of a directing group to control regioselectivity.[3]

Proposed Strategy for this compound:

The inherent functionality of our target molecule provides two potential handles for directing the palladium catalyst: the hydroxymethyl group and the methyl ester.

  • Leveraging the Hydroxymethyl Group: The hydroxyl group can be used to install a more effective directing group. A picolinamide (PA) directing group, for instance, has been shown to be highly effective in directing the C-H arylation of cyclopropanes.[2]

  • Utilizing the Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. Carboxylic acids are known to be effective directing groups in palladium-catalyzed C-H activation, often facilitated by mono-N-protected amino acid (MPAA) ligands for enantioselective transformations.[6][7][8][9]

Comparative Overview of Palladium-Catalyzed Protocols:

Protocol Catalyst System Directing Group Strategy Potential Coupling Partners Anticipated Advantages Potential Challenges
PA-Directed Pd(OAc)₂ with Ag₂CO₃ or PivOHPicolinamide ester derived from the hydroxymethyl groupAryl iodidesHigh regioselectivity for the cis-C-H bond.[2]Requires an additional step to install the directing group.
Carboxylic Acid-Directed Pd(OAc)₂ with MPAA ligandHydrolysis of the methyl ester to a carboxylic acidArylboronic acids, vinylboron reagents, alkylboron reagentsPotential for high enantioselectivity.[6][9] Broad scope of coupling partners.Requires ester hydrolysis. Potential for competitive C-C bond activation.

Catalytic Cycle for Palladium-Catalyzed C-H Activation:

G Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Ligand Exchange Cyclometalated Intermediate Cyclometalated Intermediate Active Pd(II) Catalyst->Cyclometalated Intermediate C-H Activation (Directed) Pd(IV) Intermediate Pd(IV) Intermediate Cyclometalated Intermediate->Pd(IV) Intermediate Oxidative Addition (Coupling Partner) Functionalized Product + Pd(II) Functionalized Product + Pd(II) Pd(IV) Intermediate->Functionalized Product + Pd(II) Reductive Elimination Functionalized Product + Pd(II)->Active Pd(II) Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed C-H activation.

Rhodium-Catalyzed C-H Activation: Exploring Alternative Reactivity

Rhodium catalysts offer a complementary approach to palladium, often exhibiting different reactivity profiles and tolerance to functional groups.[10] Rhodium(III)-catalyzed C-H activation, in particular, has been shown to be effective for a variety of transformations, including cascade reactions involving C-C bond activation.[11][12][13]

Proposed Strategy for this compound:

For our target molecule, a rhodium-catalyzed approach could be particularly interesting for achieving functionalizations not readily accessible with palladium. For instance, rhodium catalysts are known to promote C-H silylation.[14]

Rhodium-Catalyzed C-H Silylation:

A notable example is the enantioselective silylation of cyclopropyl C-H bonds catalyzed by a rhodium precursor and a chiral bisphosphine ligand.[14] This reaction proceeds via the in situ formation of a (hydrido)silyl ether from the cyclopropylmethanol.

Comparative Overview of Rhodium-Catalyzed Protocol:

Protocol Catalyst System Directing Group Strategy Coupling Partner Anticipated Advantages Potential Challenges
C-H Silylation [Rh(cod)Cl]₂ with a chiral bisphosphine ligand (e.g., (S)-DTBM-SEGPHOS)In situ formation of a silyl ether from the hydroxymethyl groupDihydrosilanes (e.g., Et₂SiH₂)Access to valuable silylated cyclopropanes. Potential for high enantioselectivity.[14]Requires an external hydrogen acceptor. Substrate scope may be more limited.

Catalytic Cycle for Rhodium-Catalyzed C-H Silylation:

G Rh(I) Precatalyst Rh(I) Precatalyst Active Rh(I) Catalyst Active Rh(I) Catalyst Rh(I) Precatalyst->Active Rh(I) Catalyst Ligand Exchange Rh(III) Hydrosilyl Intermediate Rh(III) Hydrosilyl Intermediate Active Rh(I) Catalyst->Rh(III) Hydrosilyl Intermediate Oxidative Addition of Silane Silyl Ether Intermediate Silyl Ether Intermediate Rh(III) Hydrosilyl Intermediate->Silyl Ether Intermediate Dehydrogenative Silylation of Alcohol Cyclometalated Rh(III) Intermediate Cyclometalated Rh(III) Intermediate Silyl Ether Intermediate->Cyclometalated Rh(III) Intermediate Intramolecular C-H Activation Silylated Product + Rh(I) Silylated Product + Rh(I) Cyclometalated Rh(III) Intermediate->Silylated Product + Rh(I) Reductive Elimination Silylated Product + Rh(I)->Active Rh(I) Catalyst Regeneration G cluster_0 Substrate Preparation cluster_1 Palladium-Catalyzed C-H Arylation cluster_2 Rhodium-Catalyzed C-H Silylation cluster_3 Analysis and Comparison Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis Rh_Reaction Reaction with Dihydrosilane ([Rh(cod)Cl]₂, Chiral Ligand, H₂ Acceptor) Start->Rh_Reaction Carboxylic_Acid 1-(hydroxymethyl)cyclopropanecarboxylic acid Hydrolysis->Carboxylic_Acid Pd_Reaction Reaction with Arylboronic Acid (Pd(OAc)₂, MPAA ligand, Ag₂CO₃) Carboxylic_Acid->Pd_Reaction Pd_Product Arylated Product Pd_Reaction->Pd_Product Analysis Yield, Selectivity, and Functional Group Tolerance Analysis Pd_Product->Analysis Rh_Product Silylated Product Rh_Reaction->Rh_Product Rh_Product->Analysis Comparison Comparative Assessment of Protocols Analysis->Comparison

References

Comparative Kinetic Analysis of Functionalization Pathways for Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a primary alcohol, a methyl ester, and a strained cyclopropane ring, offers multiple avenues for chemical modification. Understanding the kinetic landscape of its functionalization is paramount for designing efficient, selective, and scalable synthetic routes. This guide provides an in-depth analysis of the competing reaction kinetics for the primary functionalization pathways of this versatile molecule, supported by mechanistic insights and comparative data.

The Reactive Landscape: A Tale of Three Sites

The synthetic utility of this compound stems from three potential reaction sites, each with distinct reactivity profiles:

  • The Hydroxyl Group: As a primary alcohol, this is often the most accessible and reactive site for a variety of transformations, including oxidation and O-alkylation/acylation.

  • The Ester Group: Susceptible to hydrolysis or transesterification under specific conditions, typically requiring acid or base catalysis.

  • The Cyclopropane Ring: While generally stable, the inherent ring strain (~27 kcal/mol) allows for ring-opening reactions, particularly under acidic conditions or via transition metal or radical-mediated pathways.[2][3][4]

This guide will focus on the kinetic competition involved in functionalizing the most versatile of these, the hydroxyl group, and compare these pathways against the more challenging ring-opening reactions.

Kinetic Deep Dive: Oxidation vs. Esterification of the Hydroxyl Group

The primary alcohol moiety is the most common handle for elaboration. The two most fundamental transformations are oxidation to the corresponding aldehyde/carboxylic acid and esterification to introduce new side chains. The choice between these pathways is often dictated by reaction kinetics, which are governed by the mechanism of the chosen reagents.

Oxidation: The oxidation of primary alcohols can proceed through various mechanisms depending on the chosen oxidant.[5] For instance, N-chloropyrazinamide (NCPZA) in an acidic medium has been shown to exhibit first-order dependence on both the oxidant and H+ concentration, but zero-order dependence on the alcohol concentration.[6] This implies that the rate-determining step does not involve the alcohol itself, but rather the formation of the active oxidizing species. In contrast, other systems may involve the formation of an intermediate (e.g., a chromate ester) in a pre-equilibrium step, with the subsequent decomposition of this intermediate being rate-limiting.

Esterification: Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a classic equilibrium-controlled process.[7][8] The reaction is typically reversible and follows second-order kinetics overall (first-order in both the alcohol and the carboxylic acid).[8] The rate is significantly influenced by steric hindrance.[9] Although the hydroxyl group on this compound is primary, the adjacent quaternary carbon of the cyclopropane ring introduces moderate steric bulk, which can slow the rate of nucleophilic attack compared to a less hindered primary alcohol like ethanol.[9]

The following DOT script visualizes the competing pathways at the hydroxyl group.

G cluster_start Starting Material cluster_products Products SM Methyl 1-(hydroxymethyl)- cyclopropanecarboxylate Ox Oxidation SM->Ox k_ox (Oxidant, Catalyst) Est Esterification SM->Est k_est (R'COOH, H+) Ald Aldehyde / Carboxylic Acid Ox->Ald EsterP New Ester Product Est->EsterP

Caption: Competing functionalization pathways at the hydroxyl group.

The table below summarizes the key kinetic and mechanistic differences between these two fundamental transformations. The relative rates are qualitative assessments based on general principles of reactivity.

Parameter Oxidation (e.g., with TEMPO/Bleach) Fischer Esterification (e.g., with Acetic Acid)
Reaction Type Irreversible Redox ReactionReversible Condensation
Typical Reagents TEMPO, NaOCl, NaBrR'COOH, cat. H₂SO₄
Typical Rate Order Often pseudo-first-order in alcoholSecond-order overall (first in alcohol, first in acid)[8]
Relative Rate Constant (k_rel) Fast to ModerateModerate to Slow (equilibrium limited)
Key Mechanistic Feature Generation of an active oxidizing speciesNucleophilic attack of the alcohol on a protonated carboxylic acid[9]
Thermodynamic Control Kinetically controlledThermodynamically controlled (equilibrium)
Influence of Sterics Rate can be sensitive to steric hindrance around the alcohol.Rate is highly sensitive to steric hindrance at both the alcohol and carboxylic acid.[9]
Ring Stability: Kinetics of Hydroxyl Functionalization vs. Ring Opening

A crucial consideration in the chemistry of cyclopropane derivatives is the potential for ring-opening. For the title compound, which can be classified as a donor-acceptor cyclopropane (the hydroxymethyl group being a weak donor and the ester an acceptor), nucleophilic ring-opening is a theoretical possibility.[2][10][11][12]

However, the kinetic barrier for this process is substantially higher than for reactions at the hydroxyl group under typical conditions.

  • Kinetics of Ring Opening: Ring-opening reactions of electrophilic cyclopropanes with nucleophiles typically follow S_N2 kinetics.[2] The rate is dependent on the concentration of both the cyclopropane and the nucleophile. The reaction is greatly accelerated by strong electron-withdrawing groups and favorable stereoelectronics, which may not be strongly present in this molecule.

  • Kinetic Comparison: Under neutral or mildly acidic/basic conditions used for many hydroxyl group functionalizations (e.g., standard esterification or Swern oxidation), the cyclopropane ring is kinetically stable. Significant ring-opening would require much harsher conditions, such as strong Lewis acids, high temperatures, or specific transition-metal catalysis, which would likely also affect the ester and hydroxyl groups.[13] Therefore, functionalization at the hydroxyl group is kinetically favored and can be achieved with high selectivity.

The following diagram illustrates the kinetic preference for functionalization over ring-opening.

G cluster_legend Kinetic Profile SM Starting Material OH_Func Hydroxyl Functionalization SM->OH_Func k_fast (Mild Conditions) Ring_Open Cyclopropane Ring-Opening SM->Ring_Open k_slow (Harsh Conditions) Prod_OH Selective Product OH_Func->Prod_OH Prod_RO Ring-Opened Product Ring_Open->Prod_RO key1 Kinetically Favored key2 Kinetically Disfavored

Caption: Kinetic preference for hydroxyl functionalization over ring-opening.

Experimental Protocols for Kinetic Comparison

To provide a practical basis for this analysis, the following are detailed, self-validating protocols for representative oxidation and esterification reactions.

This protocol uses a well-established system for the selective oxidation of primary alcohols. The reaction progress can be monitored by TLC or GC-MS to determine the rate of consumption of the starting material.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), TEMPO (0.05 eq), and sodium bromide (0.1 eq) in a 1:1 mixture of dichloromethane (DCM) and water at 0 °C.

  • Initiation: While stirring vigorously, add an aqueous solution of sodium hypochlorite (bleach, 1.2 eq) containing sodium bicarbonate (2.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Withdraw aliquots from the organic layer at regular time intervals (e.g., every 15 minutes). Quench with sodium thiosulfate solution, extract with DCM, and analyze by GC-MS to determine the relative concentration of starting material and product.

  • Workup: Once the reaction is complete (as determined by monitoring), separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

This protocol follows the classic Fischer esterification method. The reversible nature of this reaction means that monitoring should track the approach to equilibrium.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), propionic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium toward the product.[9]

  • Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., every hour). Quench with saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze by ¹H NMR or GC-MS to determine the ratio of starting material to ester product.

  • Workup: After the reaction has reached equilibrium (no further change in the reactant/product ratio), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Conclusion for the Field Practitioner

For researchers, scientists, and drug development professionals, a quantitative understanding of reaction kinetics is essential for process optimization and the development of robust synthetic methodologies. The functionalization of this compound is dominated by the reactivity of its primary hydroxyl group.

  • Kinetic Preference: Reactions such as oxidation and esterification at the hydroxyl moiety are kinetically favored over reactions involving the cyclopropane ring under a wide range of common synthetic conditions.

  • Method Selection: The choice between oxidation and esterification depends on the desired transformation. Oxidations are typically fast and irreversible, offering kinetic control. Esterifications are equilibrium-bound and slower, representing a thermodynamically controlled process where the rate can be significantly influenced by steric factors and reaction conditions (e.g., water removal).

  • Process Control: By carefully selecting reagents and controlling reaction parameters (temperature, concentration, catalyst), chemists can selectively target the hydroxyl group, preserving the valuable cyclopropane core for subsequent transformations or as a key structural element in the final molecule.

This guide provides the foundational kinetic and mechanistic understanding required to rationally design and execute synthetic strategies involving this important building block.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cyclopropane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Subject Compound: The initial topic for this guide was "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate." A detailed structural analysis reveals that this molecule, due to its geminal substitution pattern (both the hydroxymethyl and methyl carboxylate groups are attached to the same carbon atom), is achiral and does not possess any stereoisomers.

To fulfill the spirit of the request—a guide on the spectroscopic comparison of isomers in this chemical family—this document will instead focus on a closely related constitutional isomer: Methyl 2-(hydroxymethyl)cyclopropanecarboxylate . The placement of substituents on adjacent carbons (C1 and C2) in this molecule gives rise to distinct cis and trans diastereomers, making it an ideal subject for a detailed spectroscopic comparison. The principles and techniques discussed herein are fundamental for researchers, scientists, and drug development professionals working with substituted cyclopropanes.

Introduction: The Challenge of Stereoisomerism in Cyclopropanes

In drug discovery and materials science, the three-dimensional arrangement of atoms can dramatically alter a molecule's biological activity or material properties. For substituted cyclopropanes, which are prevalent structural motifs in pharmaceuticals, distinguishing between diastereomers is a critical step in chemical synthesis and characterization. The cis and trans isomers of Methyl 2-(hydroxymethyl)cyclopropanecarboxylate present a classic analytical challenge where the subtle differences in their spatial arrangement manifest as distinct and measurable spectroscopic signatures.

This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of these two isomers, grounded in fundamental principles and supported by experimental protocols.

isomers cluster_cis cis Isomer cluster_trans trans Isomer cis trans

Caption: Molecular structures of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing between these diastereomers, primarily through the analysis of proton (¹H) coupling constants and chemical shifts.

¹H NMR Spectroscopy: The Power of Coupling Constants

The key to differentiating the cis and trans isomers lies in the magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 of the cyclopropane ring.

The Causality Behind the Coupling: In most aliphatic systems, the Karplus relationship predicts that a dihedral angle of ~180° (typical for a trans relationship) will result in a larger coupling constant than a 0° angle (cis). However, due to the unique electronic structure and strained bond angles of the cyclopropane ring, this relationship is inverted. The vicinal coupling constant for cis-protons (dihedral angle ≈ 0°) is consistently larger than for trans-protons (dihedral angle ≈ 120°).[1][2] This inversion is a reliable and diagnostic feature for assigning stereochemistry in 1,2-disubstituted cyclopropanes.[3]

Caption: Vicinal ¹H-¹H coupling in cis and trans isomers.

Expected Spectral Data:

Proton Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Difference
-OCH₃ ~3.70 ppm (s, 3H)~3.68 ppm (s, 3H)Minimal difference expected.
-CH₂OH ~3.6 ppm (m, 2H)~3.5 ppm (m, 2H)Diastereotopic protons; may have different shifts due to steric environment.
C1-H ~2.1 ppm (m, 1H)~1.9 ppm (m, 1H)Deshielded by adjacent ester. Likely more deshielded in the cis isomer due to steric compression.
C2-H ~1.8 ppm (m, 1H)~1.6 ppm (m, 1H)Deshielded by adjacent hydroxymethyl group.
C3-H₂ ~0.9-1.3 ppm (m, 2H)~0.8-1.2 ppm (m, 2H)Shielded cyclopropyl protons. Complex splitting patterns will differ significantly.
J (H1-H2) ~8-10 Hz ~4-6 Hz Key diagnostic feature: Jcis > Jtrans.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate all signals to confirm proton counts. Measure the coupling constants for the C1-H and C2-H multiplets to determine the cis or trans configuration.

¹³C NMR Spectroscopy

While less definitive than ¹H NMR coupling constants, ¹³C NMR provides confirmatory data. The different steric environments of the cis and trans isomers cause slight variations in the chemical shifts of the ring carbons.

Expected Spectral Data:

Carbon Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Difference
C=O ~173 ppm~174 ppmMinimal difference expected.
-CH₂OH ~65 ppm~63 ppmThe steric hindrance in the cis isomer can cause a slight downfield (deshielding) shift.
-CH-COOCH₃ ~25 ppm~24 ppmSubtle shifts due to stereochemistry.
-CH-CH₂OH ~23 ppm~22 ppmSubtle shifts due to stereochemistry.
Ring -CH₂ ~15 ppm~14 ppmThe "gamma-gauche" effect may cause the ring CH₂ in the cis isomer to be slightly shielded (upfield).

Infrared (IR) Spectroscopy: A Tale of Two Fingerprints

IR spectroscopy provides a unique molecular fingerprint for each isomer. While many absorption bands will be similar (e.g., C-H, C=O stretches), key differences can be observed.

Key Differentiating Features:

  • O-H Stretch: In the cis isomer, the proximity of the -OH and -COOCH₃ groups allows for the possibility of intramolecular hydrogen bonding. This would result in a broader, lower-frequency O-H stretching band (~3450 cm⁻¹) compared to the sharper, free O-H band (~3600 cm⁻¹) expected in the trans isomer (in dilute solution).

  • Fingerprint Region (1500-500 cm⁻¹): As diastereomers, the cis and trans isomers will have distinct patterns of absorption bands in this region. These differences arise from the unique combination of C-C and C-O stretching and bending vibrations for each stereoisomer.[4][5] The trans isomer, possessing a higher degree of symmetry, may exhibit a simpler spectrum with fewer bands than the less symmetric cis isomer.[6]

Expected Spectral Data:

Vibrational Modecis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Difference
O-H Stretch ~3450 cm⁻¹ (broad)~3600 cm⁻¹ (sharp, dilute)Potential for intramolecular H-bonding in the cis isomer.
C-H Stretch (sp³) 2850-3000 cm⁻¹2850-3000 cm⁻¹Similar for both isomers.
C=O Stretch (Ester) ~1725 cm⁻¹~1735 cm⁻¹H-bonding in the cis isomer can slightly lower the C=O frequency.
Fingerprint Region Complex, unique patternComplex, unique patternThe patterns will be different and diagnostic for each isomer.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a single drop of the neat liquid sample or a small amount of solid onto the ATR crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Analysis: Compare the O-H stretching region and the fingerprint region against a known reference or the predicted data to identify the isomer.

Mass Spectrometry (MS): Differentiating by Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will produce the same molecular ion peak ([M]⁺) for both isomers, as they share the same molecular formula (C₆H₁₀O₃) and mass (130.14 g/mol ). However, the relative intensities of the fragment ions can differ.

Fragmentation Pathways: The stereochemical relationship between the substituents can influence the stability of the transition states in the fragmentation process. This can lead to different preferred fragmentation pathways, resulting in a different relative abundance of key fragment ions.[7] Common fragmentation for an ester includes the loss of the alkoxy group (-OCH₃, M-31).

Expected Spectral Data:

m/z ValuePossible FragmentExpected Relative Abundance
130 [M]⁺ Identical for both, but may be low abundance.
99 [M - OCH₃]⁺ A major fragment for both isomers. The relative abundance may differ slightly.
71 [M - COOCH₃]⁺ Loss of the entire ester group.
59 [COOCH₃]⁺ The methoxycarbonyl cation.

The subtle differences in fragment ion intensities are best observed by running authentic samples of both isomers under identical conditions and comparing the spectra directly.

Summary and Workflow

For an unambiguous determination of the stereochemistry of Methyl 2-(hydroxymethyl)cyclopropanecarboxylate, a multi-technique approach is recommended.

Caption: Recommended workflow for isomer identification.

References

A Comparative Guide to Catalytic Systems for the Arylation of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of aryl groups into complex molecules is a cornerstone of modern medicinal chemistry, often imparting crucial pharmacological properties. The strained cyclopropane ring, a valuable scaffold in drug design, presents unique challenges and opportunities for functionalization. This guide provides an in-depth comparison of catalytic systems for the arylation of "Methyl 1-(hydroxymethyl)cyclopropanecarboxylate," a versatile building block containing both a reactive C(sp³)–H bond and valuable functional groups. We will delve into the nuances of palladium-, nickel-, and copper-based catalysis, offering experimental data and mechanistic insights to inform your synthetic strategies.

The Challenge: Selective C(sp³)–H Arylation of a Functionalized Cyclopropane

The direct arylation of a C(sp³)–H bond on a cyclopropane ring is an attractive transformation, avoiding the need for pre-functionalization. In the case of this compound, the target C–H bond is α to the ester group, making it amenable to activation. However, several challenges must be overcome:

  • Weak Acidity: The α-proton of a cyclopropyl ester is less acidic than that of a typical acyclic ester, making deprotonation more challenging.

  • Steric Hindrance: The cyclopropane ring can present steric challenges for catalyst coordination and subsequent C–C bond formation.

  • Side Reactions: The ester functionality can be susceptible to side reactions, such as Claisen condensation, under basic conditions.

  • Directing Group Effects: The ester and hydroxymethyl groups can potentially act as directing groups, influencing the regioselectivity of the arylation. Understanding their role is crucial for catalyst design.

This guide will evaluate how different catalytic systems address these challenges.

Palladium-Catalyzed α-Arylation: The Leading Approach

Palladium catalysis has emerged as the most robust and well-documented method for the α-arylation of cyclopropyl esters. The key to success lies in the careful selection of the palladium precursor, ligand, and base to promote the desired C–H activation and cross-coupling while suppressing unwanted side reactions.

Mechanistic Considerations

The generally accepted mechanism for the palladium-catalyzed α-arylation of esters proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Enolate Formation: A base deprotonates the cyclopropyl ester at the α-position to form a palladium enolate.

  • Reductive Elimination: The aryl and enolate ligands on the palladium center undergo reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.

The choice of ligand is critical in this process. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Comparative Performance of Palladium-Based Systems

Several palladium-based catalytic systems have been successfully employed for the α-arylation of cyclopropyl esters. The following table summarizes representative data from the literature, highlighting the key parameters and their impact on reaction efficiency.

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃LiHMDSToluene8085-95[1]
{[P(t-Bu)₃]PdBr}₂NaHMDSToluene8090-98[2]
Pd(dba)₂ / Q-phosZinc EnolateTHF5080-95[3]
Pd(PPh₃)₄K₃PO₄Toluene11084[4]

Key Insights:

  • Strong Bases are Often Necessary: The use of strong bases like lithium or sodium hexamethyldisilazide (LiHMDS, NaHMDS) is common to facilitate the deprotonation of the weakly acidic α-proton.[1][2]

  • Bulky Phosphine Ligands are Crucial: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and Q-phos are effective in promoting the desired coupling.[2][3]

  • Alternative Conditions: The use of pre-formed zinc enolates or weaker bases like potassium phosphate (K₃PO₄) with specific catalyst systems can also lead to high yields, potentially offering better functional group tolerance.[3][4]

Experimental Protocol: Palladium-Catalyzed α-Arylation of a Cyclopropyl Ester

The following protocol is a representative example for the palladium-catalyzed α-arylation of a cyclopropyl ester, adapted from the literature.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF)

  • This compound

  • Aryl bromide

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%).

  • Add anhydrous toluene, followed by the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

  • Cool the mixture to 0 °C and slowly add LiHMDS (1.5 equiv) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nickel and Copper Catalysis: Emerging Alternatives with Untapped Potential

While palladium catalysis is well-established, nickel and copper catalysts offer the advantages of being more earth-abundant and cost-effective. However, their application to the direct C(sp³)–H arylation of cyclopropyl esters is less developed.

Nickel-Catalyzed Systems

Nickel catalysts are known to promote a variety of C–H functionalization reactions.[5] For the arylation of C(sp³)–H bonds adjacent to carbonyl groups, nickel catalysis often proceeds through a radical mechanism or a Ni(II)/Ni(IV) cycle.[5]

Challenges and Opportunities:

  • Directing Group Dependence: Many successful nickel-catalyzed C(sp³)–H arylations rely on strong directing groups, such as 8-aminoquinoline, which are not present in the target molecule.[5]

  • Ring-Opening Reactions: Nickel catalysts can also promote the ring-opening of cyclopropanols, which represents a competing reaction pathway.

  • Potential for Novel Reactivity: The development of new ligand systems for nickel could enable directing-group-free arylation of cyclopropyl esters. Photoredox/nickel dual catalysis is a promising area of research for achieving such transformations under mild conditions.

Copper-Catalyzed Systems

Copper catalysis is another attractive alternative, particularly for cross-coupling reactions. While copper-catalyzed C(sp³)–H arylations have been reported, they often require specific directing groups or proceed via radical pathways.[6][7]

Challenges and Opportunities:

  • Limited Precedent: There are very few examples of copper-catalyzed direct arylation of C(sp³)–H bonds α to an ester on a cyclopropane ring.

  • Competing Pathways: Similar to nickel, copper catalysts can also mediate ring-opening reactions of cyclopropanes.

  • Role of the Hydroxymethyl Group: The hydroxymethyl group in the substrate could potentially coordinate to a copper catalyst, acting as a directing group to facilitate C–H activation. This remains an underexplored area.

The Role of the Hydroxymethyl Group: A Potential Directing Group?

The presence of the hydroxymethyl group in "this compound" introduces an interesting possibility for directing the C–H activation. While the ester group is a relatively weak directing group, the hydroxyl moiety could coordinate to the metal center, bringing the catalyst into proximity of the target C–H bond. This directing effect could potentially be exploited to develop more selective and efficient catalytic systems, particularly with oxophilic metals like copper. Further research is needed to fully understand and harness the directing potential of the hydroxymethyl group in this context.

Visualization of Catalytic Pathways

To better understand the proposed mechanisms, the following diagrams illustrate the key steps in the catalytic cycles.

Palladium-Catalyzed α-Arylation (Pd(0)/Pd(II) Cycle)

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-X(L_n) Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Enolate Ar-Pd(II)-Enolate(L_n) PdII_Ar->PdII_Enolate Deprotonation & Ligand Exchange (Base, Ester) Product Arylated Product PdII_Enolate->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Product->Catalyst_Regen

Caption: Proposed catalytic cycle for palladium-catalyzed α-arylation.

Experimental Workflow

G Start Start: Reactants & Catalyst Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Heating Heating & Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Final Product Purification->End

Caption: General experimental workflow for catalytic arylation.

Conclusion and Future Outlook

For the direct arylation of "this compound," palladium-based catalytic systems currently offer the most reliable and high-yielding approach. The key to success is the use of bulky, electron-rich phosphine ligands in combination with a suitable base to overcome the challenges of C–H acidity and potential side reactions.

While nickel and copper catalysis remain less explored for this specific transformation, they represent exciting frontiers for future research. The development of novel ligands that can promote the direct arylation without the need for strong directing groups or prevent ring-opening side reactions could lead to more sustainable and economical synthetic routes. Furthermore, a deeper investigation into the potential directing role of the hydroxymethyl group could unlock new catalytic pathways and enhance selectivity.

Researchers and drug development professionals are encouraged to consider the well-established palladium methodologies for immediate synthetic needs while keeping an eye on the evolving landscape of nickel and copper catalysis for future innovations in the functionalization of complex cyclopropane scaffolds.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth technical information on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS No. 33689-29-1). As a compound with significant flammability and potential irritant properties, a robust safety protocol is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks

This compound is classified as a highly flammable liquid and vapor.[1][2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] Beyond its flammability, this compound is also presumed to be a skin, eye, and respiratory irritant based on data from analogous compounds and GHS classifications.[3][4][5] Therefore, a multi-faceted approach to PPE is not just recommended, but essential.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2][3]

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[3][5]

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any work involving this compound. The specific components are detailed below, with the rationale for each selection.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4] It is crucial to regularly inspect gloves for any signs of wear or punctures and to change them immediately if contamination is suspected.
Body Flame-Resistant Laboratory CoatThe lab coat should be fully buttoned to provide maximum coverage.[4] Given the high flammability of the compound, flame-resistant material is a critical specification.[1]
Respiratory NIOSH-Approved Respirator (as needed)The primary method for controlling inhalation exposure should always be engineering controls, such as a chemical fume hood.[4] A respirator with appropriate cartridges should be used if working in a poorly ventilated area or if aerosols are likely to be generated.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Preparation and Donning PPE
  • Work Area Preparation: Before handling the chemical, ensure that a certified chemical fume hood is operational.[4] All necessary equipment, including spill cleanup materials, should be assembled within the hood.

  • PPE Inspection: Visually inspect all PPE for defects, such as cracks in goggles, or tears and punctures in gloves.

  • Donning Sequence:

    • Put on the flame-resistant lab coat, ensuring it is fully buttoned.

    • Don chemical-resistant gloves.

    • Wear tightly fitting safety goggles.[1]

    • If the risk assessment indicates a splash hazard, wear a face shield over the goggles.

Chemical Handling
  • All manipulations of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[4]

  • Use non-sparking tools and explosion-proof equipment to mitigate the risk of ignition.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory.[4]

Post-Handling and Doffing PPE
  • Decontamination: Decontaminate all work surfaces after use.

  • Doffing Sequence:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer contaminated surface.

    • Remove the face shield and goggles.

    • Remove the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound and removing PPE.[4]

PPE Selection and Disposal Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE and the subsequent disposal procedure.

PPE_Workflow PPE Selection and Disposal Workflow for this compound cluster_selection PPE Selection cluster_disposal Disposal Plan start Start: Handling Required risk_assessment Risk Assessment: - Scale of work - Potential for splash/aerosol start->risk_assessment base_ppe Baseline PPE: - Flame-Resistant Lab Coat - Nitrile/Butyl Gloves - Safety Goggles risk_assessment->base_ppe Low Risk enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Respirator risk_assessment->enhanced_ppe High Risk ppe_removal Proper Doffing of PPE base_ppe->ppe_removal enhanced_ppe->ppe_removal waste_container Place Contaminated PPE in Designated Hazardous Waste Container ppe_removal->waste_container hand_wash Thorough Hand Washing waste_container->hand_wash

Caption: A logical workflow for PPE selection and disposal when handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1][2] Seek medical attention if irritation develops.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention if symptoms occur.

  • Spill: Evacuate the area and remove all ignition sources.[2] Use non-sparking tools and absorbent materials for cleanup.[6][7] Collect waste in a sealed container for proper disposal.[4]

Disposal Plan

All waste materials, including contaminated PPE, leftover chemicals, and cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a designated, clearly labeled, and sealed container.[4]

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1][2] Do not dispose of it down the drain.[7]

By implementing these comprehensive safety and logistical measures, researchers can handle this compound with confidence, ensuring a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.